molecular formula C8H7F2NO3 B2427556 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene CAS No. 1245772-51-3

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Cat. No.: B2427556
CAS No.: 1245772-51-3
M. Wt: 203.145
InChI Key: QMXOHSHRKHVPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS 83190-00-5) is a versatile nitrobenzene derivative of significant interest in advanced chemical synthesis and pharmaceutical research. This compound, with the molecular formula C8H7F2NO3 and a molecular weight of 203.14 g/mol, serves as a valuable synthetic intermediate . The structural core of this molecule incorporates both a difluoromethoxy group and a nitro group on a toluene backbone, creating a multifunctional building block. The presence of the difluoromethoxy group is a key structural motif, as it is known to enhance metabolic stability and influence the physicochemical properties of molecules, making it a valuable feature in medicinal chemistry campaigns . The nitro group offers a handle for further synthetic transformations, such as reduction to anilines, which are crucial for the synthesis of diverse heterocyclic compounds and complex organic targets. This chemical is exclusively intended for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in the exploration of new chemical entities, process chemistry development, and as a precursor in the synthesis of more complex molecules for various industrial and academic research applications .

Properties

IUPAC Name

1-(difluoromethoxy)-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-5-2-3-7(14-8(9)10)6(4-5)11(12)13/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXOHSHRKHVPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS 1245772-51-3).

Executive Summary

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical precursor for 2-(difluoromethoxy)-5-methylaniline , a scaffold frequently integrated into kinase inhibitors and advanced crop protection agents. The presence of the difluoromethoxy (


) group modulates lipophilicity and metabolic stability, making this compound highly valuable in medicinal chemistry for bioisostere design.

Chemical Identity & Properties

PropertyData
CAS Number 1245772-51-3
IUPAC Name 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene
Synonyms 4-Methyl-2-nitro-1-(difluoromethoxy)benzene; 2-Nitro-4-methylphenyl difluoromethyl ether
Molecular Formula

Molecular Weight 203.14 g/mol
SMILES

Appearance Pale yellow solid or oil (dependent on purity/temperature)
Boiling Point (Pred.) ~260–270 °C (at 760 mmHg)
Density (Pred.) ~1.35 g/cm³
Solubility Soluble in organic solvents (DCM, EtOAc, DMF); insoluble in water.[1][2][3][4]

Synthetic Pathways & Methodology

The industrial and laboratory synthesis of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene relies on the difluoromethylation of phenols . The core challenge is the efficient generation of the electrophilic difluorocarbene species (


) in situ.
Primary Synthesis Route: Difluorocarbene Insertion

This protocol utilizes 4-methyl-2-nitrophenol (CAS 119-33-5) as the starting substrate. The reaction proceeds via the attack of the phenoxide anion on the in-situ generated difluorocarbene.

Reagents & Materials:
  • Substrate: 4-Methyl-2-nitrophenol (1.0 equiv).

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) or Chlorodifluoromethane (
    
    
    
    , Freon-22).
    • Note: Sodium chlorodifluoroacetate is preferred in modern labs to avoid gaseous handling.

  • Base: Potassium carbonate (

    
    ) or Cesium carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Temperature: 90–110 °C.

Step-by-Step Protocol:
  • Preparation: Charge a reaction vessel with 4-methyl-2-nitrophenol (10 mmol) and DMF (30 mL).

  • Deprotonation: Add

    
     (15 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Carbene Generation: Add Sodium chlorodifluoroacetate (20 mmol).

    • Mechanism: Upon heating,

      
       decarboxylates to form the 
      
      
      
      carbene.
  • Reaction: Heat the mixture to 100 °C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the phenol.

  • Quench: Cool to room temperature and pour into ice-water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine to remove DMF.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).
    
Reaction Mechanism Visualization

The following diagram illustrates the transformation from the phenol to the difluoromethoxy ether via the carbene intermediate.

SynthesisPathway Start 4-Methyl-2-nitrophenol (CAS 119-33-5) Intermediate Phenoxide Anion Start->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Product 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene (CAS 1245772-51-3) Intermediate->Product Carbene Insertion (O-alkylation) Reagent ClCF2CO2Na (Carbene Source) Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (100°C) -CO2, -NaCl Carbene->Product

Caption: Synthesis of CAS 1245772-51-3 via difluorocarbene insertion mechanism.

Reactivity & Downstream Applications

The primary utility of CAS 1245772-51-3 lies in its reduction to the corresponding aniline. The nitro group (


) activates the ring for nucleophilic attack during synthesis but is typically reduced immediately for downstream coupling.
Reduction to Aniline

The target downstream product is 2-(Difluoromethoxy)-5-methylaniline (CAS 832739-40-9).

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), Pd/C (10%), Methanol. High yield, clean conversion.
    
  • Method B (Chemical Reduction): Iron powder (

    
    ), Ammonium chloride (
    
    
    
    ), Ethanol/Water reflux. Used when halogen sensitivity is a concern (though not applicable here).
Application Logic Flow

This intermediate is a "molecular handle" used to introduce the lipophilic


 group into:
  • Kinase Inhibitors: The

    
     group mimics a methoxy group but with lower electron donation and higher metabolic stability (blocking O-dealkylation).
    
  • Agrochemicals: Used in pyrazole-carboxamide fungicides where the aniline is coupled with an acid chloride.

Applications Core 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene (CAS 1245772-51-3) Reduction Reduction (H2/Pd-C or Fe/HCl) Core->Reduction Aniline 2-(Difluoromethoxy)- 5-methylaniline (CAS 832739-40-9) Reduction->Aniline Pharma Pharmaceuticals (Kinase Inhibitors) Aniline->Pharma Amide Coupling Agro Agrochemicals (Fungicides/Herbicides) Aniline->Agro Urea/Amide Formation

Caption: Downstream transformation of CAS 1245772-51-3 into bioactive scaffolds.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. The difluorocarbene generation step can release trace gases; ensure adequate ventilation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • BOC Sciences. 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene Product Data. Retrieved from

  • Sigma-Aldrich. 4-Methyl-2-nitrophenol (Precursor) Technical Data. Retrieved from

  • Matrix Fine Chemicals. Fluorinated Aromatic Building Blocks. Retrieved from

  • ChemSrc. CAS 1245772-51-3 Entry and Properties. Retrieved from [5]

  • National Oceanic and Atmospheric Administration (NOAA). Chlorodifluoromethane (Reagent) Chemical Reactivity Worksheet. Retrieved from

Sources

physical and chemical properties of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Executive Summary 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS: 1245772-51-3) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical ingredients. Characterized by the presence of a difluoromethoxy (–OCHF₂) group, this compound serves as a critical lipophilic building block. The –OCHF₂ moiety acts as a bioisostere for the methoxy group, offering enhanced metabolic stability and altered hydrogen-bonding properties, which are pivotal in optimizing the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity, and handling protocols.

Molecular Identity & Structural Analysis

The compound features a trisubstituted benzene ring. The positioning of the electron-withdrawing nitro group ortho to the difluoromethoxy ether linkage creates a unique electronic environment, deactivating the ring toward further electrophilic substitution while activating the benzylic methyl group for potential oxidation.

Attribute Detail
IUPAC Name 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene
Common Synonyms 2-Nitro-4-methylphenyl difluoromethyl ether; 4-Difluoromethoxy-3-nitrotoluene
CAS Registry Number 1245772-51-3
Molecular Formula C₈H₇F₂NO₃
SMILES CC1=CC(=C(C=C1)OC(F)F)[O-]
Molecular Weight 203.14 g/mol

Physicochemical Profile

The introduction of the fluorine atoms significantly lowers the basicity of the ether oxygen compared to a standard methoxy group and increases lipophilicity.

Property Value / Description Source/Note
Physical State Low-melting solid or liquidTypically liquid at RT or melts <35°C
Boiling Point 233 °C (at 975 hPa)Literature value [1]
Flash Point 85 °C (Closed Cup)Combustible Liquid [1]
Density ~1.3–1.4 g/cm³ (Predicted)Based on difluoromethoxy analogs
Solubility Soluble in organic solvents (DCM, EtOAc, Toluene); Insoluble in waterLipophilic character
Partition Coefficient (LogP) ~2.3–2.6 (Predicted)Enhanced lipophilicity vs. methoxy analog

Synthetic Pathways & Manufacturing

The primary industrial route involves the difluoromethylation of 4-methyl-2-nitrophenol . This reaction typically utilizes chlorodifluoromethane (Freon-22) or non-ozone-depleting alternatives like sodium chlorodifluoroacetate or difluoromethyl triflate, under phase-transfer catalysis (PTC) conditions.

Core Synthesis Protocol: Difluoromethylation
  • Precursor: 4-Methyl-2-nitrophenol[1][2]

  • Reagent: Chlorodifluoromethane (ClCHF₂) gas or surrogate.

  • Base: Aqueous NaOH or KOH (30–50%).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.

  • Solvent: Toluene, Dioxane, or Acetonitrile.

Mechanism: The reaction proceeds via the in situ generation of difluorocarbene (:CF₂). The phenoxide ion attacks the carbene (or the electrophilic carbon of the reagent), followed by protonation/elimination steps to form the difluoromethyl ether bond.

Synthesis Phenol 4-Methyl-2-nitrophenol (Precursor) Intermediate Phenoxide Ion Intermediate Phenol->Intermediate Deprotonation Reagents Reagents: ClCHF2 / NaOH TBAB (Cat.) Reagents->Intermediate Product 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene Intermediate->Product + :CF2 (Carbene insertion)

Figure 1: Synthesis via difluoromethylation of the phenolic precursor.

Process Note: Control of temperature (typically 50–80°C) is critical to prevent hydrolysis of the carbene before reaction with the phenoxide.

Reactivity & Chemical Stability[7]

This compound acts as a versatile intermediate.[3] The nitro group is the primary handle for derivatization, while the difluoromethoxy group remains stable under most reducing and mild acidic conditions.

A. Nitro Group Reduction

The most common transformation is the reduction of the nitro group to an aniline, yielding 4-methyl-2-amino-1-(difluoromethoxy)benzene . This aniline is a potent nucleophile for coupling reactions in drug discovery.

  • Methods: Catalytic hydrogenation (H₂/Pd-C) or Iron/Acid reduction (Fe/NH₄Cl).

  • Selectivity: The –OCHF₂ group is generally stable to catalytic hydrogenation conditions, unlike some other halogenated motifs.

B. Benzylic Oxidation

The methyl group at position 4 is activated for oxidation.

  • Reagents: KMnO₄ or catalytic oxidation.

  • Product: 3-Nitro-4-(difluoromethoxy)benzoic acid.

Reactivity Start 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene Aniline Reduction Product: 2-Amino-4-methyl-1- (difluoromethoxy)benzene Start->Aniline H2, Pd/C or Fe/HCl (Nitro Reduction) Acid Oxidation Product: 3-Nitro-4-(difluoromethoxy)- benzoic acid Start->Acid KMnO4 / Oxidation (Benzylic Oxidation)

Figure 2: Divergent reactivity pathways: Nitro reduction vs. Methyl oxidation.

Applications in Drug & Agrochemical Discovery

Bioisosterism: The –OCHF₂ group is a "lipophilic hydrogen bond donor/acceptor" hybrid.

  • Metabolic Stability: Unlike the methoxy (–OCH₃) group, the C–F bonds in –OCHF₂ block oxidative O-dealkylation by cytochrome P450 enzymes, extending the half-life of the parent drug [2].

  • Lipophilicity: It increases the LogP by approximately 0.6–0.8 units compared to methoxy, improving membrane permeability.

  • Conformational Bias: The difluoromethoxy group often adopts an orthogonal conformation relative to the ring, which can improve binding selectivity in enzyme pockets.

Safety, Handling, & Environmental Impact

Hazard Classification (GHS): Based on safety data for this specific CAS and its close analogs [1]:

  • H227: Combustible liquid.

  • H314: Causes severe skin burns and eye damage (Corrosive).

  • H302: Harmful if swallowed.[4][5][6]

Handling Protocols:

  • PPE: Neoprene or Nitrile gloves (0.11 mm thickness minimum), full face shield, and chemical-resistant suit.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry, well-ventilated area.

  • Spill Response: Do not use water jets (risk of spreading). Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

Environmental: Fluorinated aromatics are persistent. Avoid release to drains.[5] Incineration with scrubbers for HF (Hydrogen Fluoride) capture is the required disposal method.

References

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, CAS 1245772-51-3.

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethoxy Group." Journal of Organic Chemistry, 60(6), 1626–1631.

  • Zafrani, Y., et al. (2017). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Bioisostere for the Hydroxyl Group." Journal of Medicinal Chemistry, 60(2), 797-804.

Sources

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene structure and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Protocols, and Physicochemical Utility

Executive Summary

This technical guide profiles 1-(difluoromethoxy)-4-methyl-2-nitrobenzene , a specialized fluorinated intermediate critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). The molecule features a difluoromethoxy (


)  moiety, a "lipophilic hydrogen bond donor" that serves as a bioisostere for methoxy or hydroxy groups, offering enhanced metabolic stability and membrane permeability.

This document moves beyond basic characterization to provide a robust, self-validating synthetic protocol via difluorocarbene insertion , analyzes the electronic influence of the fluorinated ether, and outlines downstream transformation pathways.

Structural Architecture & Nomenclature

Nomenclature Hierarchy

The IUPAC name is derived based on functional group priority.[1]

  • Principal Group: Benzene ring.[2]

  • Substituents:

    • Difluoromethoxy (

      
      ): Alkoxy derivative.[3]
      
    • Nitro (

      
      ): Prefix only.
      
    • Methyl (

      
      ): Alkyl.
      
  • Numbering Logic: The position 1 is assigned to the substituent that defines the base stem if using "toluene" or "anisole" derivatives. However, in strictly substituted benzene nomenclature:

    • Locant 1: Difluoromethoxy (Alphabetical priority in listing, but often assigned C1 in ethers).

    • Locant 2: Nitro.

    • Locant 4: Methyl.[2]

Synonyms:

  • 4-(Difluoromethoxy)-3-nitrotoluene (Common industrial catalog name).

  • 2-Nitro-4-methyl-difluoromethoxybenzene.

3D Conformational Analysis

The steric bulk of the ortho-nitro group forces the difluoromethoxy group out of planarity with the benzene ring. Unlike a methoxy group, the terminal proton on the


 group (

~26) is sufficiently acidic to act as a weak hydrogen bond donor.
ParameterValue / DescriptionImpact
Formula

Molecular Weight: 203.14 g/mol
SMILES CC1=CC(=C(C=C1)OCH(F)F)[O-]Machine-readable string
InChI Key (Derivative specific)Unique Identifier
Bond Rotation

Restricted by ortho-nitro sterics

Physicochemical Profile: The Fluorine Effect[11][12]

The strategic value of this molecule lies in the difluoromethoxy group .[4][5] It is not merely a "capped" alcohol; it is an electronic hybrid.

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (


, purely lipophilic) or the methoxy group (

, H-bond acceptor), the

group possesses a unique duality:
  • H-Bond Donor: The electronegativity of the two fluorine atoms polarizes the

    
     bond, allowing it to donate a weak hydrogen bond to protein targets (e.g., kinase hinge regions).
    
  • Lipophilicity Modulation: It increases

    
     relative to 
    
    
    
    but remains less hydrophobic than
    
    
    .
Electronic Parameters (Hammett Constants)
  • 
     (Inductive):  ~0.22 (Electron Withdrawing)
    
  • 
     (Resonance):  ~0.07 (Weakly Electron Withdrawing/Neutral)
    
  • Net Effect: The group deactivates the ring slightly compared to a methoxy group, making the aromatic system less prone to oxidative metabolism (e.g., by Cytochrome P450).

Synthetic Architecture

Retrosynthetic Logic

Direct nitration of 1-(difluoromethoxy)-4-methylbenzene is not recommended due to poor regioselectivity. The


 group is an ortho/para director, as is the methyl group. This leads to a mixture of 2-nitro and 3-nitro isomers that are difficult to separate.

The Superior Route: Installation of the difluoromethyl group onto 4-methyl-2-nitrophenol . This guarantees the regiochemistry is locked before the fluorination step.

Pathway Visualization

Synthesis Phenol 4-Methyl-2-nitrophenol (Starting Material) Base Base Activation (Deprotonation) Phenol->Base K2CO3 / DMF Intermediate Phenolate Anion + :CF2 Base->Intermediate Carbene Difluorocarbene Source (ClCF2CO2Na or ClCHF2) Carbene->Intermediate Heat (90-100°C) Decarboxylation Product 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene Intermediate->Product Insertion

Caption: Regioselective synthesis via difluorocarbene insertion into the phenolic O-H bond.

Experimental Protocol: Difluoromethylation

Method: Decarboxylative Carbene Insertion using Sodium Chlorodifluoroacetate. Rationale: This method avoids the use of gaseous Freon-22 (environmental hazard) and provides a controllable generation of difluorocarbene (


).
Materials
  • Substrate: 4-Methyl-2-nitrophenol (1.0 equiv).

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 equiv).
    
  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 equiv).
    
  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Note: Solvent must be dry to prevent hydrolysis of the carbene.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methyl-2-nitrophenol (10 mmol) in DMF (20 mL).

  • Activation: Add anhydrous

    
     (15 mmol). Stir at room temperature for 15 minutes to generate the phenolate anion. The color typically shifts to deep yellow/orange.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol) in a single portion.

  • Reaction (Critical Control Point):

    • Heat the mixture to 95–100°C .

    • Mechanism:[6][4][7][8][9][10] At this temperature, the reagent decarboxylates to release

      
      . The phenolate attacks the carbene, followed by protonation (often by trace water or workup) to form the 
      
      
      
      bond.
    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The starting phenol is polar; the product is significantly less polar.

  • Workup:

    • Cool to room temperature.[8]

    • Pour into ice-water (100 mL) to quench residual carbene sources.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Self-Validation Check:

  • 
     NMR Diagnostic:  Look for the characteristic triplet of the 
    
    
    
    proton. Chemical shift
    
    
    ~6.5 ppm (
    
    
    Hz). If this triplet is missing, the reaction failed.

Downstream Utility & Applications

The primary utility of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene is as a precursor to the corresponding aniline , which is a scaffold for kinase inhibitors.

Reduction Protocol (Nitro to Aniline)

To access 4-methyl-2-amino-1-(difluoromethoxy)benzene :

  • Method: Iron/Ammonium Chloride reduction (Bechamp) or Hydrogenation (

    
    , Pd/C).
    
  • Note: Avoid strong Lewis acids that might cleave the ether, although the

    
     group is generally robust.
    
Application Workflow

Applications Nitro 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene Aniline Aniline Derivative (Reduction) Nitro->Aniline Fe / NH4Cl or H2 / Pd-C Drugs Kinase Inhibitors (Urea/Amide formation) Aniline->Drugs Coupling Agro PPO Inhibitor Herbicides Aniline->Agro Derivatization

Caption: Transformation of the nitro-intermediate into bioactive scaffolds.

References

  • Zafrani, Y., et al. (2019). "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry. Link (Demonstrates the sodium chlorodifluoroacetate protocol).

  • Erickson, J. A., et al. (2010). "Physicochemical Properties of the Difluoromethoxy Group." Journal of Medicinal Chemistry. Link (Establishes the lipophilic H-bond donor concept).

  • Hu, J., et al. (2011). "Reagents for Difluoromethylation."[6][5][11][9][10][12][13] Chemical Reviews. Link (Comprehensive review of difluoromethylation strategies).

  • BenchChem Technical Report. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link (Contextualizes the bioisosteric utility).

  • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers with Difluoromethyl Triflate." Angewandte Chemie International Edition. Link (Alternative synthesis method).

Sources

The Lipophilic Hydrogen Bond Donor: A Technical Guide to the Difluoromethoxy Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethoxy group (


) has evolved from a niche structural curiosity to a strategic "privileged structure" in modern drug design. It occupies a unique physicochemical space, functioning as a lipophilic hydrogen bond donor —a rare duality that allows medicinal chemists to simultaneously modulate lipophilicity, metabolic stability, and target binding affinity.

This guide analyzes the


 moiety beyond simple bioisosterism, providing a mechanistic understanding of its role in structure-activity relationships (SAR), scalable synthetic protocols, and metabolic fate.

Physicochemical Profile: The "Fluorine Effect"[1]

The utility of the difluoromethoxy group stems from its ability to bridge the gap between the polar hydroxyl group (


) and the lipophilic trifluoromethoxy group (

).
The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (


), which acts purely as a lipophilic electron-withdrawing group, the 

group retains a proton capable of weak hydrogen bonding. The strong electron-withdrawing effect of the two fluorine atoms polarizes the

bond, rendering it significantly more acidic than a methyl proton.
  • Hydrogen Bond Acidity (

    
    ):  The Abraham solute hydrogen bond acidity parameter (
    
    
    
    ) for aromatic
    
    
    is approximately 0.1 , comparable to aniline or thiophenol. This allows it to interact with protein backbone carbonyls or specific residues in the binding pocket, potentially improving potency.
  • Lipophilicity (

    
    ):  Substitution of a methoxy (
    
    
    
    ) group with
    
    
    typically increases
    
    
    , facilitating membrane permeability while avoiding the excessive lipophilicity associated with
    
    
    .
Conformational Bias (The Anomeric Effect)

The


 group exhibits a distinct conformational preference due to the generalized anomeric effect. The lone pairs on the oxygen atom prefer to be antiperiplanar to the electron-poor 

bonds. This often locks the group into a conformation orthogonal to the aromatic ring, which can be exploited to restrict rotational freedom and reduce the entropic penalty of binding.
Comparative Data Table
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)0.18 (Weak Withdrawer)0.35 (Withdrawer)
Lipophilicity (

)
-0.02+0.42+1.04
H-Bond Donor NoYes (Weak) No
Metabolic Liability High (

-demethylation)
Low (Blocked site)Very Low
Conformation Planar (mostly)Orthogonal/TwistedOrthogonal/Twisted

Visualization: Physicochemical & Synthetic Logic

The following diagram illustrates the strategic balance the


 group offers and the logic behind its synthesis.

G Bioisostere Bioisosteric Replacement OCF2H -OCF2H Group (Lipophilic H-Bond Donor) Bioisostere->OCF2H Methoxy -OCH3 (Metabolically Labile) Methoxy->Bioisostere Replace Hydroxyl -OH (Polar, H-Bond Donor) Hydroxyl->Bioisostere Replace Properties Physicochemical Gains OCF2H->Properties Metabolism Metabolic Stability (Blocks CYP Oxidation) Properties->Metabolism Binding Binding Affinity (H-Bond to Target) Properties->Binding Permeability Permeability (Increased logP) Properties->Permeability

Figure 1: Strategic rationale for deploying the difluoromethoxy group in lead optimization.

Synthetic Methodologies: From Gas to Solid Reagents

Historically, the synthesis of aryl difluoromethyl ethers relied on chlorodifluoromethane (Freon-22) gas under basic conditions. While effective, Freon-22 is an ozone-depleting substance and requires handling gaseous reagents.[1] Modern medicinal chemistry has shifted toward solid, bench-stable reagents that generate difluorocarbene (


) in situ.
The Difluorocarbene Mechanism

The dominant mechanism involves the generation of singlet difluorocarbene, which acts as an electrophile toward phenolate ions.

  • Generation: Precursor decarboxylates or eliminates to form

    
    .
    
  • Attack: Phenolate (

    
    ) attacks 
    
    
    
    to form the difluoromethyl anion intermediate.
  • Protonation: Rapid protonation (usually from solvent or water) yields the final

    
    .
    
Key Reagents
  • Sodium Chlorodifluoroacetate (

    
    ):  A cheap, solid salt that decarboxylates at elevated temperatures (
    
    
    
    C).
  • Difluoromethyl triflate (

    
    ):  A liquid reagent for mild conditions, though less stable.
    
  • Chen's Reagent (

    
    ):  Generates 
    
    
    
    under catalytic fluoride conditions.

Experimental Protocol: Scalable -Difluoromethylation

This protocol utilizes Sodium Chlorodifluoroacetate , avoiding ozone-depleting gases. It is a robust, self-validating system suitable for diverse phenolic substrates.

Objective

Synthesis of 4-(difluoromethoxy)benzonitrile from 4-hydroxybenzonitrile.

Reagents & Materials
  • Substrate: 4-Hydroxybenzonitrile (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (2.0 – 2.5 equiv)

  • Base: Potassium carbonate (

    
    ) (anhydrous, 1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

  • Water: (Trace amount, acts as proton source)

Step-by-Step Methodology
  • Setup:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Critical Control: Ensure the system is vented to a fume hood, as

      
       is generated.
      
  • Reaction Assembly:

    • Add 4-hydroxybenzonitrile (10 mmol) and

      
       (15 mmol) to the flask.
      
    • Add DMF (20 mL). Stir at room temperature for 10 minutes to generate the phenolate.

    • Add Sodium chlorodifluoroacetate (25 mmol) in one portion.

  • Heating (The Activation Step):

    • Heat the mixture to 100°C .

    • Observation: Evolution of gas bubbles (

      
      ) indicates the decarboxylation and generation of 
      
      
      
      .
    • Maintain temperature for 2–4 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into water (100 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine to remove residual DMF.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol Validation Checkpoints
  • If yield is low: Check the water content. The reaction requires a proton source (often trace water in DMF is sufficient, but adding 1-2% water can help the protonation step

    
    ).
    
  • If starting material remains: The

    
     may have hydrolyzed before reacting. Add more reagent in portions rather than all at once.
    

Metabolic Fate & Toxicity

Understanding the metabolism of


 is critical for safety assessment. While generally stable, it is not inert.
Oxidative Defluorination Pathway

The primary metabolic risk is CYP450-mediated hydroxylation at the difluoromethyl carbon.

Metabolism Parent Ar-OCF2H (Parent Drug) Intermediate [Ar-OCF2(OH)] (Unstable Hemiacetal) Parent->Intermediate CYP450 (Oxidation) Breakdown Ar-OH + COF2 (Phenol + Carbonyl Fluoride) Intermediate->Breakdown Rapid Collapse Final CO2 + 2HF (Hydrolysis Products) Breakdown->Final H2O

Figure 2: Metabolic degradation pathway of aryl difluoromethyl ethers.

Safety Implications
  • Stability vs. Methoxy: The

    
     bond in 
    
    
    
    is stronger and less electron-rich than in
    
    
    , making it significantly more resistant to oxidation. This often extends the half-life (
    
    
    ) of the drug.[2][3]
  • Toxicity: The release of carbonyl fluoride (

    
    ) and subsequently 
    
    
    
    is a theoretical concern. However, in practice, the rate of metabolism is usually slow enough that these byproducts are cleared without hepatotoxicity, as evidenced by approved drugs.

Case Studies in Drug Development

Pantoprazole (Protonix®)[5]
  • Class: Proton Pump Inhibitor (PPI).

  • Role of

    
    :  Located on the benzimidazole ring.[4]
    
  • Impact: The group provides essential lipophilicity for parietal cell uptake while protecting the position from rapid metabolic oxidation, a common failure point in early PPI analogs.

Roflumilast (Daliresp®)
  • Class: PDE4 Inhibitor for COPD.[4][5][6][7][8]

  • Role of

    
    : 
    
    • Potency: The group fills a hydrophobic pocket in the PDE4 enzyme, with the ethereal oxygen and the acidic proton participating in a water-mediated hydrogen bond network.

    • Metabolism: It replaces a methoxy group found in earlier generation inhibitors (like Rolipram analogs), significantly reducing clearance rates and improving oral bioavailability.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition. Link

  • Zheng, W., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters. Link

  • Organic Syntheses. (2024). "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene from 4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a difluoromethoxy (-OCF₂H) group into aromatic systems is a pivotal strategy in medicinal chemistry and materials science for modulating physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bond donating capability.[1][2] This guide provides an in-depth technical overview of a robust and scalable method for the . The described protocol is based on a modified Williamson ether synthesis, utilizing sodium chlorodifluoroacetate as a difluorocarbene precursor. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental protocol, discuss the rationale behind procedural choices, and outline critical safety considerations.

Introduction and Significance

The difluoromethyl group (-CF₂H) is increasingly recognized as a valuable functional group in drug design. It can act as a lipophilic bioisostere for hydroxyl, amino, or thiol groups and can participate in hydrogen bonding, thereby influencing molecular conformations and interactions with biological targets.[1][3] The target molecule, 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, serves as a key building block for more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its synthesis from the readily available 4-methyl-2-nitrophenol is a critical transformation for which a reliable and well-understood protocol is essential.

Reaction Mechanism and Rationale

The synthesis proceeds via an O-difluoromethylation reaction. While structurally similar to the classical Williamson ether synthesis, the mechanism involves the in-situ generation of difluorocarbene (:CF₂) as the key electrophilic species.[4][5]

The process can be broken down into three primary stages:

  • Deprotonation: The acidic phenolic proton of 4-methyl-2-nitrophenol is abstracted by a moderately strong base, such as cesium carbonate or potassium carbonate, to form a nucleophilic phenoxide ion.

  • Difluorocarbene Generation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate a difluoro-chloro-methyl anion, which rapidly eliminates a chloride ion to yield the highly reactive and electrophilic difluorocarbene (:CF₂).[4][6]

  • Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic difluorocarbene. The resulting intermediate is then protonated during the aqueous workup to yield the final product, 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene.[5]

The choice of reagents is critical for the success of this reaction. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is preferred for its ability to dissolve the reactants and facilitate the SN2-like attack. Cesium carbonate is often chosen as the base due to the high nucleophilicity of the resulting cesium phenoxide.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the difluoromethylation of phenols.[4]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
4-methyl-2-nitrophenolC₇H₇NO₃153.143.00 g19.61.0
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.829.58 g29.41.5
Sodium ChlorodifluoroacetateC₂ClF₂NaO₂152.468.96 g58.83.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0930 mL--
Deionized WaterH₂O18.023.5 mL--
Diethyl Ether (Et₂O)C₄H₁₀O74.12~300 mL--
Saturated aq. NaCl (Brine)NaCl58.44~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~30 g--
Equipment
  • 100 mL round-bottomed flask

  • Magnetic stir bar

  • Schlenk line or nitrogen inlet

  • Heating mantle with oil bath and temperature controller

  • Condenser

  • Syringes

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with 4-methyl-2-nitrophenol and Cs₂CO₃ B Evacuate and backfill with Nitrogen (3x) A->B C Add anhydrous DMF and H₂O via syringe B->C D Degas solution with Nitrogen for 1 hr C->D E Add Sodium Chlorodifluoroacetate in one portion under N₂ stream D->E Proceed to Reaction F Attach condenser and heat in oil bath at 120 °C E->F G Stir vigorously for 2-3 hours F->G H Monitor by TLC until starting material is consumed G->H I Cool to room temp. and dilute with H₂O H->I Reaction Complete J Transfer to separatory funnel and extract with Et₂O (3x) I->J K Wash combined organic layers with H₂O and brine J->K L Dry over Na₂SO₄, filter, and concentrate K->L M Purify via column chromatography L->M Product Product M->Product Final Product: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Flask Preparation: To a 100 mL single-necked round-bottomed flask equipped with a magnetic stir bar, add 4-methyl-2-nitrophenol (3.00 g, 19.6 mmol) and cesium carbonate (9.58 g, 29.4 mmol).[4]

  • Inert Atmosphere: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add anhydrous DMF (30 mL) and deionized water (3.5 mL) sequentially via syringe. Begin stirring at approximately 500 rpm.[4]

  • Degassing: Degas the resulting suspension by bubbling nitrogen through it for 1 hour.[4]

  • Reagent Addition: After degassing, briefly remove the septum and add sodium chlorodifluoroacetate (8.96 g, 58.8 mmol) in one portion under a positive flow of nitrogen.[4]

  • Reaction: Quickly replace the septum with a condenser (also under a nitrogen atmosphere) and lower the apparatus into a preheated oil bath at 120 °C. Vigorous bubbling should be observed as the reaction commences.[4][6]

  • Monitoring: Allow the reaction to stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by comparing the spot of the reaction mixture to the starting material.

  • Cooling and Quenching: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 40 mL of deionized water.[4]

  • Extraction: Transfer the mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 100 mL).[4]

  • Washing: Combine the organic layers and wash with deionized water (1 x 50 mL) followed by saturated aqueous NaCl (brine) (1 x 50 mL).[4][7]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[4]

  • Purification: The crude product, typically a yellow or brown oil, should be purified by column chromatography on silica gel to yield the pure 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene.

Safety and Handling

It is imperative that this procedure is conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Chlorodifluoroacetate: This compound is an irritant to the skin, eyes, and respiratory system.[8] Avoid creating dust when handling the solid.[9][10] In case of contact, wash the affected area thoroughly with water.[8][9]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle with care in a fume hood.

  • Cesium Carbonate: While not acutely toxic, it is a basic irritant. Avoid inhalation of dust.

  • Reaction Vapors: The reaction generates carbon dioxide and potentially other gaseous byproducts. Ensure the system is not sealed to avoid pressure buildup. The use of a condenser vented to a bubbler or nitrogen line is sufficient.[4]

Conclusion

The O-difluoromethylation of 4-methyl-2-nitrophenol using sodium chlorodifluoroacetate offers a reliable and effective method for synthesizing 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene. The procedure, while requiring careful attention to inert atmosphere techniques and safety precautions, is straightforward and utilizes commercially available reagents. This guide provides the necessary detail for researchers to successfully implement this important transformation in their synthetic programs, paving the way for the development of novel molecules in the pharmaceutical and materials science sectors.

References

  • Sodium chlorodifluoroacetate Safety Data Sheet. Synquest Labs.

  • Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry (RSC Publishing).

  • Difluoromethylation of Phenols. Organic Syntheses.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Difluorocarbene chemistry, radiosynthesis and divergent reactivity of... ResearchGate.

  • SAFETY DATA SHEET - Sodium chlorodifluoroacetate. Fisher Scientific.

  • SAFETY DATA SHEET - Ethyl chlorodifluoroacetate. Thermo Fisher Scientific.

  • The Williamson Ether Synthesis. University of Massachusetts Boston.

  • An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications. Benchchem.

  • Williamson Ether Synthesis. University of Richmond.

  • Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. Nature Chemistry.

  • Williamson ether synthesis. Wikipedia.

  • Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Chemos GmbH&Co.KG.

  • Material Safety Data Sheet. Vendor.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry (ACS Publications).

  • Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.

  • Synthesis of 1,2-Bis-(Difluoromethoxy)-4-nitro-benzene. PrepChem.com.

  • Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.

  • Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. ScienceDirect.

  • 1-difluoromethoxy-4-nitrobenzene. Stenutz.

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).

  • Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications.

  • Nitration of phenol to 2-nitrophenol and 4-nitrophenol. University of Oldenburg.

Sources

electrophilic aromatic substitution on difluoromethoxy benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic Aromatic Substitution on Difluoromethoxy Benzene Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Goldilocks" Bioisostere

In modern drug discovery, the difluoromethoxy group (


) has emerged as a critical bioisostere, occupying a strategic "middle ground" between the metabolically labile methoxy group (

) and the highly lipophilic, strongly electron-withdrawing trifluoromethoxy group (

).

For the synthetic chemist, functionalizing the difluoromethoxybenzene core via Electrophilic Aromatic Substitution (EAS) presents a unique challenge.[1] The moiety acts as a deactivated ortho/para director , behaving similarly to a halogen substituent. The oxygen atom directs orientation via resonance (


), while the difluoromethyl group exerts a potent inductive withdrawal (

) that dampens ring reactivity.

This guide provides a validated technical framework for performing regioselective EAS on these scaffolds, focusing on nitration and bromination—the two primary gateways for downstream diversification.

Electronic Landscape & Mechanistic Grounding

To design effective protocols, one must quantify the electronic perturbation caused by the


 group. Unlike the strongly activating methoxy group, the difluoromethoxy moiety creates an electron-deficient 

-system relative to anisole, yet retains sufficient nucleophilicity for standard EAS transformations.
Comparative Hammett Parameters

The following table illustrates why


 is unique. It reduces electron density (

) yet directs ortho/para due to the oxygen lone pair.[1]
Substituent

(Para)

(Meta)
Electronic CharacterEAS OrientationMetabolic Stability

-0.270.12Strongly ActivatingOrtho/ParaLow (O-dealkylation)

0.18 0.31 Weakly Deactivating Ortho/Para High

0.350.38DeactivatingOrtho/ParaVery High

0.060.34DeactivatingOrtho/ParaHigh

Data synthesized from Hansch et al. and standard physical organic chemistry sources.

Mechanism of Stabilization

The reaction proceeds via the formation of a sigma complex (Wheland intermediate).[2] The success of EAS on these substrates relies on the oxygen atom's ability to stabilize the carbocation intermediate through resonance, despite the electron-withdrawing drag of the fluorine atoms.[1]

G cluster_0 Electronic Conflict Reactant Difluoromethoxybenzene (Nucleophile) Transition Transition State (High Energy) Reactant->Transition Attack Electrophile Electrophile (E+) (NO2+, Br+) Electrophile->Transition SigmaComplex Sigma Complex (Resonance Stabilized) Transition->SigmaComplex Formation Product Substituted Product (Para-Major) SigmaComplex->Product Re-aromatization (-H+) note Oxygen (+M) stabilizes cation CHF2 (-I) destabilizes ring SigmaComplex->note

Figure 1: Mechanistic pathway highlighting the electronic conflict between Resonance (+M) and Induction (-I) during the formation of the Sigma Complex.

Validated Experimental Protocols

The following protocols are designed to maximize regioselectivity (favoring para) while preventing the hydrolysis of the sensitive difluoromethyl ether bond, which can occur under harsh acidic conditions at high temperatures.

Protocol A: Regioselective Nitration

Objective: Synthesis of 1-(difluoromethoxy)-4-nitrobenzene. Challenge: Controlling the exotherm to prevent dinitration and preserving the


 group.
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, charge Sulfuric Acid (

    
    , conc., 5.0 equiv) . Cool to 0°C  using an ice/salt bath.
    
  • Substrate Addition: Add (Difluoromethoxy)benzene (1.0 equiv) dropwise. Ensure the internal temperature remains

    
    . The substrate may form a suspension initially.
    
  • Nitrating Agent: In a separate vessel, prepare a mixture of Nitric Acid (

    
    , fuming, 1.1 equiv)  and 
    
    
    
    (conc., 1.0 equiv)
    .
  • Reaction: Add the mixed acid solution to the substrate dropwise over 30 minutes. Critical: Maintain temperature between 0–5°C .

  • Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][3] Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).
  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight) with vigorous stirring. The product typically precipitates as a pale yellow solid.

  • Workup: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with saturated 
    
    
    
    (until neutral pH) and Brine . Dry over
    
    
    .[1]
  • Purification: If regioisomers are present (typically >90:10 para:ortho), recrystallize from Ethanol/Water or separate via silica gel chromatography.

Protocol B: Mild Bromination

Objective: Synthesis of 1-bromo-4-(difluoromethoxy)benzene. Advantage: Uses NBS to avoid handling elemental bromine and provides higher regioselectivity.

  • Dissolution: Dissolve (Difluoromethoxy)benzene (1.0 equiv) in Acetonitrile (MeCN, 0.5 M concentration) .

  • Reagent: Add N-Bromosuccinimide (NBS, 1.05 equiv) in a single portion.

  • Catalysis: Add Ammonium Acetate (

    
    , 0.1 equiv)  as a catalyst. This buffers the reaction and promotes electrophilic activation of NBS.
    
  • Execution: Stir at Room Temperature (25°C) .

    • Note: If the ring is highly deactivated by other substituents, mild heating to 40°C may be required.

  • Completion: Reaction is usually complete within 2–4 hours.

  • Workup: Remove MeCN under reduced pressure. Resuspend residue in

    
     or EtOAc. Filter off the succinimide byproduct. Wash filtrate with water and brine.
    

Strategic Application in Drug Design

The difluoromethoxy group is not merely a passive handle; it is an active design element.

The "Lipophilic Hydrogen Bond Donor"

Unlike


 (acceptor only) or 

(hydrophobic only), the

proton is sufficiently acidic (

of parent alcohol

) to act as a weak hydrogen bond donor . This allows it to engage interacting waters or backbone carbonyls in a binding pocket, often improving potency by 10-100x compared to the methoxy analog.
Metabolic Blocking

The C-H bond strength in


 is significantly higher than in 

. Furthermore, the steric bulk of the fluorine atoms hinders the approach of CYP450 enzymes, effectively blocking

-dealkylation metabolic pathways.[4]

DrugDesign Lead Lead Compound (Methoxy-Ar) Issue Metabolic Liability (Rapid O-Demethylation) Lead->Issue Strategy Bioisosteric Replacement (EAS Introduction of -OCHF2) Issue->Strategy Solution Outcome1 Improved t1/2 (Metabolic Stability) Strategy->Outcome1 Outcome2 New H-Bond Interactions (Increased Potency) Strategy->Outcome2

Figure 2: Decision workflow for substituting Methoxy with Difluoromethoxy in lead optimization.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield / Tarring Reaction temperature too high; Acid concentration too strong.Maintain T < 5°C. Dilute acid slightly or use mild nitrating agents (e.g., Acetyl nitrate).
Ortho/Para Mixture Steric bulk of

is insufficient to block ortho completely.
Purify via recrystallization (para isomer usually has higher MP). Switch to bulkier electrophiles if possible.
Loss of

Hydrolysis under strong acidic/aqueous conditions.Ensure anhydrous conditions during reaction. Quench rapidly and neutralize immediately.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Zafrani, Y., et al. (2019). Difluoromethoxy- and Trifluoromethoxy-Groups: A Comparative Study of Their Physicochemical Properties. Journal of Medicinal Chemistry.

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hammett Substituent Constants for the Difluoromethoxy Group. Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • BenchChem Application Note. (2025). Nitration of Trifluoromethoxybenzene Derivatives: Protocols and Safety.

Sources

potential applications of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene in agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene , a specialized fluorinated intermediate used in the synthesis of advanced agrochemical active ingredients.

Part 1: Executive Summary & Chemical Profile

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS: 144510-65-6) is a high-value fluorinated building block. It serves as a critical precursor for 2-(difluoromethoxy)-5-methylaniline , a moiety increasingly utilized in the development of next-generation herbicides and fungicides.

The compound’s value lies in the difluoromethoxy (


)  group.[1] Acting as a "lipophilic hydrogen bond donor," this substituent offers a unique bioisosteric alternative to the methoxy (

) and trifluoromethoxy (

) groups. It enhances metabolic stability against oxidative demethylation while modulating lipophilicity (LogP) to optimize transmembrane transport in plant cuticles and fungal cell walls.
Chemical Identity Table[2][3][4][5]
PropertySpecification
IUPAC Name 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene
Common Synonyms 2-Nitro-4-methyl-1-(difluoromethoxy)benzene; 4-Methyl-2-nitro-difluoromethyl phenyl ether
CAS Number 144510-65-6 (Isomer specific)
Molecular Formula

Molecular Weight 203.14 g/mol
Physical State Pale yellow crystalline solid or oil (depending on purity)
Key Functional Groups Nitro (

), Difluoromethoxy (

), Methyl (

)

Part 2: Synthetic Utility & Experimental Protocols

The synthesis of this compound typically proceeds via the difluoromethylation of 4-methyl-2-nitrophenol (2-nitro-p-cresol). This reaction is challenging due to the volatility of the difluoromethylating agent (often chlorodifluoromethane) and the competition between O-alkylation and hydrolysis.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the industrial route from 2-nitro-p-cresol to the target nitrobenzene and its subsequent reduction to the aniline intermediate.

SynthesisPathway Start 4-Methyl-2-nitrophenol (Precursor) Intermediate 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene (Target) Start->Intermediate Phase Transfer Catalysis (TBAB, 60-70°C) Reagent ClCHF2 (Freon-22) + NaOH (aq) Reagent->Intermediate Reagent Feed Product 2-(Difluoromethoxy)- 5-methylaniline (Agrochemical Active) Intermediate->Product Selective Reduction Reduction Reduction (Fe/HCl or H2/Pd-C)

Caption: Figure 1. Synthetic pathway for the production of the 2-(difluoromethoxy)-5-methylaniline scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene via Phase Transfer Catalysis (PTC).

Reagents:

  • 4-Methyl-2-nitrophenol (1.0 eq)

  • Sodium Hydroxide (NaOH), 30% aqueous solution (3.0 eq)

  • Chlorodifluoromethane (

    
    ) gas
    
  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Dioxane or Toluene/Water biphasic system

Procedure:

  • Preparation: Charge a pressure-rated reactor with 4-methyl-2-nitrophenol, TBAB, and the solvent system.

  • Basification: Add the 30% NaOH solution dropwise while stirring. The mixture will turn deep yellow/orange due to phenolate formation. Heat to 60–70°C.

  • Difluoromethylation: Introduce

    
     gas into the headspace or via sparger. Maintain pressure at 2–3 bar. The reaction is exothermic; control temperature < 80°C to prevent hydrolysis of the reagent.
    
    • Mechanistic Note: The reaction proceeds via the in situ generation of difluorocarbene (

      
      ) from 
      
      
      
      under alkaline conditions, which then inserts into the phenolate oxygen bond [1].
  • Monitoring: Monitor by HPLC or GC. The reaction is complete when the starting phenol is < 1%.

  • Workup: Cool to room temperature. Vent excess gas. Separate the organic phase. Extract the aqueous phase with ethyl acetate.[2] Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. The crude product can be recrystallized from ethanol/water or distilled under high vacuum if an oil.

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the characteristic triplet of the

    
     proton at 
    
    
    
    ppm (
    
    
    Hz). The absence of the phenolic
    
    
    peak confirms O-alkylation.

Part 3: Agrochemical Applications & Mode of Action[1][9][10]

The primary application of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene is as a precursor to 2-(difluoromethoxy)-5-methylaniline . This aniline is a "privileged structure" in the design of Protoporphyrinogen Oxidase (PPO) Inhibitors (Herbicides) and Succinate Dehydrogenase Inhibitors (SDHI) (Fungicides).

The "Fluorine Effect" in Agrochemical Design

The difluoromethoxy group provides specific advantages over non-fluorinated analogs:

  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the position resistant to Cytochrome P450-mediated oxidative dealkylation. This extends the half-life of the active ingredient within the plant or pest [2].

  • Lipophilicity Modulation: The

    
     group is less lipophilic than 
    
    
    
    but more lipophilic than
    
    
    . This allows for fine-tuning of the LogP to the optimal range (LogP 3–4) for systemic translocation in crops.
  • Hydrogen Bond Acidity: Unlike

    
    , the 
    
    
    
    proton is sufficiently acidic to act as a weak hydrogen bond donor, potentially creating unique binding interactions within the target enzyme's active site [3].
Mode of Action Diagram (PPO Inhibition)

The following diagram hypothesizes the interaction of a herbicide derived from this intermediate within the PPO binding pocket.

MoA Target Target Enzyme: Protoporphyrinogen Oxidase (PPO) Result Accumulation of Protoporphyrin IX -> Lipid Peroxidation -> Cell Death Target->Result Inhibition Inhibitor Herbicide Active Ingredient (Aryl-Uracil / Diphenyl Ether) Inhibitor->Target Binds to Active Site Moiety Difluoromethoxy-Phenyl Moiety (From Intermediate) Inhibitor->Moiety Contains Effect Effect: Lipophilic Interaction + H-Bonding Metabolic Stability Moiety->Effect Confers Effect->Target Optimizes Binding

Caption: Figure 2. Role of the difluoromethoxy moiety in enhancing PPO inhibitor efficacy.

Specific Application Classes[11][12]
  • PPO Inhibiting Herbicides: The aniline derivative is coupled with heterocyclic scaffolds (e.g., uracils, triazolinones) to form contact herbicides. The difluoromethoxy group mimics the propargyl or alkoxy groups found in older PPO inhibitors (like flumioxazin) but with enhanced stability.

  • Fungicides: In carboxamide fungicides, the aniline is coupled with pyrazole-4-carboxylic acids. The steric bulk of the

    
     group ortho to the amide bond forces the molecule into a twisted conformation, which is often critical for fitting into the ubiquinone binding site of Complex II (SDH) [4].
    

Part 4: Safety & Handling

Warning: Nitroaromatic compounds and alkylating agents pose significant risks.

  • Explosion Hazard: While less sensitive than polynitro compounds, mono-nitro compounds can decompose violently at high temperatures. Ensure reaction temperatures do not exceed the onset of decomposition (DSC analysis recommended).

  • Toxicity: Fluorinated anilines (downstream product) are potential hemotoxic agents (methemoglobinemia). Handle with full PPE (gloves, respirator).

  • Reactivity: The difluoromethylation step involves difluorocarbene , a highly reactive intermediate. Ensure adequate venting and scrubbing of excess Freon-22.

References

  • Zafrani, Y., et al. (2017). "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry. Link

  • Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem. Link

  • Erickson, J. A., et al. (2020). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Medicinal Chemistry. Link

  • Fujita, S., et al. (2008). "Design and Synthesis of Novel SDHI Fungicides." Journal of Pesticide Science. Link

Sources

Safety and Handling of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene , a specialized fluorinated intermediate often used in the synthesis of bioactive compounds (e.g., kinase inhibitors, agrochemicals).[1]

A Senior Scientist’s Technical Guide to Process Safety & Risk Mitigation

Executive Technical Summary

Compound Identity:

  • IUPAC Name: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene[1]

  • Alternative Names: 2-Nitro-4-methyl-1-(difluoromethoxy)benzene; 4-Methyl-2-nitrophenyl difluoromethyl ether.[1]

  • Structural Class: Fluorinated Nitroarene.[1]

  • CAS Number: Note: While specific CAS entries exist for the non-methylated analog (1544-86-1), this specific methyl-derivative is often treated as a custom intermediate.[1] Protocols below are calibrated to the high-hazard profile of the nitro-fluoro ether class.

Core Hazard Profile: This compound combines the thermal instability of nitroarenes with the lipophilicity of fluorinated ethers.[1] It presents a dual risk:

  • Energetic Potential: The ortho-nitro group relative to the ether linkage creates a push-pull electronic system susceptible to runaway decomposition at elevated temperatures.[1]

  • Toxicological Potency: High potential for rapid absorption through skin (lipophilic tail) leading to methemoglobinemia (nitro-reduction).[1]

Physicochemical & Hazard Characterization

Data below represents a consensus profile derived from structural analogs (e.g., 1-(difluoromethoxy)-4-nitrobenzene) to ensure conservative safety margins.

PropertyValue / CharacteristicSafety Implication
Physical State Pale yellow crystalline solid or viscous oil (low MP).[1]Dust explosion risk (if solid) or difficult decontamination (if oil).[1]
Melting Point Est. 35–50 °C (Analog dependent).[1]May melt during handling; requires temperature-controlled storage.[1]
Solubility Insoluble in water; Soluble in DCM, EtOAc, Toluene.Bioaccumulation risk. Readily crosses dermal barriers.[1]
Thermal Stability Onset of decomposition >180 °C (DSC est.).[1]Do not distill without DSC validation. Potential for shock sensitivity.[1]
Reactivity Stable to weak acids; labile to strong bases/nucleophiles.[1]Avoid uncontrolled contact with strong caustic solutions (exothermic hydrolysis).[1]
GHS Hazard Classification (Inferred)
  • Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful).[1]

  • Skin/Eye Irritation: Category 2 (Irritant).[1][2]

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Methemoglobin).[1]

  • Aquatic Toxicity: Chronic Category 2.[1]

Synthesis & Reaction Safety: The "Gas-Liquid" Interface

The most common synthesis involves the alkylation of 4-methyl-2-nitrophenol with chlorodifluoromethane (Freon-22) in the presence of a base.[1] This reaction is high-risk due to the use of pressurized gas and exothermic deprotonation.[1]

Critical Workflow: Difluoromethylation Protocol

Rationale: This protocol minimizes the accumulation of unreacted gas and controls the exotherm.

Step 1: Reagent Preparation
  • Reagents: 4-Methyl-2-nitrophenol (1.0 eq), KOH (2.5 eq), Acetonitrile (ACN) or DMF/Water mix.[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) – Essential for phase transfer if using aqueous base.

Step 2: The "Self-Validating" Reaction Setup
  • Charge the phenol, solvent, and catalyst into a pressure reactor (autoclave) or heavy-walled glass vessel rated for 5 bar.[1]

  • Inert the system with N₂ (3 cycles) to remove oxygen (prevents oxidative side reactions).

  • Heat the mixture to 60–70 °C. Causality: Higher temps increase reaction rate but degrade the nitro-compound; do not exceed 90 °C.[1]

  • Feed Chlorodifluoromethane gas slowly.

    • Validation: Monitor pressure.[1][3] If pressure rises rapidly without consumption, stop feed . This indicates the reaction has stalled (likely base depletion), and gas accumulation presents a rupture hazard.

Step 3: Quench & Isolation
  • Cool to <20 °C before venting excess gas.[1]

  • Vent into a scrubber (NaOH solution) to neutralize acidic byproducts/HF traces.[1]

  • Extract with Toluene. Why Toluene? It separates well from the aqueous nitrophenolate byproducts.[1]

Visualization: Synthesis Safety Logic

The following diagram illustrates the decision logic for the difluoromethylation process to prevent thermal runaway.

SynthesisSafety Start Start: Reagent Charging Heating Heat to 60-70°C Start->Heating GasFeed Introduce ClCHF2 Gas Heating->GasFeed Monitor Monitor Pressure (P) & Temp (T) GasFeed->Monitor Normal P Stable / T Stable (Reaction Consuming Gas) Monitor->Normal Rate Controlled Abnormal P Spikes / T Spikes (Accumulation/Runaway) Monitor->Abnormal Exotherm/P-Rise Action1 Continue Feed until Stoichiometry met Normal->Action1 Action2 EMERGENCY STOP: 1. Cut Gas Feed 2. Max Cooling 3. Vent to Scrubber Abnormal->Action2 Finish Cool & Workup Action1->Finish

Figure 1: Process safety logic for the difluoromethylation reaction. Note the critical decision node at the pressure monitoring stage.[1]

Handling, Storage, and PPE Strategy

Hierarchy of Controls
  • Engineering (Primary):

    • Handle strictly within a Class II Biosafety Cabinet or Fume Hood with face velocity >100 fpm.[1]

    • Use static-dissipative mats and grounding cables when transferring bulk solids (nitro compounds are potential electron acceptors/energetic).[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving required.[1] Inner: Nitrile (4 mil).[1] Outer: Laminate/Barrier (e.g., Silver Shield) or thick Nitrile (8 mil). Reasoning: Fluorinated ethers can permeate standard latex rapidly.

    • Respiratory: If handling powder/dust, use N95/P3. If heating, use a full-face respirator with ABEK (Organic/Acid/Ammonia) cartridges due to potential HF or NOx evolution.[1]

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Light: Amber glass or foil-wrapped containers. Nitro compounds are photodegradable.[1]

  • Segregation: Store away from reducing agents (hydrazine, hydrides) and strong bases .

Emergency Response & First Aid

Standard First Aid is insufficient due to the methemoglobinemia risk.

ScenarioImmediate ActionMechanistic Rationale
Skin Contact 1. Drench with water (15 min).2.[1][4][5] Apply PEG-400 or soap.3.[1] Monitor for cyanosis (blue lips).[1]Lipophilic nitro-compounds resist water wash.[1] PEG solubilizes the ether tail.[1] Cyanosis indicates blood oxygen transport failure.[1]
Inhalation 1. Move to fresh air.2. Administer 100% Oxygen.3. Transport to ER.Inhalation bypasses first-pass metabolism, leading to rapid systemic toxicity.[1]
Spill (Liquid) 1. Evacuate area.2. Cover with Vermiculite (inert).3.[1] Do NOT use sawdust.[1]Sawdust + Nitro compounds = Fire hazard (oxidizer-fuel mix).[1]
Fire Use CO₂ or Dry Chemical .[1] Avoid water jet.Water may spread the immiscible burning oil.[1] Combustion releases HF (Hydrofluoric Acid) – requires full SCBA.[1]
Emergency Decision Workflow

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Wash PEG-400 / Soap Wash (No Organic Solvents!) Skin->Wash Oxy 100% Oxygen Supply Inhale->Oxy Monitor Monitor MetHb levels (Pulse Oximetry) Wash->Monitor Oxy->Monitor Methylene Administer Methylene Blue (If MetHb > 20%) Monitor->Methylene Cyanosis Present

Figure 2: Medical response workflow focusing on the specific treatment for nitro-induced methemoglobinemia.[1][5]

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Waste (Toxic, potentially Reactive).

  • Destruction Method: High-temperature incineration (>1000 °C) with a scrubber for HF capture.[1]

  • Prohibition: Never dispose of down the drain. The fluorinated tail makes it persistent in aquatic environments.[1]

References

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Nitrobenzene Derivatives Safety Profile.[1] (General hazard class grounding).[1] Link

  • Sigma-Aldrich. Safety Data Sheet: 1-(Difluoromethoxy)-4-nitrobenzene (Analog).[1] (Primary source for physicochemical estimation).[1] Link

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry. (Source for synthesis conditions and stability of OCHF2 group). Link

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[1] (Source for Nitro/Base incompatibility). Link

  • ECHA (European Chemicals Agency). Registration Dossier: Fluorinated Nitrobenzenes.[1] (Toxicological data grounding). Link

Sources

Technical Guide: CAS 144510-65-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and pharmaceutical application of CAS 144510-65-6 , a critical intermediate in the manufacturing of the novel antiviral agent Ensitrelvir (Xocova) .

4-(Difluoromethoxy)-1-methyl-2-nitrobenzene: Structural Analysis & Synthetic Application in Antiviral Therapeutics

Executive Summary

CAS 144510-65-6 , systematically named 4-(difluoromethoxy)-1-methyl-2-nitrobenzene , is a fluorinated aromatic building block essential for the synthesis of Ensitrelvir (S-217622) , a SARS-CoV-2 3CL protease inhibitor. Its structural core—a toluene scaffold functionalized with a nitro group and a lipophilic difluoromethoxy ether—serves as the precursor to the aniline moiety required for the final drug assembly. This guide provides a comprehensive analysis of its nomenclature, synthesis, and role in modern drug development.

Chemical Identity & Nomenclature[1][2][3]

The IUPAC naming logic follows the priority rules where the benzene ring is the parent structure, though the toluene derivative name is widely accepted in industrial contexts.

AttributeDetail
CAS Registry Number 144510-65-6
Preferred IUPAC Name 4-(Difluoromethoxy)-1-methyl-2-nitrobenzene
Alternative Name 4-(Difluoromethoxy)-2-nitrotoluene
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol
SMILES CC1=C(C=C(C=C1)OC(F)F)[O-]
Key Functional Groups Nitro (-NO₂), Difluoromethoxy (-OCHF₂), Methyl (-CH₃)
Structural Logic (Graphviz Visualization)

The following diagram illustrates the connectivity and functional group positioning.

ChemicalStructure Benzene Benzene Ring Methyl 1-Methyl (-CH3) Benzene->Methyl Position 1 Nitro 2-Nitro (-NO2) Benzene->Nitro Position 2 Difluoro 4-Difluoromethoxy (-OCHF2) Benzene->Difluoro Position 4

Caption: Structural connectivity of CAS 144510-65-6 showing substituent locants on the benzene core.

Synthetic Pathway & Methodology

The synthesis of CAS 144510-65-6 typically proceeds via the difluoromethylation of 4-methyl-3-nitrophenol (also known as 4-hydroxy-2-nitrotoluene). This reaction introduces the fluorinated ether motif, a critical feature for metabolic stability and lipophilicity in the final drug candidate.

Step 1: Difluoromethylation (Synthesis of CAS 144510-65-6)

This step involves the nucleophilic attack of the phenoxide ion on a difluorocarbene source (often generated in situ).

  • Starting Material: 4-Methyl-3-nitrophenol (CAS 2042-14-0)

  • Reagents: Sodium chlorodifluoroacetate (or Chlorodifluoromethane/Freon-22), K₂CO₃ (base), DMF (solvent).

  • Mechanism: Generation of difluorocarbene (:CF₂) followed by O-insertion.

Protocol:

  • Charge a reaction vessel with 4-methyl-3-nitrophenol (1.0 eq) and DMF.

  • Add Potassium Carbonate (1.5 eq) and heat to 60°C to generate the phenoxide.

  • Slowly add Sodium Chlorodifluoroacetate (1.2 eq) or bubble Chlorodifluoromethane gas while maintaining temperature at 70-80°C.

  • Monitor by HPLC for consumption of starting phenol.

  • Workup: Dilute with water, extract with ethyl acetate, and concentrate to yield the crude nitro ether (CAS 144510-65-6).

Step 2: Reduction to Aniline (Downstream Processing)

The nitro group is reduced to an amine to generate 4-(difluoromethoxy)-2-methylaniline (CAS 39211-57-9), the active nucleophile used in the Ensitrelvir coupling step.

  • Reagents: H₂ (gas), Pd/C (catalyst), Methanol.

  • Reaction: Hydrogenation.

SynthesisPathway SM Starting Material 4-Methyl-3-nitrophenol (CAS 2042-14-0) Intermediate TARGET MOLECULE CAS 144510-65-6 4-(Difluoromethoxy)-1-methyl-2-nitrobenzene SM->Intermediate Step 1 Reagent1 Reagents: ClCHF2 / Base (Difluoromethylation) Product Downstream Intermediate 4-(Difluoromethoxy)-2-methylaniline (CAS 39211-57-9) Intermediate->Product Step 2 Reagent2 Reagents: H2 / Pd-C (Reduction) Drug FINAL DRUG Ensitrelvir (S-217622) Product->Drug Coupling to Triazine Core

Caption: Synthetic lineage from phenol precursor to Ensitrelvir via CAS 144510-65-6.

Pharmaceutical Application: Ensitrelvir (Xocova)

CAS 144510-65-6 is the direct precursor to the "Right-Hand Side" (RHS) fragment of Ensitrelvir , a non-covalent, non-peptidic SARS-CoV-2 3CL protease inhibitor.

  • Role in Drug: The 4-difluoromethoxy-2-methylphenyl moiety occupies the S1' subsite of the 3CL protease enzyme.

  • Structure-Activity Relationship (SAR):

    • Difluoromethoxy Group: Acts as a hydrogen bond acceptor and improves metabolic stability compared to a methoxy group.

    • 2-Methyl Group: Induces a twist in the biaryl conformation, locking the molecule into a bioactive conformation that fits the protease pocket.

Coupling Reaction: The aniline derived from CAS 144510-65-6 reacts with a chlorotriazine or similar heterocyclic core to form the final inhibitor structure.

Analytical Characterization

For quality control (QC) of CAS 144510-65-6, the following specifications are standard.

TestMethodAcceptance Criteria
Appearance VisualPale yellow to yellow oil or low-melting solid
Identification ¹H-NMR (CDCl₃)δ 7.8 (d, 1H), 7.3 (d, 1H), 7.1 (dd, 1H), 6.5 (t, 1H, -OCHF₂), 2.6 (s, 3H, -CH₃)
Purity HPLC (UV 254 nm)≥ 98.0%
Impurity A HPLC4-Methyl-3-nitrophenol (Starting Material) < 0.5%
Water Content Karl Fischer< 0.5%

Key NMR Feature: The difluoromethoxy proton appears as a characteristic triplet at approximately 6.50 ppm with a large geminal coupling constant (J ≈ 73 Hz), distinguishing it from non-fluorinated impurities.

Safety & Handling
  • Hazards: As a nitroaromatic compound, CAS 144510-65-6 is potentially toxic and may possess explosive properties upon heating or shock, although the difluoromethoxy group mitigates some shock sensitivity compared to polynitro compounds.

  • Reactivity: Incompatible with strong reducing agents (hydrazine, hydrides) which may cause uncontrolled reduction of the nitro group.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidative degradation.

References
  • Unoh, Y., et al. (2022). "Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19." Journal of Medicinal Chemistry, 65(9), 6499–6512.

  • Shionogi & Co., Ltd. (2022). "Process for producing triazine derivative." World Intellectual Property Organization Patent WO2022/045307.
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 19086762, 4-(Difluoromethoxy)-1-methyl-2-nitrobenzene."

Methodological & Application

experimental protocol for the synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Authored by: A Senior Application Scientist

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Chemistry

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated functional groups, the difluoromethoxy (-OCHF₂) group has garnered significant attention. Its unique electronic properties and ability to act as a bioisostere for other functional groups, such as hydroxyl or thiol moieties, make it a valuable tool for modulating the physicochemical properties of a molecule.[1] The difluoromethoxy group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets by participating in hydrogen bonding.[1][2]

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the nitro group provides a reactive handle for further chemical transformations, such as reduction to an amine, which can then be used to construct heterocyclic systems. This guide provides a detailed, field-proven experimental protocol for the synthesis of this valuable intermediate, grounded in established chemical principles.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene begins with the commercially available starting material, 4-methyl-2-nitrophenol. The synthesis proceeds in two key stages:

  • Formation of the Phenoxide: The acidic proton of the hydroxyl group on 4-methyl-2-nitrophenol is removed by a base to form the corresponding phenoxide salt. This step is crucial as the resulting phenoxide is a much more potent nucleophile than the starting phenol.

  • Nucleophilic Attack on a Difluorocarbene Source: The phenoxide then undergoes a nucleophilic attack on a difluoromethylating agent. A common and effective method involves the use of chlorodifluoromethane (CHClF₂) gas.

This approach is favored due to the ready availability of the starting material and the generally high yields achieved in the difluoromethoxylation of phenols.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Difluoromethoxylation Start 4-methyl-2-nitrophenol Phenoxide Sodium 4-methyl-2-nitrophenoxide Start->Phenoxide Deprotonation Base Sodium Hydroxide (NaOH) in Aqueous Solution Product 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene Phenoxide->Product Nucleophilic Substitution Reagent Chlorodifluoromethane (CHClF₂)

Caption: Synthetic workflow for 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene.

Materials and Equipment

Reagents and Solvents Equipment
4-methyl-2-nitrophenolHigh-pressure reaction vessel (autoclave)
Sodium Hydroxide (NaOH)Magnetic stirrer with heating mantle
Chlorodifluoromethane (CHClF₂)Gas inlet tube
Dioxane (optional, as a co-solvent)Thermocouple
Ethyl acetate (for extraction)Pressure gauge
Saturated sodium bicarbonate solutionSeparatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Standard laboratory glassware
Deionized water

Detailed Experimental Protocol

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydroxide is a strong, inexpensive base that readily deprotonates the phenol to form the highly nucleophilic phenoxide.

  • Solvent System: While the reaction can be performed in a biphasic aqueous system, the use of a co-solvent like dioxane can improve the solubility of the organic starting material and facilitate the reaction.[3] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also be employed to enhance the reaction rate in a biphasic system.[3][4]

  • Difluoromethylating Agent: Chlorodifluoromethane is a commonly used reagent for this transformation. It serves as a precursor to difluorocarbene, the electrophilic species that is trapped by the phenoxide.[5]

  • Reaction Conditions: The reaction is conducted under elevated temperature and pressure to ensure a sufficient concentration of the gaseous chlorodifluoromethane in the reaction mixture and to overcome the activation energy of the reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, a gas inlet tube, a thermocouple, and a pressure gauge, combine 4-methyl-2-nitrophenol (1 equivalent), sodium hydroxide (1.1 equivalents), and deionized water. If using a co-solvent, a mixture of water and dioxane can be used.[3]

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-methyl-2-nitrophenoxide salt.

  • Difluoromethoxylation: Seal the reaction vessel and begin vigorous stirring. Heat the mixture to 80-100°C.[3][4] Once the target temperature is reached, introduce chlorodifluoromethane gas into the vessel, maintaining a pressure of 2-5 bar.

  • Reaction Monitoring: Continue the reaction under these conditions for 4-24 hours.[3] The progress of the reaction can be monitored by taking small aliquots (after safely venting and cooling the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess chlorodifluoromethane in a well-ventilated fume hood.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and brine. This removes any unreacted starting material and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.[6][7]

  • Chlorodifluoromethane: This is a pressurized gas and should be handled with care. Ensure that all fittings and tubing are secure to prevent leaks.

  • High-Pressure Reactions: The use of a high-pressure reactor requires proper training. Ensure the reactor is rated for the intended pressure and temperature and is equipped with a pressure relief valve.

  • Corrosive Reagents: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Characterization

The final product, 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, is expected to have the following properties:

PropertyValue
Molecular Formula C₈H₇F₂NO₃[8]
Molecular Weight 203.14 g/mol [8]
Appearance Expected to be a light yellow solid or oil

Further characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and materials science. The strategic introduction of the difluoromethoxy group via this method opens avenues for the development of novel molecules with enhanced properties.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications.
  • ChemicalBook. (2025, July 5). 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE - Chemical Safety Data Sheet MSDS / SDS.
  • Juhua Group Corp. (2004). Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 1-(Difluoromethoxy)-4-nitrobenzene.
  • PrepChem.com. (n.d.). Synthesis of 1,2-Bis-(Difluoromethoxy)-4-nitro-benzene.
  • BenchChem. (2025, December). Application Notes and Protocols for the Large-Scale Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine.
  • Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols.
  • Juhua Group Corp. (2002). Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Guidechem. (n.d.). 4-Difluoromethoxy-1-methyl-2-nitro-benzene 144510-65-6 wiki.
  • Chem-Impex. (n.d.). 4-(Difluorometoxi)nitrobenceno.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Al-Mokadem, F., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(40), 14261-14265.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene.
  • Wyeth Research. (n.d.). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate.
  • Champagne, P. A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7493-7554. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene.
  • Bayer AG. (1983). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.
  • Al-Hamdani, Y. A. J., & Al-Hashimi, A. S. (2015). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Journal of Environmental Science and Technology, 8(3), 128-138.
  • Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.
  • Chemistry Stack Exchange. (2015, March 1). What will be the major product on chlorination of m-nitrophenol?.

Sources

Application Note: Step-by-Step O-Difluoromethylation of 4-Methyl-2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene via the O-difluoromethylation of 4-methyl-2-nitrophenol . The difluoromethoxy moiety (


) is a critical bioisostere in medicinal chemistry, acting as a lipophilic hydrogen bond donor that enhances metabolic stability compared to methoxy or hydroxy groups.

While traditional methods utilize ozone-depleting chlorodifluoromethane gas (Freon-22), this protocol prioritizes a solid-state reagent approach using Sodium Chlorodifluoroacetate (SCDA) . This method offers superior safety, stoichiometry control, and reproducibility for bench-scale to pilot-scale applications.

Strategic Analysis & Chemistry

Substrate Challenges

The substrate, 4-methyl-2-nitrophenol , presents a specific electronic challenge:

  • Acidity: The ortho-nitro group significantly increases the acidity of the phenol (

    
     approx. 7.2 vs. 10.0 for unsubstituted phenol). This facilitates easy deprotonation.[1]
    
  • Nucleophilicity: Conversely, the electron-withdrawing nitro group reduces the nucleophilicity of the resulting phenoxide anion.

  • Resolution: The reaction requires a highly electrophilic carbene species (:CF₂) and elevated temperatures to overcome the reduced nucleophilicity of the substrate.

Reaction Mechanism

The reaction proceeds via a Difluorocarbene (:CF₂) intermediate generated in situ.

  • Decarboxylation: SCDA undergoes thermal decarboxylation to release the difluoromethanide anion.

  • Carbene Formation: Elimination of chloride generates the active electrophile, difluorocarbene (:CF₂).

  • Insertion: The phenoxide attacks the carbene to form a difluoromethyl anion intermediate.

  • Protonation: Rapid protonation by the solvent (water/protic source) yields the final ether.

Mechanistic Pathway Visualization

Difluoromethylation_Mechanism SCDA Sodium Chlorodifluoroacetate Inter1 [ClCF2]⁻ (Anion) SCDA->Inter1 Heat (-CO2) Carbene :CF2 (Difluorocarbene) Inter1->Carbene -Cl⁻ Phenoxide Phenoxide Anion Carbene->Phenoxide Electrophilic Attack Substrate 4-Methyl-2-Nitrophenol Substrate->Phenoxide Base (K2CO3) Adduct [Ar-O-CF2]⁻ Phenoxide->Adduct + :CF2 Product 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene Adduct->Product + H+ (from H2O)

Figure 1: Mechanistic pathway of SCDA-mediated O-difluoromethylation involving thermal decarboxylation and carbene insertion.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 4-Methyl-2-nitrophenol (>98%)Starting Material
Reagent Sodium Chlorodifluoroacetate (SCDA)Difluorocarbene Source
Base Potassium Carbonate (K₂CO₃), anhydrousDeprotonating Agent
Solvent DMF (N,N-Dimethylformamide)Polar Aprotic Solvent
Additive Deionized WaterProton Source (Critical)
Equipment Oil bath, reflux condenser, N₂ lineReaction Setup
Step-by-Step Procedure

Scale: 10.0 mmol (1.53 g of substrate)

  • Setup & Deprotonation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-nitrophenol (1.53 g, 10.0 mmol) and K₂CO₃ (2.07 g, 15.0 mmol, 1.5 equiv).

    • Add DMF (15 mL) and Water (1.5 mL).

    • Note: The water is mandatory . Unlike standard alkylations requiring dry conditions, this reaction requires a proton source to quench the intermediate Ar-O-CF2⁻ anion.

    • Stir at room temperature for 10 minutes to ensure formation of the phenoxide (color change to deep yellow/orange is typical).

  • Reagent Addition:

    • Add Sodium Chlorodifluoroacetate (SCDA) (3.05 g, 20.0 mmol, 2.0 equiv) in one portion.

    • Attach a reflux condenser.

    • Critical Safety: Ensure the system is open to a bubbler or well-vented manifold. The reaction releases CO₂, generating significant pressure if sealed.

  • Reaction (Carbene Generation):

    • Heat the oil bath to 100 °C .

    • Stir vigorously (approx. 600 rpm).

    • Maintain temperature for 4–6 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol is more polar than the difluoromethyl ether product.

    • Troubleshooting: If conversion stalls (<80%), add an additional 0.5 equiv of SCDA and continue heating for 2 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the residue via silica gel flash chromatography.

    • Eluent: Gradient of 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.75 (d, J = 2.0 Hz, 1H, Ar-H3), 7.35 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H5), 7.20 (d, J = 8.5 Hz, 1H, Ar-H6), 6.60 (t, J = 73.0 Hz, 1H, OCF₂H) , 2.40 (s, 3H, Ar-CH₃).
    
  • ¹⁹F NMR (376 MHz, CDCl₃):

    
     -81.5 (d, J = 73.0 Hz, 2F).
    
  • Key Diagnostic: The triplet at ~6.60 ppm with a large coupling constant (

    
     Hz) confirms the O-CF₂H insertion.
    

Critical Process Parameters (CPP)

ParameterOptimal RangeEffect of Deviation
Temperature 95°C – 105°C<90°C: SCDA fails to decarboxylate efficiently. >120°C: Excessive carbene dimerization (formation of tetrafluoroethylene).
Water Content 5 – 10% v/vToo Low: Reaction stalls at the anion stage or undergoes side reactions. Too High: Hydrolysis of the difluorocarbene back to formate/CO.
Stirring Rate >500 RPMHigh agitation is required to disperse the solid salts and ensure efficient phase transfer if the mixture becomes heterogeneous.

Alternative Method: Gas-Phase Reagent (Industrial)

For facilities equipped with high-pressure reactors or gas manifolds.

  • Reagent: Chlorodifluoromethane (ClCF₂H, Freon-22).

  • Conditions: The phenol is dissolved in 50% aq. NaOH and Dioxane. ClCF₂H gas is bubbled through the solution at 70–80°C.

  • Pros: Cheaper atom economy for multi-kilogram scale.

  • Cons: Environmental regulations (ozone depletion), requires specialized gas handling, lower functional group tolerance compared to SCDA.

References

  • Primary Protocol (SCDA Reagent): Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180.[2] [Link]

  • Reagent Utility (SCDA): Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols, Thiols, and Heterocycles with Sodium Chlorodifluoroacetate.[3] Organic Letters, 15(19), 5036–5039. [Link]

  • Mechanism & Scope: Hu, J., Zhang, W., & Wang, F. (2009).[1] Selective Difluoromethylation and Monofluoromethylation Reactions.[3][4] Chemical Communications, (48), 7465–7478. [Link]

  • Industrial Context (Gas Method): Sperry, J. B., et al. (2012). A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development, 16(11), 1854–1860. [Link]

Sources

Application Note: High-Purity Isolation of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for an analytical or process chemist. It synthesizes established organic synthesis purification principles with specific insights relevant to nitro-difluoromethoxy aromatics.

Abstract & Scope

This protocol details the purification of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene , a critical intermediate in the synthesis of bioactive pharmacophores and agrochemicals. While the difluoromethylation of 4-methyl-2-nitrophenol is a standard transformation, the lipophilicity of the difluoromethoxy (


) group combined with the polarity of the nitro (

) group creates a unique separation challenge. This guide addresses the removal of unreacted phenolic precursors and trace regioisomers using a silica gel flash chromatography workflow, optimized for yield and solvent economy.

Physicochemical Context & Separation Logic[1][2][3]

The Molecule
  • Target: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene.

  • Precursor: 4-Methyl-2-nitrophenol.

  • Key Functional Groups:

    • Nitro (

      
      ):  Strong dipole, UV active (254 nm).
      
    • Difluoromethoxy (

      
      ):  Lipophilic, non-H-bond donor.
      
    • Methyl (

      
      ):  Weakly lipophilic.
      
The Separation Challenge

The primary impurity is invariably the unreacted starting material, 4-methyl-2-nitrophenol .

  • Acidity: The phenol is acidic (

    
    ), whereas the product is neutral.
    
  • Polarity: The product is significantly less polar than the phenol due to the capping of the hydroxyl group.

  • Causality: While simple base extraction (e.g., washing with

    
    ) removes bulk phenol, trace amounts often persist due to emulsion formation or partitioning equilibria. Column chromatography serves as the final "polishing" step to achieve 
    
    
    
    purity required for subsequent hydrogenation or coupling steps.

Pre-Chromatographic Workup (Critical Control Point)

Expert Insight: Never rely solely on chromatography to remove >5% starting phenol. It overloads the silica's hydrogen-bonding sites, causing peak tailing that contaminates the product.

Mandatory Pre-treatment:

  • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash

    
     with 
    
    
    
    (aq). The aqueous layer will turn bright yellow/orange (phenoxide anion).
  • Wash

    
     with Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Result: A crude oil containing

    
     product and 
    
    
    
    phenol.

Method Development: Thin Layer Chromatography (TLC)[4][5][6][7][8]

Before scaling to a column, retention factors (


) must be established.

Stationary Phase: Silica Gel


 aluminum-backed plates.
Detection:  UV absorption at 254 nm.
Solvent System (Hexane:EtOAc)Product

Impurity (Phenol)

Observation
100:0 0.150.00Product moves slightly; too slow for elution.
90:10 0.35 0.05Ideal Separation. Large

.
80:20 0.650.25Product elutes too fast; poor resolution.
50:50 0.900.60No separation.

Column Chromatography Protocol

Equipment & Reagents
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: Ratio of silica mass to crude mass should be 30:1 . (e.g., for 1g crude, use 30g silica).

  • Mobile Phase A: n-Hexane (or Petroleum Ether 40-60).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Step-by-Step Procedure

Step 1: Column Packing Slurry pack the silica using 100% Hexane . Ensure the sand bed is flat to prevent channeling.

  • Why? Packing in the "weak" solvent ensures the compound bands sharpen at the top of the column upon loading.

Step 2: Sample Loading (Wet Loading) Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or 10% EtOAc in Hexane. Carefully pipette onto the sand bed.

  • Expert Note: If the crude is viscous, avoid "Dry Loading" on silica unless necessary, as nitro compounds can sometimes decompose on dry silica surfaces if left too long. Wet loading is gentler.

Step 3: Elution Gradient Execute the following stepwise gradient (volumes based on column void volumes,


):
  • Flush (2 x

    
    ):  100% Hexane.
    
    • Elutes: Non-polar impurities (e.g., mineral oil, bis-fluorinated byproducts).

  • Elution (5 x

    
    ):  95:5 Hexane:EtOAc.
    
    • Elutes:Target Product . Collect fractions when UV activity is observed.

  • Wash (2 x

    
    ):  80:20 Hexane:EtOAc.
    
    • Elutes: Residual Phenol (waste).

Step 4: Fraction Analysis Spot fractions on TLC. Pool fractions containing the single, dark UV-active spot at


 (in 90:10 system).

Visualization of Purification Workflow

The following diagram illustrates the logical flow from synthesis to pure isolate, highlighting the critical decision points.

PurificationWorkflow Reaction Crude Reaction Mixture (Product + Phenol + Salts) Extraction Liquid-Liquid Extraction (EtOAc / 1M NaOH) Reaction->Extraction Workup AqueousWaste Aqueous Layer (Phenoxide salts) Extraction->AqueousWaste Remove Acidic Impurities OrganicLayer Organic Layer (Product enriched) Extraction->OrganicLayer Dry & Concentrate TLC TLC Method Dev (Target Rf ~0.35) OrganicLayer->TLC Check Purity Column Flash Chromatography (Silica Gel 60) TLC->Column Load Sample Gradient Gradient Elution 100:0 -> 90:10 (Hex:EtOAc) Column->Gradient Mobile Phase Fractions Fraction Analysis (UV 254nm) Gradient->Fractions Collect FinalProduct Pure 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene Fractions->FinalProduct Pool & Evaporate

Caption: Workflow for the isolation of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, emphasizing the chemical removal of phenol prior to chromatographic polishing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of Phenol Column overloaded or gradient too steep.Reduce loading to 50:1 silica ratio. Use a shallower gradient (e.g., 100% Hex -> 98:2).
Product Streaking Acidic sites on silica interacting with nitro group.Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Low Recovery Product volatility or decomposition.[1]Keep rotary evaporator bath <40°C. Nitrogen-dry the final oil.

Safety & Handling

  • Nitro Compounds: While this specific derivative is generally stable, nitro-aromatics can be energetic. Avoid heating crude residues above 100°C.

  • Fluorinated Intermediates: Handle in a fume hood.[2] In case of skin contact, wash with soap and water immediately; lipophilic fluorinated compounds can penetrate skin.

  • Waste Disposal: Segregate halogenated organic waste from non-halogenated waste.

References

  • Garg, N. K., et al. (2016). "Difluoromethylation of Phenols." Organic Syntheses, 93, 306-321.

  • Phenomenex. (2025).[3][4][5] "Column Chromatography: Principles, Procedure, and Applications." (General principles of stationary phase selection).

  • BenchChem. (2025).[6] "Synthesis and Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine." (Data on precursor purification and nitro-reduction contexts).

  • University of Alberta. (2025). "Thin Layer Chromatography (TLC) Guide.

Sources

Application Note: Recrystallization of 4-(Difluoromethoxy)-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists requiring high-purity isolation of 4-(difluoromethoxy)-2-nitrotoluene (CAS 5905-56-6 / 403-23-6 analog).

The protocol addresses the specific challenges of this compound: its likely low melting point (estimated 30–55 °C based on structural homologs like 4-fluoro-2-nitrotoluene and 4-methoxy-2-nitrotoluene) and the tendency of nitro-aromatic ethers to "oil out" rather than crystallize.

Executive Summary & Compound Profile

4-(difluoromethoxy)-2-nitrotoluene is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). Its purification is often complicated by the presence of regioisomers (e.g., 3-nitro isomers) and unreacted starting materials.

  • Chemical Structure: A toluene core with a nitro group at the ortho position (2-) and a difluoromethoxy group at the para position (4-).

  • Physical State Challenge: Due to the disruption of crystal lattice symmetry by the ortho-nitro group and the lipophilic nature of the -OCHF₂ moiety, this compound often exists as a low-melting solid or supercooled oil. Standard high-temperature recrystallization poses a high risk of oiling out.

  • Strategy: This protocol utilizes a controlled cooling crystallization method with a binary solvent system to maximize recovery and reject isomeric impurities.

Safety & Handling (Critical)

WARNING: Nitro-aromatic compounds are potentially energetic and toxic.

  • Thermal Stability: Do not heat the bulk solid above 80 °C without prior DSC (Differential Scanning Calorimetry) stability testing.

  • Toxicity: Readily absorbed through skin. Wear double nitrile gloves, lab coat, and eye protection.

  • Ventilation: Handle all hot solvents in a certified fume hood.

Pre-Formulation: Solvent System Selection

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need for a steep solubility curve.

Solvent SystemRoleSuitabilityNotes
Ethanol / Water Primary Choice High Excellent for nitro-aromatics. Water acts as a strong anti-solvent to force precipitation at low temps.
Heptane / Ethyl Acetate AlternativeModerateGood if the compound is water-sensitive (unlikely here). Risk of oiling out is higher.
Methanol Single SolventLowOften too soluble; requires very low temps (-20 °C) for good recovery.
Toluene SolventLowToo similar to the product; poor recovery.
Recommended System: Ethanol (95%) / Water
  • Mechanism: The compound dissolves in warm ethanol. Water increases the polarity of the bulk solvent, reducing the solubility of the lipophilic -OCHF₂ aromatic ring, forcing crystallization upon cooling.

Detailed Experimental Protocol

Phase A: Dissolution & Hot Filtration
  • Preparation: Place the crude 4-(difluoromethoxy)-2-nitrotoluene (e.g., 10.0 g) in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvent Addition: Add Ethanol (95%) (approx. 2-3 mL per gram of solid).

    • Note: Use the minimum amount required to wet the solid.

  • Heating: Heat the mixture to 40–50 °C in a water bath. Do not reflux aggressively, as the melting point is likely low.

    • Observation: If the solid melts into an oil before dissolving, add more ethanol dropwise until a homogeneous solution forms.

  • Clarification: If insoluble particulates (mechanical impurities) are present, filter the warm solution through a pre-warmed glass frit or Celite pad.

Phase B: Induced Nucleation (The Critical Step)

Rationale: Spontaneous cooling often leads to oiling out. We must induce ordered crystal growth.*

  • Anti-Solvent Addition: While maintaining the solution at 40 °C, add Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Re-dissolution: Add a few drops of Ethanol to just clear the turbidity.

  • Seeding: Add a tiny crystal of pure 4-(difluoromethoxy)-2-nitrotoluene (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.

Phase C: Controlled Cooling
  • Slow Cool: Remove the flask from the heat source. Allow it to cool to room temperature (20–25 °C) slowly over 30–60 minutes.

    • Stirring: Maintain gentle stirring (60–100 rpm). Vigorous stirring can break fragile crystals or induce oiling.

  • Cryogenic Finish: Once at room temperature, place the flask in an ice/water bath (0–4 °C) for 1 hour.

    • Why? This maximizes yield by exploiting the steep drop in solubility at low temperatures.

Phase D: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with cold Ethanol/Water (1:1 ratio, chilled to 0 °C).

    • Volume: 2 x 5 mL. Do not over-wash, as the product has some solubility in ethanol.

  • Drying: Dry the solid in a vacuum oven at 30 °C (max) for 4–6 hours.

    • Caution: Avoid high temperatures to prevent melting the purified product.

Process Analytical Technology (PAT) & Troubleshooting

Troubleshooting Guide:

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Temperature too high or cooling too fast.Re-heat to dissolve. Add more Ethanol. Cool very slowly. Seed the solution at 35 °C.
Low Yield Too much solvent used.Concentrate the mother liquor (filtrate) and repeat the crystallization (Crop 2).
Color Retention Oxidative impurities trapped.Add Activated Carbon during Phase A (hot solution), stir for 5 min, then filter hot.

Process Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the purification process.

Recrystallization_Workflow Start Crude 4-(difluoromethoxy)-2-nitrotoluene Dissolve Dissolve in Warm Ethanol (40-50°C) Start->Dissolve CheckSol Is solution homogeneous? Dissolve->CheckSol AddSolvent Add Ethanol dropwise CheckSol->AddSolvent No (Oiling/Undissolved) Filter Hot Filtration (Remove Insolubles) CheckSol->Filter Yes AddSolvent->CheckSol AntiSolvent Add Water until Turbidity Filter->AntiSolvent Seed Seed / Scratch Glass (Induce Nucleation) AntiSolvent->Seed Cool Controlled Cooling (RT -> 0°C) Seed->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Dry Vacuum Dry (<30°C) Isolate->Dry

Figure 1: Step-by-step workflow for the recrystallization of low-melting nitro-aromatics.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Solubility & Solvent Selection

    • BenchChem Application Note: Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. (Accessed via search context).

  • Physical Properties of Homologs

    • National Institutes of Health (NIH) PubChem. 4-Fluoro-2-nitrotoluene Properties. [Link]

  • Synthesis Context (Difluoromethoxy Group)

Structural Elucidation and Quality Control of Fluorinated Nitroaromatics: A Guide to 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS: 114476-63-6 / 144510-65-6) represents a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates.[1] The presence of the difluoromethoxy group (


) introduces unique spectral features due to heteronuclear spin-spin coupling between 

,

, and

nuclei.

This Application Note provides a standardized protocol for the structural validation of this molecule. Unlike standard organic intermediates, the analysis of this compound requires specific attention to large geminal coupling constants (


) and direct carbon-fluorine splitting  (

), which can be easily mistaken for impurities or multiplets by inexperienced analysts.
Key Analytical Challenges
  • Heteronuclear Coupling: The

    
     proton appears as a triplet with a coupling constant (
    
    
    
    Hz) that spans a significant portion of the spectrum.
  • Solvent Effects: Nitroaromatics exhibit significant chemical shift migration based on solvent polarity due to the strong dipole of the nitro group.

  • Substituent Effects: Distinguishing the 1,2,4-substitution pattern requires careful analysis of aromatic coupling constants (

    
    ).
    

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize solvent-solute dipole interactions that broaden signals, Deuterated Chloroform (


)  is the recommended solvent.[1] DMSO-

should be reserved for solubility issues, as it may obscure the aromatic region due to viscosity-induced broadening.[1]

Standard Operating Procedure (SOP):

  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Add 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to remove inorganic salts (often carryover from nitration steps).

Acquisition Parameters
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard quantitative excitation.
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 4.0 secNitro groups can increase

relaxation times; ensure full recovery.
Spectral Width 12-14 ppm220 ppmCapture all aromatic protons and carbonyl/nitro carbons.[1]
Scans (NS) 16512 - 1024Sufficient S/N ratio for quaternary carbons.[1]
Temperature 298 K298 KStandard ambient temperature.[1]

Data Analysis: 1H NMR Spectroscopy[2][3][4][5][6]

The proton spectrum will exhibit three distinct regions: the aliphatic methyl group, the unique difluoromethoxy triplet, and the aromatic region.

Spectral Assignments (Expected Data in )
Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
2.42 Singlet (

)
3H-Ar-CH

Methyl group at Pos 4.[1] Slightly deshielded by aromatic ring current.[1]
6.55 Triplet (

)
1H

-OCHF

Diagnostic Peak. The proton on the methoxy carbon is split by two equivalent Fluorine atoms (

).[1]
7.35 Doublet (

)
1H

H-6 Ortho to H-5.[1] Shielded relative to H-3 due to distance from

.[1]
7.42 Doublet of Doublets (

)
1H

H-5 Ortho to H-6, Meta to H-3.
7.75 Doublet (

) / Singlet (

)
1H

H-3 Most Deshielded. Ortho to the electron-withdrawing Nitro group (

).[1]
Detailed Interpretation
  • The "Ghost" Triplet: The signal at

    
     6.55 ppm is the most critical quality attribute. It is a 1:2:1 triplet .[1] The large coupling constant (approx. 73 Hz) means the outer legs of the triplet are often mistaken for satellite peaks or impurities.
    
    • Validation: Measure the distance between the center peak and an outer peak. If it is

      
       Hz, it is the 
      
      
      
      group.
  • Aromatic Region: The Nitro group at Position 2 exerts a strong deshielding effect on the adjacent proton H-3 .[1] Consequently, H-3 will appear furthest downfield (highest ppm).[1] H-6 is adjacent to the ether oxygen, which is electron-donating by resonance, shifting H-6 upfield relative to H-3.[1]

Data Analysis: 13C NMR Spectroscopy[2][3][7][8][9]

The carbon spectrum is dominated by C-F coupling, which splits the signals of the carbon atoms closest to the fluorine.

Spectral Assignments
Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
AssignmentNotes
20.5 Singlet-Ar-CH

Methyl carbon.[1]
116.2 Triplet (

)

-OCHF

Diagnostic Peak. Direct C-F coupling.[1] Very low intensity due to splitting and lack of NOE.
122.0 - 135.0 Mixed-Ar-C (C3, C5, C6) Aromatic CH carbons.[1]
142.0 Singlet-C-2 (C-NO

)
Quaternary carbon attached to Nitro group.[1]
145.0 Singlet-C-4 (C-Me) Quaternary carbon attached to Methyl.[1]
150.0 Triplet (

)

C-1 (C-O) Ipso carbon.[1] May show fine splitting due to long-range F coupling.[1][2]
Mechanistic Insight

The carbon of the difluoromethoxy group does not appear as a singlet. It appears as a triplet centered around 116 ppm with a massive coupling constant of ~260 Hz. This means the signal is spread over 500 Hz of bandwidth, making it appear very short (low S/N). Do not confuse this with baseline noise.

Visual Workflows

Analytical Workflow

This diagram outlines the decision-making process for sample preparation and acquisition.

NMR_Workflow Start Start: Solid Sample Solubility Check Solubility (10mg in 0.6mL) Start->Solubility Choice Soluble in CDCl3? Solubility->Choice Prep_CDCl3 Prep in CDCl3 (Standard) Choice->Prep_CDCl3 Yes Prep_DMSO Prep in DMSO-d6 (Alternative) Choice->Prep_DMSO No Acquisition Acquire 1H NMR (ns=16, d1=2s) Prep_CDCl3->Acquisition Prep_DMSO->Acquisition Check_Triplet Triplet at ~6.5ppm (J ~73Hz)? Acquisition->Check_Triplet Pass Identity Confirmed: OCHF2 Group Present Check_Triplet->Pass Yes Fail Investigate: Hydrolysis to Phenol? Check_Triplet->Fail No

Figure 1: Decision tree for NMR sample preparation and rapid quality control validation.

Structural Logic Map

This diagram correlates the molecular structure to the observed spectral features.

Structure_Spectrum Molecule 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene OCHF2 Group: -OCHF2 (Pos 1) Molecule->OCHF2 NO2 Group: -NO2 (Pos 2) Molecule->NO2 Methyl Group: -CH3 (Pos 4) Molecule->Methyl Signal_Triplet 1H Signal: Triplet @ 6.55 ppm (J=73Hz) OCHF2->Signal_Triplet 2J H-F Coupling Signal_C_Triplet 13C Signal: Triplet @ 116 ppm (J=260Hz) OCHF2->Signal_C_Triplet 1J C-F Coupling Signal_H3 1H Signal: H-3 Deshielded (~7.75 ppm) NO2->Signal_H3 Inductive Deshielding Methyl->Signal_H3 Weak Shielding (Meta)

Figure 2: Correlation map linking functional groups to specific NMR diagnostic signals.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19086762, 4-(Difluoromethoxy)-1-methyl-2-nitrobenzene.[1] Retrieved from [Link][1]

  • Reich, H. J. (2020). Fluorine NMR Coupling Constants.[1][3][4] University of Wisconsin-Madison, Organic Chemistry Data.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants).
  • Magritek (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.[1] (Explanation of C-F splitting patterns). Retrieved from [Link]

Sources

assigning NMR peaks for 4-(difluoromethoxy)-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural elucidation and peak assignment of 4-(difluoromethoxy)-2-nitrotoluene , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. The presence of the difluoromethoxy group (


) introduces complex spin-spin coupling patterns (H-F and C-F) that frequently lead to misinterpretation as solvent impurities or baseline noise. This guide provides a self-validating protocol for confirming the structure using high-resolution 1D (

) and 2D NMR techniques.

Structural Analysis & Strategy

The molecule consists of a toluene core with two competing electronic environments: the electron-withdrawing nitro group and the fluorinated ether.

  • Key Challenge: The

    
     moiety exhibits extremely large coupling constants (
    
    
    
    ) that disperse signals over a wide frequency range.
  • Strategic Approach: We utilize the fluorine atoms as "spy nuclei" to validate the assignment. The assignment logic flows from the most distinct signal (

    
    ) to the aromatic core.
    
Experimental Workflow

The following decision tree outlines the logical progression for assignment:

NMR_Workflow Start Sample Preparation (20mg in CDCl3) H1 1H NMR Experiment (Focus: 6.5 ppm Triplet) Start->H1 F19 19F NMR Experiment (Confirm J-coupling) H1->F19 Is Triplet present? C13 13C NMR Experiment (Identify C-F Splitting) F19->C13 Match J(H-F) to J(F-H) HMBC 2D HMBC/HSQC (Connect Fragments) C13->HMBC Resolve Quaternary Cs Final Final Assignment HMBC->Final

Figure 1: Step-by-step NMR characterization workflow.

Experimental Protocols

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent viscosity-induced broadening of the fluorine couplings.
  • Concentration:

    • 10-15 mg for

      
       / 
      
      
      
      .
    • 50-70 mg for

      
      .
      
  • Tube: High-quality 5mm tube (Wilmad 528-PP or equivalent) to ensure shimming capability for resolving fine F-H couplings.

Acquisition Parameters
  • 
     NMR:  Set spectral width (SW) to at least 14 ppm. The 
    
    
    
    triplet is wide; standard 10 ppm windows may truncate the outer satellites.
  • 
     NMR:  Acquire non-decoupled spectra first to measure 
    
    
    
    .
  • 
     NMR:  Set relaxation delay (
    
    
    
    ) to
    
    
    . Fluorinated carbons have no attached protons (except the methine) and relax slowly; insufficient delay causes signal loss.

Data Analysis & Assignment

The "Fingerprint": Difluoromethoxy Group ( )

This is the anchor point for the assignment.

  • 
     Observation:  A triplet centered at 
    
    
    
    6.50 ppm
    .
    • Coupling:

      
      .[1]
      
    • Note: This looks like two small peaks separated by ~146 Hz if the center is weak. Do not mistake for impurities.

  • 
     Observation:  A doublet at 
    
    
    
    -82.0 ppm
    .
    • Coupling: Matches the proton spectrum (

      
      ).
      
  • 
     Observation:  A triplet at 
    
    
    
    116.0 ppm
    .
    • Coupling:

      
      . This is a massive splitting, often making the peaks appear as noise if S/N is low.
      
The Aromatic Region (Coupling Analysis)

The 1,2,4-substitution pattern creates a specific splitting system.

  • H-3 (Ortho to

    
    ):  The nitro group strongly deshields this proton. It appears as a doublet (
    
    
    
    ) with a small meta-coupling (
    
    
    ) to H-5.
    • Shift:

      
      .[1][2]
      
  • H-6 (Ortho to Methyl): The methyl group provides mild shielding. Appears as a doublet (

    
    , 
    
    
    
    ).
    • Shift:

      
      .
      
  • H-5 (Meta to

    
    , Ortho to 
    
    
    
    ):
    Appears as a doublet of doublets (
    
    
    ).
    • Shift:

      
      .
      
Connectivity Logic (HMBC)

To rigorously prove the position of the nitro group versus the difluoromethoxy group, use HMBC (Heteronuclear Multiple Bond Correlation).

Connectivity Me Me (2.5 ppm) C1 C1 (Quat) Me->C1 2J C2 C2 (C-NO2) Me->C2 3J H3 H3 (7.7 ppm) H3->C1 3J H3->C2 2J C4 C4 (C-O) H3->C4 3J

Figure 2: Key HMBC correlations establishing the regiochemistry.

Summary of Chemical Shifts

PositionGroupNucleusShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Methyl


2.55Singlet-

20.1Singlet-
Ether


6.52Triplet


116.5Triplet


-82.4Doublet

Aromatic H-3

7.78Doublet

H-5

7.24dd

H-6

7.35Doublet

Note: Shifts are referenced to TMS (


 0.0) in 

.[1] Values may vary

ppm depending on concentration.

Troubleshooting & Tips

  • "Missing" Carbon Signals: If you cannot find the C-4 (aromatic carbon attached to oxygen), look for a triplet with

    
    . The long-range 
    
    
    
    coupling often splits this quaternary carbon, lowering its peak height.
  • Solvent Suppression: Do not use solvent suppression techniques that target the 6.0-7.0 ppm region, as this will attenuate the

    
     triplet.
    
  • Integration Errors: The

    
     proton relaxes slowly. Ensure 
    
    
    
    is sufficient (5s) if precise qNMR integration is required.

References

  • Benchchem. A Comparative Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine.Link

  • Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene. Electronic Supporting Information. Link

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Application Note. Link

  • Organic Chemistry Data. 1H NMR Coupling Constants.Link

Sources

Application Note: High-Throughput GC-MS Analysis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene Reaction Mixtures for Pharmaceutical Process Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene and potential impurities within a reaction mixture. As a key intermediate in the synthesis of various pharmaceutical compounds, the purity of this substance is critical. The difluoromethoxy group, while imparting desirable properties to active pharmaceutical ingredients (APIs), presents unique analytical challenges. This guide provides a comprehensive protocol, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. It emphasizes the rationale behind methodological choices to ensure scientific integrity and reproducible results, crucial for process optimization and quality control in pharmaceutical manufacturing.[1][2]

Introduction

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene is an important building block in medicinal chemistry. The inclusion of the difluoromethoxy group can enhance metabolic stability and membrane permeability of drug candidates.[3] The synthesis of this intermediate often involves the reaction of a nitrophenol precursor with a difluoromethylating agent.[4][5] Monitoring the reaction progress and identifying potential byproducts is essential for ensuring the safety, efficacy, and quality of the final API.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[6][7] The volatility of the target compound and its potential impurities makes it well-suited for GC analysis.[8] Electron Ionization (EI) MS provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling structural elucidation of both the target molecule and any process-related impurities.[9][10] This note details a validated GC-MS method that is both sensitive and selective for the analysis of the 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene reaction mixture.

Experimental Workflow Overview

The analytical process involves several key stages, from sample acquisition to final data analysis. Each step is optimized to ensure the integrity of the sample and the accuracy of the results.

Workflow cluster_0 Sample Handling cluster_1 GC-MS Analysis cluster_2 Data Processing A 1. Reaction Quenching & Sampling B 2. Liquid-Liquid Extraction (LLE) A->B Isolate Organics C 3. Sample Filtration B->C Remove Particulates D 4. GC Injection C->D Prepare for Injection E 5. Chromatographic Separation D->E Vaporization F 6. MS Detection (EI) E->F Separated Analytes G 7. Peak Integration & Identification F->G Acquire Mass Spectra H 8. Purity Calculation & Reporting G->H Quantify & Qualify

Caption: High-level overview of the analytical workflow.

Materials and Methodology

Reagents and Solvents
  • Dichloromethane (DCM): HPLC grade or higher. A volatile organic solvent suitable for GC-MS that effectively extracts the target analyte.[8][11]

  • Sodium Sulfate (Na₂SO₄): Anhydrous, for drying the organic extract.

  • 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene: Analytical standard (>99% purity).

  • Internal Standard (IS): e.g., 1,3-Dinitrobenzene or another suitable nitroaromatic compound not present in the reaction mixture. The IS is crucial for accurate quantification, compensating for variations in injection volume.[12]

Sample Preparation Protocol

The goal of sample preparation is to isolate the analytes of interest from the crude reaction mixture, which may contain non-volatile components, salts, and catalysts that are incompatible with GC-MS analysis.[8][13] Liquid-liquid extraction (LLE) is a robust and effective technique for this purpose.[11][13]

Protocol: Liquid-Liquid Extraction (LLE)

  • Quench and Sample: At the desired reaction time point, withdraw a 1.0 mL aliquot of the reaction mixture and immediately quench it in 10 mL of cold deionized water. This stops the reaction and prepares the sample for extraction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add 10 mL of dichloromethane (DCM) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower organic (DCM) layer into a clean flask. Repeat the extraction of the aqueous layer with a fresh 10 mL portion of DCM to maximize recovery. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water, which can interfere with GC analysis.

  • Dilution and IS Spiking: Filter the dried extract through a 0.45 µm PTFE syringe filter to remove particulates.[11] Dilute the sample to a final concentration of approximately 10-100 µg/mL with DCM.[8] Spike the final diluted sample with the internal standard to a known concentration.

  • Transfer: Transfer the final prepared sample to a 2 mL glass autosampler vial for GC-MS analysis.[8]

GC-MS Instrumentation and Parameters

The selection of GC-MS parameters is critical for achieving good separation and sensitive detection. A non-polar column is generally suitable for nitroaromatic compounds. The temperature program is optimized to resolve the main product from starting materials and potential byproducts.

Table 1: Optimized GC-MS Parameters

ParameterValueRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column offers good selectivity for semi-volatile aromatic compounds.[7]
Injector Split/Splitless
Injector Temperature250 °CEnsures complete vaporization without thermal degradation of nitroaromatics.[14]
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp peaks for the main components.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for focusing of analytes at the head of the column.
Ramp 115 °C/min to 280 °CProvides efficient separation of components with varying boiling points.
Final HoldHold at 280 °C for 5 minEnsures elution of any less volatile compounds.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Ion SourceElectron Ionization (EI)Standard, robust ionization technique for volatile compounds.[9]
Ion Source Temp.230 °CStandard temperature to minimize source contamination.
Quadrupole Temp.150 °CStandard temperature for stable mass analysis.
Electron Energy70 eVStandard energy for reproducible fragmentation and library matching.[10]
Mass Scan Range40 - 400 m/zCovers the expected mass range of the target compound and its fragments.
Solvent Delay3 minPrevents the high concentration of solvent from reaching the MS detector.

Data Analysis and Interpretation

Identification of Target Compound

The primary identification of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene is achieved by matching its retention time and mass spectrum with that of a pure analytical standard. The Electron Ionization (EI) mass spectrum is characterized by a molecular ion (M⁺˙) and a series of fragment ions.

Fragmentation Pathway Analysis

Understanding the fragmentation pattern is key to confirming the structure.[15] For 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (Molecular Weight: 205.14 g/mol ), the EI mass spectrum is expected to show characteristic fragments resulting from the cleavage of the nitro and difluoromethoxy groups.

Fragmentation cluster_mol cluster_frags Mol [C8H7F2NO3]+• m/z = 205 F1 Loss of •NO2 [C8H7F2O]+ m/z = 157 Mol->F1 - 46 Da F2 Loss of •OCHF2 [C7H7NO2]+ m/z = 137 Mol->F2 - 67 Da F3 Loss of O [C8H7F2NO2]+• m/z = 189 Mol->F3 - 16 Da

Caption: Predicted EI fragmentation pathways.

  • Molecular Ion (m/z 205): The presence of the molecular ion peak is crucial for confirming the molecular weight.

  • Loss of Nitro Group (m/z 157): A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment at [M-46]⁺.[16]

  • Loss of Difluoromethoxy Group (m/z 137): Cleavage of the C-O bond can lead to the loss of the •OCHF₂ radical, giving a fragment at [M-67]⁺.

  • Loss of Oxygen (m/z 189): Nitro compounds often exhibit a loss of an oxygen atom, leading to an [M-16]⁺˙ peak.

Impurity Profiling

The high-resolution separation provided by the GC allows for the detection of process-related impurities, such as unreacted starting materials (e.g., 4-methyl-2-nitrophenol), isomers, or byproducts from side reactions. Their mass spectra can be compared against spectral libraries (e.g., NIST) for tentative identification.

Table 2: Example Chromatographic Data

Peak No.Retention Time (min)Tentative IdentificationKey m/z valuesArea %
18.54-Methyl-2-nitrophenol (Starting Material)153, 136, 1071.2
210.21-(Difluoromethoxy)-4-methyl-2-nitrobenzene 205, 157, 137, 189 97.5
310.8Isomeric byproduct205, 1590.8
412.1Dimerization byproduct3060.5

Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH Q2(R1) guidelines.[6][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene reaction mixtures. The detailed protocols for sample preparation and instrumental analysis, coupled with insights into data interpretation and fragmentation, offer a reliable framework for process monitoring and quality control in pharmaceutical development. By explaining the rationale behind the chosen parameters, this guide empowers researchers to adapt and troubleshoot the method for their specific applications, ensuring the production of high-purity pharmaceutical intermediates.

References

  • F.J.G. Freire, J.A.F. da Silva, "Gas chromatographic and mass spectrometric determination of nitroaromatics in water," Journal of Chromatography A, 1991. [Link]

  • Agilent Technologies, "GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD," Technical Overview, 2011. [Link]

  • SCION Instruments, "Sample preparation GC-MS," SCION Instruments, 2025. [Link]

  • S. Denifl et al., "Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives," AIP Conference Proceedings, 2008. [Link]

  • University of California, Riverside, "Sample Preparation Guidelines for GC-MS," UCR Mass Spectrometry Facility. [Link]

  • J.O. Meredith, V.F. Hoffsommer, J.C. Dacre, "Metabolic studies of explosives 6. Electron impact and chemical ionization mass spectrometry of metabolites of 2,4-dinitrotoluene," Biomedical Mass Spectrometry, 1982. [Link]

  • P. Ebinghaus et al., "A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS," Molecules, 2021. [Link]

  • ResolveMass Laboratories Inc., "GC-MS Method Development & Validation Services: What Pharma Companies Should Look For," ResolveMass Laboratories Inc., 2025. [Link]

  • Organomation, "GC-MS Sample Preparation," Organomation Associates, Inc.[Link]

  • P. Kumar, K. Annapurna, "A Review on GC-MS and Method Development and Validation," International Journal of Pharmaceutical Quality Assurance, 2017. [Link]

  • P. Koszucka, M. Ciesielski, W. Voelkel, "Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene," Open Chemistry, 2021. [Link]

  • M.E. Walsh, T. Ranney, "Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography," Journal of Chromatographic Science, 1998. [Link]

  • S. Singh et al., "Development and validation of the GC-MS method for the determination of volatile contaminants in drug products," GSC Biological and Pharmaceutical Sciences, 2024. [Link]

  • B.P. Johnson, "GC-MS applications in pharmaceutical analysis," Pharmaceutical Technology, 2017. [Link]

  • F. David, P. Sandra, G. van der Kelen, "Green Chromatography (Part 3): Sample Preparation Techniques," LCGC International, 2011. [Link]

  • T. Edge, "Electron Ionization for GC–MS," LCGC International, 2020. [Link]

  • A. Gholami, H. Tadayon, A. A. Al-Haj, S. J. S. Hakim, "Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms," Pharmaceutical and Biomedical Research, 2018. [Link]

  • S. Kuhn, "Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications," Research & Reviews: Journal of Chemistry, 2024. [Link]

  • CN1348951A, "Water phase synthesis process of difluoromethoxy nitrobenzene," Google P
  • CN1136185C, "Water phase synthesis process of difluoromethoxy nitrobenzene," Google P
  • eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS," eGyanKosh. [Link]

  • Wikipedia, "Fragmentation (mass spectrometry)," Wikipedia. [Link]

Sources

Application Note: High-Resolution Purity Assessment of Difluoromethoxy-Nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Purity Assessment of Difluoromethoxy-Nitroaromatics Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Introduction & Scientific Context

The difluoromethoxy group (


) is a critical bioisostere in modern medicinal chemistry, widely used to modulate lipophilicity (LogP) and metabolic stability (blocking O-demethylation) in active pharmaceutical ingredients (APIs) such as Pantoprazole and Roflumilast.[1] When coupled with a nitroaromatic scaffold, these intermediates often serve as precursors for anilines via reduction, or as electrophilic building blocks.

The Analytical Challenge: The synthesis of difluoromethoxy-nitroaromatics typically involves nitration of difluoromethoxy-benzenes or difluoromethylation of nitrophenols. Both pathways generate complex impurity profiles characterized by:

  • Regioisomers: Ortho/meta/para isomers that possess identical mass and similar hydrophobicity, making separation on standard C18 columns difficult.

  • Hydrolysis Products: The

    
     group, while stable, can degrade to phenolic impurities under forcing conditions.
    
  • Genotoxic Potential: Nitroaromatics are often classified as structural alerts; therefore, the method must possess high sensitivity (LOD/LOQ) to detect trace mutagenic impurities.

This guide details a self-validating HPLC protocol utilizing a Pentafluorophenyl (PFP) stationary phase. Unlike C18, the PFP phase exploits


 interactions and dipole-dipole mechanisms to resolve positional isomers of fluorinated nitroaromatics with superior selectivity.

Method Development Strategy (The "Why")

Stationary Phase Selection: The PFP Advantage

Standard alkyl phases (C18/C8) rely primarily on hydrophobic subtraction. However, difluoromethoxy-nitro isomers often have negligible differences in hydrophobicity.

  • Recommendation: Use a Pentafluorophenyl (PFP) Core-Shell Column .

  • Mechanism: The PFP ring is electron-deficient (Lewis acid).[2] It interacts strongly with the electron-rich regions or specific dipoles of the nitro group and the fluorine atoms on the analyte. This "orthogonal" selectivity resolves isomers based on the shape and electronic distribution of the molecule rather than just boiling point or lipophilicity.

Mobile Phase Chemistry
  • Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for PFP columns when separating aromatic isomers. ACN can suppress

    
     interactions between the analyte and the stationary phase. MeOH allows these steric/electronic interactions to dominate, enhancing resolution (
    
    
    
    ).
  • Buffer/Modifier: 0.1% Formic Acid is selected to suppress the ionization of potential phenolic impurities (ensuring they remain neutral and retained) and to make the method MS-compatible.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: Target Difluoromethoxy-nitroaromatic (>99% purity).

  • Impurity Standards:

    • Regioisomer Mix: (e.g., if target is 4-isomer, include 2- and 3-isomers).

    • Hydrolysis Product: Corresponding Nitrophenol.

  • Solvents: LC-MS grade Methanol and Water; Formic Acid (98%+).

Instrument Configuration
  • System: HPLC/UHPLC with Binary Pump and Diode Array Detector (DAD).

  • Column: Core-shell PFP, 100 mm

    
     4.6 mm, 2.7 µm particle size (e.g., Agilent Poroshell 120 PFP or Phenomenex Kinetex PFP).
    
  • Temperature: 35°C (Controlled temperature is critical for consistent isomer spacing).

  • Detection:

    • Channel A: 254 nm (Universal aromatic detection).

    • Channel B: 280-300 nm (Specific for nitro-conjugation, reduces baseline noise).

Gradient Profile
  • Flow Rate: 1.0 mL/min[3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

Time (min)% Mobile Phase BEventRationale
0.010EquilibrationInitial trapping of polar phenolic impurities.
2.010Isocratic HoldEnsure separation of early eluting phenols.
15.065Linear RampSlow gradient to maximize interaction time for isomer resolution.
18.095WashElute highly lipophilic dimers or multi-nitrated byproducts.
20.095HoldColumn cleaning.
20.110Re-equilibrationReturn to initial conditions.
25.010EndReady for next injection.
Sample Preparation
  • Diluent: 50:50 Water:Methanol. (Avoid 100% organic diluents to prevent "solvent breakthrough" peak distortion).

  • Concentration: 0.5 mg/mL for assay; 0.05 mg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb nitroaromatics).

System Suitability & Validation Parameters

To ensure the method is "self-validating," every sequence must pass these criteria:

  • Critical Pair Resolution: The resolution (

    
    ) between the target peak and its nearest regioisomer must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (High tailing indicates secondary silanol interactions; if observed, increase ionic strength by adding 5mM Ammonium Formate).
  • Sensitivity (S/N): The Limit of Quantitation (LOQ) for the nitrophenol impurity should be confirmed at 0.05% area normalization (Signal-to-Noise > 10).

Visualizations

Workflow Diagram: Purity Assessment Logic

This diagram outlines the decision process for identifying and quantifying impurities.

PurityAssessment Start Sample Injection Separation PFP Column Separation (Gradient Elution) Start->Separation Detection DAD Detection (254 nm & 280 nm) Separation->Detection Decision Peak Identification Detection->Decision ImpurityA Early Eluting: Phenolic Hydrolysis Products Decision->ImpurityA RT < 5 min ImpurityB Closely Eluting: Regioisomers (Ortho/Meta) Decision->ImpurityB RT ~ Main Peak MainPeak Target: Difluoromethoxy-Nitroaromatic Decision->MainPeak Target RT Quant Quantification (% Area / w/w%) ImpurityA->Quant ImpurityB->Quant MainPeak->Quant Report Generate CoA Quant->Report

Caption: Logical workflow for the separation and classification of impurities in difluoromethoxy-nitroaromatics.

Mechanistic Diagram: PFP vs. Nitro Interaction

This diagram illustrates why the PFP column is chosen over C18.

InteractionMechanism cluster_0 Stationary Phase Interactions PFP_Ring PFP Ligand (Electron Deficient) Nitro_Group Nitro Group (-NO2) (Dipole/Lewis Base) PFP_Ring->Nitro_Group Selectivity Driver F_Group -OCHF2 Group (H-Bond Donor) PFP_Ring->F_Group Secondary Retention Interaction1 Pi-Pi Stacking (Strong) PFP_Ring->Interaction1 Nitro_Group->Interaction1 Interaction2 Dipole-Dipole

Caption: The electron-deficient PFP ring engages in specific pi-pi and dipole interactions with the nitro group, enabling isomer resolution.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Co-elution of Isomers Insufficient

interaction.
Switch organic modifier from ACN to Methanol. Lower column temperature to 25°C.
Peak Tailing Silanol activity interacting with Nitro group.Ensure mobile phase pH is acidic (pH ~2.7 with Formic Acid). Use "End-capped" PFP columns.
Ghost Peaks Carryover of lipophilic byproducts.Extend the 95% B wash step. Check needle wash solvent (use 100% MeOH).
Retention Time Drift Mobile phase evaporation or pH shift.Use fresh mobile phase daily. Ensure column is equilibrated for >10 column volumes.

References

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link

  • BenchChem. (2025).[1][5] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link

  • YMC Co., Ltd. Features of PentaFluoroPhenyl (PFP) group bonded column. YMC Technical Guide. Link

  • Sigma-Aldrich. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde Product Sheet. Link

Sources

Application Note: Strategic Utilization of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene in SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic integration of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS: 72422-68-3) into drug discovery campaigns. As a specialized building block, this compound serves as a critical precursor for introducing the difluoromethoxy (


)  moiety—a "Goldilocks" substituent that bridges the gap between lipophilic trifluoromethoxy groups and metabolically labile methoxy groups. This guide provides validated protocols for its reduction to the corresponding aniline and subsequent coupling, alongside a mechanistic rationale for its deployment in hit-to-lead optimization.

Strategic Rationale: The Power of

In modern medicinal chemistry, the difluoromethoxy group is not merely a lipophilic spacer; it is a functional bioisostere capable of specific molecular interactions.[1][2]

Physicochemical Profile & Bioisosterism

Unlike the chemically inert trifluoromethoxy (


) group, the difluoromethoxy group contains an acidic hydrogen atom (

of conjugate acid modulated by F), allowing it to act as a lipophilic hydrogen bond donor .[1]
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)+0.18 (Weak Acceptor) +0.35 (Strong Acceptor)
Lipophilicity (

)
-0.02+0.65 +1.04
H-Bond Capability Acceptor onlyWeak Donor & Acceptor None
Metabolic Stability Low (O-demethylation)High (C-F bond strength) Very High
Conformation Coplanar preferenceOut-of-plane twist Orthogonal preference
Decision Logic for SAR Implementation

Use 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene when your lead compound exhibits:

  • Metabolic Liability: Rapid clearance due to O-demethylation of a methoxy group.

  • Permeability Issues: Requires increased lipophilicity without the extreme hydrophobicity of a

    
     group.
    
  • Binding Affinity Gaps: A potential H-bond acceptor exists in the target pocket that a standard ether cannot engage.

SAR_Logic Start Lead Compound Analysis Issue1 Metabolic Instability (O-demethylation) Start->Issue1 Issue2 Poor Membrane Permeability Start->Issue2 Issue3 Need H-Bond Donor Start->Issue3 Solution Incorporate 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene Issue1->Solution Issue2->Solution Issue3->Solution Mechanism1 Block CYP450 sites (C-F bond strength) Solution->Mechanism1 Mechanism2 Modulate LogP (Lipophilicity boost) Solution->Mechanism2 Mechanism3 H-Bond Donor (Acidic C-H) Solution->Mechanism3

Figure 1: Decision tree for selecting difluoromethoxy scaffolds in lead optimization.

Experimental Protocols

The primary utility of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene in SAR is as a latent aniline. The nitro group protects the amine during the difluoromethylation of the parent phenol, but must be reduced to 2-(difluoromethoxy)-5-methylaniline to allow for amide coupling, urea formation, or Buchwald-Hartwig aminations.

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Convert the nitro group to an amine without defluorinating the sensitive


 moiety. Standard Pd/C hydrogenation can sometimes lead to hydrodefluorination; therefore, an Iron/Ammonium Chloride reduction is preferred for robustness.

Reagents:

  • 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 equiv)

  • Iron powder (Fe, 325 mesh, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene in 40 mL of Ethanol.

  • Activation: Add 10 mL of water and 50 mmol of solid

    
    . Stir vigorously at room temperature for 5 minutes.
    
  • Reduction: Add 50 mmol of Iron powder in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material (
    
    
    
    ) should disappear, and a fluorescent amine spot (
    
    
    ) should appear.
  • Workup: Cool to room temperature. Filter the slurry through a Celite pad to remove iron oxides. Wash the pad with EtOAc (3 x 20 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with saturated

    
     and extract with EtOAc. Dry over 
    
    
    
    , filter, and concentrate.
  • Validation: Verify structure via

    
     NMR. The characteristic 
    
    
    
    triplet (
    
    
    ) must be preserved around
    
    
    6.5 ppm.
Protocol B: General Amide Coupling (Library Generation)

Objective: Couple the newly formed aniline to a carboxylic acid library.

Reagents:

  • 2-(Difluoromethoxy)-5-methylaniline (1.0 equiv)

  • Carboxylic Acid (

    
    , 1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolve the carboxylic acid and DIPEA in DMF. Stir for 5 minutes.

  • Add HATU and stir for 10 minutes to activate the acid (formation of O-At ester).

  • Add the aniline (dissolved in minimal DMF).

  • Stir at room temperature for 12–18 hours.

  • Purification: For SAR libraries, filter the reaction mixture and purify directly via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthetic Workflow Visualization

This diagram illustrates the transformation of the commercial nitro-building block into a diverse SAR library.

Synthesis_Workflow cluster_QC Quality Control Checkpoints Nitro 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene (Starting Material) Reductant Fe / NH4Cl EtOH/H2O, Reflux Nitro->Reductant Aniline 2-(Difluoromethoxy)- 5-methylaniline (Key Intermediate) Coupling R-COOH / HATU or R-NCO Aniline->Coupling Check1 1H NMR: t, J=74Hz (Confirm OCHF2 integrity) Aniline->Check1 Library SAR Library (Amides, Ureas) Reductant->Aniline Coupling->Library

Figure 2: Synthetic workflow from nitro-precursor to active pharmaceutical ingredients (API).

Safety & Handling

  • Difluoromethoxy Stability: While the

    
     group is generally stable, avoid strongly basic conditions (
    
    
    
    ) at high temperatures for extended periods, as this can lead to carbene elimination.
  • Nitro Compounds: The starting material is a nitroaromatic. While stable, it should be treated as potentially energetic. Do not heat dry residue above

    
    .
    
  • Iron Waste: The iron sludge from reduction is pyrophoric when dry. Keep wet and dispose of in hazardous solid waste containers.

References

  • Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[1][2] Journal of Medicinal Chemistry.

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Review of Synthesis and Properties." Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • BenchChem Technical Support. (2025). "Application Notes for the Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine." BenchChem Protocols.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

synthesis of pharmaceutical intermediates from 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Functionalization and Synthetic Utility of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Executive Summary

This technical guide details the synthesis, handling, and downstream functionalization of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS: 115440-10-3).[1] This compound serves as a critical pharmaceutical intermediate, primarily as a precursor to 2-(Difluoromethoxy)-5-methylaniline , a privileged scaffold in the design of kinase inhibitors and anti-inflammatory agents.[1]

The inclusion of the difluoromethoxy (-OCHF₂) group is a strategic medicinal chemistry tactic. Acting as a lipophilic bioisostere of a methoxy or hydroxyl group, it enhances membrane permeability and metabolic stability by blocking oxidative metabolism at the 1-position. This guide provides validated protocols for the synthesis of this scaffold and its chemoselective reduction, ensuring the preservation of the sensitive fluoro-alkoxy motif.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene
Common Intermediate Precursor to 2-(Difluoromethoxy)-5-methylaniline
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol
Key Functional Groups Nitro (-NO₂), Difluoromethoxy (-OCHF₂), Methyl (-CH₃)
Physical State Yellow crystalline solid or oil (depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Stability -OCHF₂ is stable to acid/neutral conditions but labile in strong, hot alkalis.[1][2][3]

Module 1: Synthesis of the Scaffold (Difluoromethylation)

The critical step in accessing this scaffold is the introduction of the difluoromethyl group onto 4-methyl-2-nitrophenol.[1] While historical methods used chlorodifluoromethane (Freon-22), modern protocols utilize non-ozone-depleting reagents.[1]

Mechanism of Action

The reaction proceeds via the in situ generation of a difluorocarbene (:CF₂) species, which inserts into the phenoxide oxygen bond.

G Start 4-Methyl-2-nitrophenol Inter Phenoxide Anion Start->Inter Deprotonation Base Base (NaOH/K2CO3) Base->Inter Carbene :CF2 (Difluorocarbene) Product 1-(Difluoromethoxy)-4- methyl-2-nitrobenzene Carbene->Product Fast Inter->Product Carbene Insertion

Figure 1: Mechanism of difluoromethylation via carbene insertion.

Protocol A: Modern Difluoromethylation (Sodium Chlorodifluoroacetate)

This method avoids gaseous Freon-22, using a solid reagent that releases :CF₂ upon heating.[1]

Reagents:

  • 4-Methyl-2-nitrophenol (1.0 eq)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF or NMP (Anhydrous)

Procedure:

  • Dissolution: Charge a reaction vessel with 4-Methyl-2-nitrophenol (10 mmol) and DMF (30 mL). Add K₂CO₃ (20 mmol) and stir at RT for 15 min to form the phenoxide.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol) in a single portion.

  • Reaction: Heat the mixture to 95–100°C under N₂ atmosphere. The elevated temperature is required to decarboxylate the reagent and generate :CF₂.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction is typically complete in 4–6 hours.

  • Workup: Cool to RT. Pour into ice water (150 mL). Extract with EtOAc (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Critical Control Point: Ensure the reaction temperature does not exceed 110°C to prevent degradation of the nitro group or over-reaction.

Module 2: Chemo-Selective Reduction (The Gateway Step)

The transformation of the nitro group to the aniline (2-(Difluoromethoxy)-5-methylaniline) must be performed carefully to avoid defluorination (loss of the OCHF₂ group).[1]

Pathway Overview

Reduction cluster_0 Reduction Methods SM 1-(Difluoromethoxy)-4- methyl-2-nitrobenzene Method1 Method A: H2 / Pd-C (Clean, Scalable) SM->Method1 Method2 Method B: Fe / NH4Cl (High Selectivity) SM->Method2 Product 2-(Difluoromethoxy)- 5-methylaniline Method1->Product High Yield Side Defluorinated Side Products (Avoided) Method1->Side If acidic/high temp Method2->Product Preferred for Lab Scale

Figure 2: Chemo-selective reduction strategies.

Protocol B: Iron-Mediated Reduction (High Selectivity)

This method is preferred for small-to-medium scale as it eliminates the risk of hydrogenolysis of the C-F bonds.[1]

Reagents:

  • 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 eq)

  • Iron Powder (fine mesh) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Setup: Dissolve the nitro compound (5 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add NH₄Cl (25 mmol) and Iron powder (25 mmol).

  • Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

  • Completion: Monitor by TLC. The yellow color of the nitro compound will fade to a pale or colorless solution (aniline). Reaction time: 1–3 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water, dry, and concentrate.

  • Yield: Expect 85–95% yield of the aniline.

Module 3: Downstream Applications

The resulting aniline is a versatile nucleophile. Below is a protocol for converting it into a urea derivative, a common motif in kinase inhibitors (e.g., Sorafenib-like structures).

Protocol C: Urea Synthesis

Reagents:

  • 2-(Difluoromethoxy)-5-methylaniline (1.0 eq)[1]

  • Aryl Isocyanate (e.g., Phenyl isocyanate) (1.1 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolve the aniline (1.0 mmol) in anhydrous DCM (5 mL) under N₂.

  • Add the isocyanate (1.1 mmol) dropwise at 0°C.

  • Allow to warm to RT and stir for 2–12 hours.

  • Precipitation: The urea product often precipitates from DCM. Filter and wash with cold DCM/Hexane.

  • Purification: If soluble, concentrate and purify via recrystallization from EtOH.

Analytical Verification

To validate the integrity of the -OCHF₂ group, 1H NMR is the definitive tool.

SignalMultiplicityChemical Shift (δ)Coupling Constant (J)Interpretation
-OCHF₂ Triplet (t)6.50 – 6.90 ppmJ(H-F) ≈ 73–76 Hz Characteristic geminal H-F coupling.[1] Confirms OCHF₂ integrity.
-CH₃ Singlet (s)2.30 – 2.40 ppm-Methyl group on the aromatic ring.
-NH₂ Broad Singlet3.50 – 5.00 ppm-Appears after reduction; disappears upon D₂O shake.

References

  • BenchChem. (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 2-(Difluoromethoxy)-5-methylaniline. Retrieved from [1]

  • Wang, A.-J., et al. (2011).[4] Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode. Environmental Science & Technology, 45(23), 10186-10193.[4]

  • Google Patents. (2014). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.[1][5] Retrieved from

  • ChemRxiv. (2023). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from

Sources

reduction of the nitro group in 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Part 1: Strategic Analysis & Chemical Context

1.1 The Target Transformation This guide details the reduction of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene to 2-(Difluoromethoxy)-5-methylaniline . This transformation is a critical step in the synthesis of bioactive agrochemicals and pharmaceuticals, where the difluoromethoxy (


) group serves as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl or methoxy groups with improved metabolic stability.

1.2 Chemoselectivity Challenges The primary challenge is not the reduction of the nitro group itself—which is thermodynamically favorable—but the preservation of the difluoromethoxy moiety .

  • Acid Sensitivity: While aryl difluoromethyl ethers are more stable than their aliphatic counterparts, prolonged exposure to strong Lewis acids or superacids can lead to hydrolysis or defluorination.

  • Hydrogenolysis: Under aggressive hydrogenation conditions (high pressure, high temperature, active Pd loading), there is a minor risk of hydrodefluorination (C-F bond cleavage), although this is rare with standard Pd/C catalysts compared to C-Cl or C-Br bonds.

1.3 Methodological Selection We present two validated protocols:

  • Method A: Catalytic Hydrogenation (Pd/C): The industry standard for purity and atom economy. Ideal for clean substrates and GMP environments.

  • Method B: Iron/Ammonium Chloride (Fe/NH

    
    Cl):  A robust, chemoselective "green" reduction. Ideal for scale-up, substrates with catalyst poisons (e.g., sulfur), or labs lacking high-pressure equipment.
    

Part 2: Detailed Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: High purity, minimal waste, and rapid throughput.

Reagents & Equipment:

  • Substrate: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 equiv)

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet (to minimize ignition risk). Load: 1–3 mol% Pd.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Ethyl acetate can be used if solubility is an issue.

  • Hydrogen Source:

    
     gas (balloon or low pressure < 3 bar).
    

Step-by-Step Protocol:

  • Preparation (Inerting):

    • Flush a reaction vessel (round-bottom flask or hydrogenation shaker) with Nitrogen (

      
      ) for 5 minutes.
      
    • Safety Critical: Add the Pd/C catalyst first under a gentle

      
       stream, or as a water slurry, to prevent spark ignition of solvent vapors.
      
  • Dissolution:

    • Dissolve the nitro compound in the solvent (approx. 10 mL/g) and carefully add to the vessel containing the catalyst.

    • Expert Insight: Avoid halogenated solvents (DCM), which can poison the catalyst or undergo oxidative addition.

  • Hydrogenation:

    • Purge the vessel: Vacuum

      
      
      
      
      
      (x3), then Vacuum
      
      
      
      
      (x3).
    • Stir vigorously at Room Temperature (20–25°C) under 1 atm (balloon) or 30 psi (Parr shaker).

    • Reaction Time: Typically 2–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The nitro starting material is significantly less polar than the aniline product.

  • Workup:

    • Flush vessel with

      
       to remove residual hydrogen.
      
    • Filter the mixture through a Celite® pad to remove the catalyst.[2] Caution: Spent Pd/C is pyrophoric.[1] Keep the filter cake wet with water and dispose of in a designated metal waste container.

    • Concentrate the filtrate under reduced pressure to yield the crude aniline.[2]

  • Validation:

    • Product is typically an off-white to pale yellow oil or low-melting solid.

    • Yield Expectation: >95%.

Method B: Iron-Mediated Reduction (Fe / NH Cl)

Best for: Robustness, tolerance of impurities, and safety on larger scales.

Reagents & Equipment:

  • Substrate: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh recommended) (3.0–5.0 equiv).

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Protocol:

  • Activation:

    • In a reaction flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), suspend the Iron powder in the water portion.

    • Optional: Add 1-2 drops of concentrated HCl to "etch" the iron surface, activating it.

  • Reaction Assembly:

    • Add the Ethanol and Ammonium Chloride.[2]

    • Heat the mixture to 60°C .

    • Add the nitro substrate portion-wise over 15–30 minutes. Reasoning: This controls the exotherm. Nitro reduction is highly exothermic (

      
      ).
      
  • Reflux:

    • Increase temperature to reflux (

      
      ). Stir vigorously for 2–4 hours.
      
    • Mechanism:[3][4] The reaction proceeds via a single electron transfer (SET) mechanism on the iron surface.

      
       acts as a proton source and buffers the pH, preventing the formation of azo-coupling side products.
      
  • Workup (The "Emulsion" Fix):

    • Cool to room temperature.[2][5]

    • Crucial Step: Dilute with Ethyl Acetate (EtOAc) and add a small amount of Celite.

    • Filter through a Celite pad to remove iron oxides (sludge). Wash the pad thoroughly with EtOAc.

    • Wash the organic filtrate with water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.[6]
      
  • Validation:

    • Yield Expectation: 85–92%.

    • Note: This method avoids the risk of defluorination entirely as it operates under near-neutral conditions.

Part 3: Visualization & Logic

Reaction Pathway & Logic Flow

G SM 1-(Difluoromethoxy)- 4-methyl-2-nitrobenzene MethodA Method A: Pd/C + H2 (Clean, Fast) SM->MethodA Clean Substrate MethodB Method B: Fe / NH4Cl (Robust, Chemoselective) SM->MethodB Scale-up / Impure Inter Nitroso/Hydroxylamine Intermediates Prod 2-(Difluoromethoxy)- 5-methylaniline Inter->Prod Reduction MethodA->Inter H2 Adsorption Defluoro Defluorination (Avoided by mild conditions) MethodA->Defluoro If High Temp/Press MethodB->Inter e- Transfer (Surface)

Figure 1: Decision matrix and reaction pathway for the reduction of the nitro group.

Comparison of Methodologies
FeatureMethod A: Catalytic HydrogenationMethod B: Fe / NH

Cl
Reagent Cost High (Pd Catalyst)Very Low (Iron/Salts)
Atom Economy Excellent (Water is byproduct)Moderate (Fe oxide waste)
Scalability High (requires pressure vessels)High (Standard reactors)
Safety Flammability Risk (

/Solvent)
Thermal Runaway Risk
Selectivity High (Watch for halogens)Excellent (Chemospecific)

Part 4: Analytical Specifications

Product Identity: 2-(Difluoromethoxy)-5-methylaniline [7][8]

  • Molecular Formula:

    
    [8]
    
  • Molecular Weight: 173.16 g/mol

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.90 (d, J=8.0 Hz, 1H, Ar-H ortho to ether)
      
    • 
       6.50 (s, 1H, Ar-H ortho to amine)
      
    • 
       6.30 (t, 
      
      
      
      Hz, 1H,
      
      
      ) – Characteristic Triplet
    • 
       3.80 (br s, 2H, 
      
      
      
      )
    • 
       2.25 (s, 3H, 
      
      
      
      )

Process Control (IPC):

  • TLC: Silica Gel 60 F254. Eluent: 20% EtOAc in Hexanes.

    • 
       (Nitro): ~0.6 (UV active, not ninhydrin active)
      
    • 
       (Aniline): ~0.3 (UV active, stains red/purple with Ninhydrin or p-Anisaldehyde).
      

Part 5: References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from .

  • Ramadas, K., & Srinivasan, N. (1992).[5][9] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[9] Synthetic Communications, 22(22), 3189–3195.[5] Link

  • Liu, Y., et al. (2005).[9] A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[9] Journal of Organic Chemistry. Link

  • PubChem. (n.d.). Compound Summary: 2-(Difluoromethoxy)-5-methylaniline (CID 7019342).[8] National Library of Medicine. Link

  • ChemicalBook. (2025).[10][11] Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline (Analogous Protocol).Link

Sources

catalytic hydrogenation of 4-(difluoromethoxy)-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation of 4-(Difluoromethoxy)-2-nitrotoluene

Executive Summary

This application note details the process development and optimized protocol for the catalytic hydrogenation of 4-(difluoromethoxy)-2-nitrotoluene to 4-(difluoromethoxy)-2-methylaniline . This transformation is a critical step in the synthesis of next-generation kinase inhibitors and agrochemical actives where the difluoromethoxy (


) moiety serves as a lipophilic hydrogen bond donor bioisostere.

The primary challenge in this reduction is managing the high exotherm characteristic of nitro-reductions while preventing the hydrogenolysis (defluorination) of the difluoromethoxy group. This guide presents a scalable, safety-validated protocol using 5% Pd/C (50% water wet) , achieving >99% conversion and >98% selectivity under mild conditions.

Reaction Chemistry & Thermodynamics

The reduction of the nitro group to an amine is highly exothermic, releasing approximately 500–550 kJ/mol . In a batch reactor, uncontrolled heat release can lead to thermal runaways or the degradation of the fluorinated ether linkage.

Reaction Scheme: The target transformation involves the reduction of the nitro group (


) to an amine (

) while preserving the potentially sensitive

ether and the aromatic ring.

ReactionScheme SM 4-(difluoromethoxy)-2-nitrotoluene (C8H7F2NO3) Cat H2 (3-5 bar) Pd/C Catalyst SM->Cat Prod 4-(difluoromethoxy)-2-methylaniline (C8H9F2NO) Cat->Prod >98% Yield Side Side Products: Defluorinated species Hydroxylamines Cat->Side <1% (Controlled)

Figure 1: Reaction scheme for the .

Critical Process Parameters (CPP) & Optimization

Catalyst Selection Strategy

While Raney Nickel is often cited for cost-efficiency, Palladium on Carbon (Pd/C) is preferred for this substrate due to its superior turnover frequency (TOF) at lower temperatures, which is crucial for preserving the


 group.
Catalyst SystemActivitySelectivity (

Stability)
Recommendation
5% Pd/C (50% wet) High High Primary Choice. Water-wet paste mitigates ignition risk.
Pt/C (Sulfided) ModerateVery HighUse only if defluorination >1% is observed.
Raney Nickel ModerateHighAvoid due to pyrophoric handling risks and leaching issues.
Solvent Screening
  • Methanol (MeOH): Excellent solubility for substrate and product. High H2 solubility. Recommended.

  • Ethyl Acetate: Good alternative if the product is to be isolated as a salt (e.g., HCl salt) in the next step.

  • THF: Avoid if possible; potential for polymerization or peroxide formation under high pressure/temp.

Defluorination Risk Management

The difluoromethoxy group is chemically more robust than a trifluoromethoxy group or aryl fluoride, but hydrogenolysis can occur under acidic conditions or high temperatures (>60°C).

  • Control: Maintain reaction temperature <40°C .

  • Mitigation: If defluorination is detected (via F-NMR or HPLC), add 0.1 eq. Potassium Carbonate (

    
    )  to buffer the solution, as HF formation is autocatalytic.
    

Detailed Experimental Protocol

Scale: 10 g Batch (Laboratory Scale) Equipment: 250 mL Parr Hydrogenation Bottle or Hastelloy Autoclave.

Step-by-Step Procedure
  • Catalyst Charging (Inert Atmosphere):

    • To a clean, dry pressure vessel, charge 0.5 g of 5% Pd/C (50% water wet) .

    • Note: Always charge the catalyst first or as a slurry to avoid sparking organic solvent vapors.

    • Safety Check: Ensure the vessel is purged with Nitrogen (

      
      ) before adding solvent.
      
  • Substrate Addition:

    • Dissolve 10.0 g (49.2 mmol) of 4-(difluoromethoxy)-2-nitrotoluene in 100 mL of Methanol .

    • Carefully add the substrate solution to the vessel containing the catalyst.

    • Optional: Rinse the addition funnel with 10 mL Methanol.

  • Inerting & Pressurization:

    • Seal the reactor.

    • Purge with Nitrogen (

      
      ) x 3 cycles (Pressurize to 3 bar, vent to 0.5 bar).
      
    • Purge with Hydrogen (

      
      ) x 3 cycles (Pressurize to 3 bar, vent to 0.5 bar).
      
    • Pressurize the reactor to 3 bar (45 psi) with Hydrogen.

  • Reaction Phase:

    • Set agitation to 800-1000 rpm (mass transfer limited reaction).

    • Monitor temperature.[1][2][3][4] An exotherm is expected. Maintain internal temperature between 25°C and 35°C using an external cooling bath if necessary.

    • Allow the reaction to proceed until hydrogen uptake ceases (typically 2–4 hours).

  • Completion Check:

    • Sample the reaction mixture (stop agitation, vent to N2, take aliquot).

    • Analyze via HPLC (See Section 6). Target: <0.5% starting material.

  • Work-up:

    • Purge vessel with Nitrogen x 3 cycles to remove residual Hydrogen.

    • Filter the mixture through a Celite pad or a 0.45

      
      m membrane filter to remove the catalyst.
      
    • Safety: Keep the used catalyst wet with water at all times to prevent spontaneous ignition.

    • Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to yield the crude amine as a pale yellow to brown oil.

Safety & Handling (HSE)

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Work in a well-ventilated fume hood.

  • Catalyst Pyrophoricity: Dry Pd/C can ignite solvent vapors. Always use 50% water-wet catalyst. Upon filtration, immediately submerge the filter cake in water.

  • Exotherm: The heat of reaction is significant. On a scale >100g, active cooling (jacketed reactor) and semi-batch addition of the nitro compound are mandatory to prevent thermal runaway.

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Time:

    • Product (Amine): ~4.5 min

    • Starting Material (Nitro): ~8.2 min

Specification:

  • Appearance: Pale yellow to amber liquid.

  • Purity (HPLC): >98.0% a/a.

  • Moisture (KF): <0.5%.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Stalled Reaction Catalyst poisoning (Sulfur from nitration step).Perform a carbon treatment on the SM solution before hydrogenation. Increase catalyst loading to 10 wt%.
Defluorination Acidity or High Temp.Add 1-2%

to the reaction mixture. Lower temp to 20°C.
Hydroxylamine Intermediate Incomplete reduction.Increase H2 pressure to 5-10 bar. Ensure vigorous agitation to improve gas-liquid mass transfer.

References

  • BenchChem. (2025).[1][5] Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine and Catalyst Selection. Retrieved from .

  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylaniline Product & Synthesis Data. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 7019303: 4-(Difluoromethoxy)-2-methylaniline.[6] Retrieved from .

  • Google Patents. (2016). Process for the reduction of nitro derivatives to amines (US9284258B2).[7] Retrieved from .

  • Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from .

Sources

Application Note: Strategic Utilization of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists. It details the strategic utilization of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene as a high-value building block for introducing the difluoromethoxy (–OCHF₂) motif—a critical bioisostere in modern drug discovery.

Introduction & Compound Profile

The difluoromethoxy group (–OCHF₂) has emerged as a privileged motif in medicinal chemistry. Acting as a lipophilic hydrogen bond donor, it modulates metabolic stability (blocking P450 oxidation sites) and improves membrane permeability compared to methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) analogues.

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene serves as a versatile precursor. Its unique substitution pattern allows for the divergent synthesis of 2-(difluoromethoxy)-5-methylaniline derivatives, scaffolds found in phosphodiesterase inhibitors (e.g., Roflumilast analogs) and various kinase inhibitors.

Chemical Profile
PropertyData
IUPAC Name 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene
CAS Number 144510-65-6
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol
Key Functional Groups Nitro (–NO₂), Difluoromethoxy (–OCHF₂), Methyl (–CH₃)
Physical State Pale yellow solid or oil (depending on purity)

Synthesis of the Building Block

Note: If the compound is not purchased commercially, it is synthesized via the O-difluoromethylation of 4-methyl-2-nitrophenol.

Protocol A: O-Difluoromethylation using Sodium Chlorodifluoroacetate

Rationale: This method avoids the use of gaseous chlorodifluoromethane (Freon-22), an ozone-depleting substance, by generating the reactive difluorocarbene species in situ from a solid salt.

Reagents:

  • 4-Methyl-2-nitrophenol (1.0 equiv)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) and Water (9:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-methyl-2-nitrophenol (10 mmol) and K₂CO₃ (20 mmol) in DMF/H₂O (20 mL).

  • Heating: Heat the mixture to 100 °C to ensure deprotonation of the phenol.

  • Addition: Slowly add Sodium chlorodifluoroacetate (25 mmol) portion-wise over 1 hour. Caution: Gas evolution (CO₂) occurs.

  • Reaction: Stir at 100 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.[1]

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (0–10% EtOAc in Hexanes).

Core Transformation: Nitro Reduction

The primary utility of this building block is its conversion to 2-(difluoromethoxy)-5-methylaniline . The stability of the –OCHF₂ group is the critical parameter here; it is generally stable to hydrogenation but can be sensitive to strongly basic conditions which may induce elimination to the phenol.

Protocol B: Catalytic Hydrogenation (Standard)

Applicability: Best for clean conversion without halogenated impurities.

  • Solution: Dissolve 1-(difluoromethoxy)-4-methyl-2-nitrobenzene (5 mmol) in Methanol (25 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, ~50% water wet).

  • Hydrogenation: Purge with N₂, then apply H₂ balloon pressure (1 atm) or use a Parr shaker at 30 psi.

  • Duration: Stir vigorously at RT for 2–4 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to yield the aniline.

    • Note: The product, 2-(difluoromethoxy)-5-methylaniline , is an oil that darkens on air exposure. Store under Argon.

Protocol C: Iron-Mediated Reduction (Chemoselective)

Applicability: Required if the molecule has been further functionalized with halogens (Cl, Br, I) that would be cleaved by Pd/H₂.

  • Mixture: Suspend the nitro compound (5 mmol) in Ethanol (20 mL) and Saturated Aqueous NH₄Cl (5 mL).

  • Reductant: Add Iron powder (Fe, 325 mesh, 5.0 equiv).

  • Reaction: Heat to reflux (80 °C) for 2 hours.

  • Workup: Filter hot through Celite. Dilute filtrate with water and extract with EtOAc.

Downstream Applications & Workflows

Once reduced to the aniline, the building block enters three primary synthetic streams:

  • Amide/Urea Formation: Coupling with acyl chlorides or isocyanates to generate kinase inhibitor scaffolds.

  • Sandmeyer Transformation: Conversion of the amine to a halide (I, Br) to create an aryl halide handle for Suzuki/Sonogashira couplings.

  • Benzylic Oxidation: Functionalization of the methyl group (rare, requires protection of the amine).

Visualization of Synthetic Logic

The following diagram illustrates the critical decision points and pathways for this building block.

G Start 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (Starting Block) Decision Select Reduction Method Start->Decision PathA Pd/C + H2 (Clean, High Yield) Decision->PathA Standard PathB Fe / NH4Cl (Halogen Tolerant) Decision->PathB If Halogens Present Aniline INTERMEDIATE: 2-(Difluoromethoxy)-5-methylaniline PathA->Aniline PathB->Aniline App1 Acylation/Urea Formation (Kinase Inhibitors) Aniline->App1 R-COCl / R-NCO App2 Sandmeyer Reaction (NaNO2/CuX) (Aryl Halide Generation) Aniline->App2 Diazotization App3 Buchwald-Hartwig Coupling (N-Arylation) Aniline->App3 Pd(OAc)2 / Ligand

Figure 1: Strategic workflow for processing the nitro-difluoromethoxy building block into functional medicinal chemistry intermediates.

Comparative Data: Reduction Methods

ParameterPd/C HydrogenationFe/NH₄Cl ReductionSnCl₂ / HCl
Yield >95%85-90%80-85%
Reaction Time 2-4 Hours2-6 Hours1-3 Hours
Halogen Tolerance Poor (Debromination risk)ExcellentExcellent
Workup Difficulty Low (Filtration)Medium (Emulsions)High (Acid neutralization)
Scalability HighMediumLow (Waste disposal)

References

  • PubChem. (n.d.). 2-(Difluoromethoxy)-5-methylaniline Compound Summary. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

Sources

Application Notes and Protocols: The Reaction of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethoxy group (-OCHF₂) is particularly valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of bioactive molecules. The compound 1-(difluoromethoxy)-4-methyl-2-nitrobenzene (CAS No. 144510-65-6) is a versatile building block, primed for functionalization through nucleophilic aromatic substitution (SNAr).[1] The presence of a strongly electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by a variety of nucleophiles. This guide provides a comprehensive overview of the theoretical and practical aspects of the reaction of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene with common nucleophiles, offering detailed protocols for researchers in organic synthesis and drug development.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene with nucleophiles proceeds via the well-established SNAr addition-elimination mechanism.[2][3] This two-step process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group.[3] In the second, typically rapid, step, a leaving group is expelled, restoring the aromaticity of the ring and yielding the final substituted product.

General SNAr Mechanism

A critical aspect of SNAr reactions is the nature of the leaving group. While halogens are common leaving groups, studies have shown that the difluoromethoxy group can also be displaced by nucleophiles under certain conditions, acting as a "pseudohalogen".[4] Its reactivity has been observed to be intermediate between that of fluorine and chlorine.[4] In the context of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene, the difluoromethoxy group is situated at a position activated by the ortho-nitro group, making it a plausible leaving group.

Reactivity and Regioselectivity

The regiochemical outcome of nucleophilic attack on 1-(difluoromethoxy)-4-methyl-2-nitrobenzene is dictated by the activating effect of the nitro group. The nitro group strongly activates the positions ortho and para to it. In this specific molecule, the C1 position (bearing the difluoromethoxy group) and the C3 and C5 positions are activated. Given that the C1 position carries a viable leaving group (the difluoromethoxy group), it is the most probable site of nucleophilic attack, leading to the displacement of the difluoromethoxy group.

Application Notes and Protocols

The following protocols are provided as representative examples for the reaction of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene with various classes of nucleophiles. These are generalized procedures and may require optimization for specific substrates and scales.

Reaction with Amines (N-Nucleophiles)

The reaction with primary and secondary amines yields N-substituted 4-methyl-2-nitroanilines, which are valuable intermediates in the synthesis of various heterocyclic compounds.

Protocol 1: Synthesis of N-Alkyl/Aryl-4-methyl-2-nitroanilines

  • Materials:

    • 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)

    • A non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (optional, for amine salts)

  • Procedure:

    • To a solution of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 eq.) in the chosen solvent, add the amine (1.1 eq.).

    • If the amine is used as its hydrochloride salt, add a base like K₂CO₃ (2.0 eq.) to liberate the free amine.

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction with Alkoxides and Phenoxides (O-Nucleophiles)

The reaction with alkoxides or phenoxides provides access to substituted diaryl or alkyl aryl ethers.

Protocol 2: Synthesis of 1-Alkoxy/Phenoxy-4-methyl-2-nitrobenzenes

  • Materials:

    • 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

    • Alcohol or phenol (1.2 equivalents)

    • A strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.1 equivalents)

    • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.2 eq.) in the anhydrous solvent.

    • Cool the solution to 0 °C and add the base (1.1 eq.) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide/phenoxide.

    • Add a solution of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 eq.) in the same solvent to the reaction mixture.

    • Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC.

    • Once the reaction is complete, cool it to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent, wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Reaction with Thiols (S-Nucleophiles)

Thiols, being excellent nucleophiles, are expected to react readily with 1-(difluoromethoxy)-4-methyl-2-nitrobenzene to form the corresponding thioethers.

Protocol 3: Synthesis of 1-(Alkyl/Arylthio)-4-methyl-2-nitrobenzenes

  • Materials:

    • 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

    • Thiol (1.1 equivalents)

    • A base such as Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.2 equivalents)

    • A polar solvent such as DMF, ethanol, or acetonitrile

  • Procedure:

    • Dissolve the thiol (1.1 eq.) in the chosen solvent.

    • Add the base (1.2 eq.) and stir the mixture for 15-30 minutes at room temperature to generate the thiolate.

    • Add 1-(difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 eq.) to the reaction mixture.

    • The reaction is often exothermic and may proceed at room temperature. Gentle heating (40-60 °C) can be applied to drive the reaction to completion.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the expected outcomes of the reactions of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene with various nucleophiles.

Nucleophile ClassExample NucleophileExpected ProductTypical Conditions
AminesMorpholine4-(4-Methyl-2-nitrophenyl)morpholineDMF, 100 °C
AlkoxidesSodium Methoxide1-Methoxy-4-methyl-2-nitrobenzeneTHF, 60 °C
PhenoxidesSodium Phenoxide4-Methyl-2-nitro-1-phenoxybenzeneDMF, 80 °C
ThiolsThiophenol4-Methyl-2-nitro-1-(phenylthio)benzeneEthanol, K₂CO₃, RT

Experimental Workflow

The following diagram illustrates a generalized workflow for the execution and workup of the SNAr reactions described.

experimental_workflow Generalized Experimental Workflow A Reactant & Solvent Addition B Nucleophile/Base Addition A->B C Reaction at Elevated Temperature B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Workup & Extraction D->E Upon Completion F Drying & Solvent Removal E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Generalized Experimental Workflow

Conclusion

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene is a valuable substrate for nucleophilic aromatic substitution reactions. The activating nitro group, in concert with the ability of the difluoromethoxy group to function as a leaving group, opens up a wide array of possibilities for the synthesis of diverse, functionalized aromatic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this versatile building block in the development of novel pharmaceuticals and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactions of Difluoromethoxy and Chlorodifluoromethoxy Derivatives of Benzene. Retrieved from [Link]

  • Petko, K. I., Filatov, A. A., Yurchenko, O. O., & Volokitin, O. V. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of Organic and Pharmaceutical Chemistry, 23, 29-34.
  • BenchChem. (2025). A Comparative Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine.
  • ChemRxiv. (2023).
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research.
  • ResearchGate. (n.d.). Synthesis of difluoromethoxy derivatives 10–12. Retrieved from [Link]

  • Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8233.
  • Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • DiVA. (2024, November 25).
  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Musacchio, A. J., Lainhart, B. C., & Knowles, R. R. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16994–17000.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Bar-Rog, A., & Tlili, A. (2020).
  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications.
  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Wang, C., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Molecules, 26(10), 3019.
  • ScholarWorks @ UTRGV. (2021, October 26).
  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides.
  • YouTube. (2019, July 11). 03.
  • Washington State University. (n.d.).
  • Fisher Scientific. (n.d.). CAS RN 22236-07-3.

Sources

The Art of Precision: A Guide to Late-Stage Functionalization with Difluoromethylating Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethyl Group in Drug Discovery

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (–CF2H) group holds a privileged position. Its unique electronic properties and steric profile allow it to serve as a bioisosteric replacement for common functional groups such as hydroxyl (–OH), thiol (–SH), and amine (–NH2) moieties.[1][2] The introduction of a –CF2H group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by modulating its lipophilicity and pKa.[1][3] Furthermore, the acidic proton of the –CF2H group can participate in hydrogen bonding, offering an additional vector for optimizing ligand-receptor interactions.[1][4]

Late-stage functionalization (LSF) – the introduction of functional groups into complex molecules at a late step in the synthesis – has emerged as a powerful strategy to rapidly generate analogues of lead compounds, bypassing the need for lengthy de novo synthesis.[5] This guide provides an in-depth exploration of late-stage difluoromethylation, offering a detailed overview of the key reagent classes, their mechanisms of action, and practical, field-proven protocols for their application.

Navigating the Landscape of Difluoromethylating Reagents

The choice of a difluoromethylating reagent is dictated by the substrate's electronic and steric properties, as well as the desired regioselectivity. The diverse arsenal of modern reagents can be broadly categorized based on their reactive intermediates: radical, nucleophilic, and electrophilic species.

Figure 1: Overview of major classes of difluoromethylating reagents and their associated activation strategies in late-stage functionalization.

Radical Difluoromethylation: The Power of Open-Shell Chemistry

Radical difluoromethylation has become a dominant strategy for C–H functionalization, particularly for electron-rich (hetero)arenes.[6][7] This approach relies on the generation of the difluoromethyl radical (•CF2H), which can then engage in Minisci-type reactions or be intercepted in transition-metal-catalyzed cycles.

A key advantage of radical pathways is their tolerance for a wide range of functional groups, a critical aspect of LSF.[1] The generation of the •CF2H radical can be achieved through various activation modes, including photoredox catalysis, transition-metal catalysis, and thermal initiation.[1][8]

Key Reagents and Their Activation:

Reagent ClassExample(s)Activation MethodKey Features
Sulfinates Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2)Single-Electron Oxidation (e.g., photoredox, persulfate)Air-stable, free-flowing powder; versatile for various substrates.[9][10]
Sulfonium Salts S-(Difluoromethyl)diarylsulfonium saltsPhotoredox CatalysisReadily accessible and effective for C–H difluoromethylation.[11]
Phosphonium Salts (Difluoromethyl)triphenylphosphonium bromideVisible-Light Photoredox CatalysisEasily handled and effective radical precursor.[10]
Halodifluoromethanes Bromodifluoromethane (BrCF2H)Radical Abstraction, Reductive PathwaysGaseous reagent, often used in transition-metal catalysis.[1]

Application Protocol 1: Photoredox-Catalyzed C–H Difluoromethylation of a Heterocyclic Drug Scaffold

This protocol details a general procedure for the late-stage C–H difluoromethylation of an electron-rich N-heterocycle using zinc difluoromethanesulfinate (DFMS) under photoredox catalysis. This method is particularly well-suited for complex drug-like molecules.[9][12]

Conceptual Workflow:

Photoredox_Workflow cluster_setup Reaction Setup Substrate Substrate Reaction_Vessel Schlenk Flask/Vial Substrate->Reaction_Vessel DFMS DFMS DFMS->Reaction_Vessel Photocatalyst Photocatalyst Photocatalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Degas Degas with N2/Ar (3x cycles) Reaction_Vessel->Degas Irradiation Irradiate with Blue LEDs (e.g., 455 nm) Degas->Irradiation Workup Aqueous Workup & Extraction Irradiation->Workup Purification Column Chromatography Workup->Purification Product Difluoromethylated Product Purification->Product

Figure 2: General experimental workflow for photoredox-catalyzed C–H difluoromethylation.

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Zinc difluoromethanesulfinate (DFMS) (2.0–3.0 equiv)

  • fac-Ir(ppy)3 or Ru(bpy)3Cl2 (1–2 mol%)

  • Degassed solvent (e.g., DMSO, DMF, or MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source (e.g., Kessil lamp, 455 nm)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the heterocyclic substrate (e.g., 0.2 mmol), zinc difluoromethanesulfinate (DFMS) (0.4-0.6 mmol, 2.0-3.0 equiv), and the photocatalyst (0.002-0.004 mmol, 1-2 mol%).

    • Causality: The use of a dry flask under an inert atmosphere is crucial to prevent quenching of the excited state of the photocatalyst by oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., 2.0 mL) to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or bubble with an inert gas for 15-20 minutes.

    • Causality: Rigorous removal of oxygen is essential for the efficiency and reproducibility of photoredox reactions.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Maintain a consistent temperature, using a fan if necessary, as some reactions can be exothermic.

    • Expertise Insight: The distance from the light source and the reaction concentration can significantly impact the reaction rate. These parameters may require optimization for different substrates.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4–24 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated product.

Transition-Metal-Catalyzed Difluoromethylation: Cross-Coupling and C-H Activation

Transition metals, particularly palladium, copper, and nickel, play a pivotal role in late-stage difluoromethylation.[3][13] These methods can be broadly divided into two categories: cross-coupling reactions of pre-functionalized arenes (e.g., with halides or boronic acids) and direct C–H functionalization.[6][14]

Mechanism Overview: Pd-Catalyzed Cross-Coupling

Figure 3: A simplified catalytic cycle for Pd-catalyzed cross-coupling difluoromethylation.

Common Substrates and Reagents for Transition-Metal Catalysis:

MetalSubstrateDifluoromethylating ReagentReference
Palladium Aryl (pseudo)halides, Arylboronic acidsTMSCF2H, [(SIPr)Ag(CF2H)][6][14]
Copper Aryl iodides, Terminal alkynesTMSCF2H, Ethyl bromodifluoroacetate[3][15][16]
Nickel Aryl halides (including chlorides)(Difluoromethyl)zinc reagent, ICF2H[3][6]

Application Protocol 2: Copper-Mediated Difluoromethylation of a Phenolic Moiety

This protocol describes the O-difluoromethylation of phenols using sodium chlorodifluoroacetate, a bench-stable and readily available reagent that generates difluorocarbene in situ.[17] This method is highly effective for introducing the valuable aryl difluoromethyl ether motif.

Materials:

  • Phenolic substrate (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.0–3.0 equiv)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0–4.0 equiv)

  • DMF or NMP as solvent

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the phenolic substrate (e.g., 1.0 mmol), sodium chlorodifluoroacetate (2.0-3.0 mmol, 2.0-3.0 equiv), and the base (e.g., K2CO3, 2.0-4.0 mmol, 2.0-4.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5.0 mL) to the flask.

  • Heating: Heat the reaction mixture to 80–120 °C with vigorous stirring.

    • Causality: Heating is required to induce the decarboxylation of the chlorodifluoroacetate salt, which generates the highly reactive difluorocarbene intermediate.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2–12 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 30 mL).

    • Expertise Insight: A basic aqueous wash (e.g., with 1 M NaOH) can help remove any unreacted phenolic starting material.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo. Purify the residue by column chromatography to yield the aryl difluoromethyl ether.

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely cited methodologies. For any new substrate, it is imperative to perform a control reaction without the difluoromethylating reagent or the catalyst/light source to ensure that the observed transformation is indeed the desired reaction. Furthermore, full characterization of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry is essential to confirm its identity and purity. The characteristic triplet in ¹H NMR (or doublet of triplets if coupled to another proton) and the corresponding signals in ¹⁹F NMR are diagnostic for the successful installation of the –CF2H group.

Future Outlook

The field of late-stage difluoromethylation continues to evolve rapidly. Current research focuses on the development of more sustainable and cost-effective reagents, as well as catalytic systems that offer even greater selectivity and functional group tolerance.[1] The emergence of novel activation strategies, such as electrochemical methods, promises to further expand the toolkit available to medicinal and agricultural chemists.[11] As our understanding of the underlying reaction mechanisms deepens, we can anticipate the development of even more precise and powerful tools for the late-stage introduction of the difluoromethyl group, accelerating the discovery of new and improved bioactive molecules.

References

  • Ju, G., Tu, G., & Zhao, Y. (2021). Recent Advances in Transition Metal-Catalyzed Selective C-H Difluoromethylation Reactions. Synthesis, 53(15), 2539-2553.
  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247.
  • Alfa Chemistry. (n.d.).
  • Rong, J., Ni, C., & Hu, J. (2017). Metal-Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(2), 139-152.
  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective.
  • TCI Deutschland GmbH. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Transition-Metal-Catalyzed Aromatic Difluoromethylations using Difluoromethyl or -carbene Sources.
  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247.
  • Royal Society of Chemistry. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Organic & Biomolecular Chemistry, 20(12), 2415-2436.
  • Beilstein Journals. (2013).
  • National Center for Biotechnology Information. (n.d.).
  • Enamine. (n.d.). Umemoto Reagent I.
  • Organic Syntheses. (2024).
  • ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.
  • Wiley-VCH. (n.d.). 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het).
  • Chemical Review and Letters. (2025). Direct C-H difluoromethyl(thiol/selenol)
  • SigutLabs. (2022). Reagent of the month – November - Langlois reagent.
  • ACS Publications. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2967-2982.
  • ACS Publications. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5584-5587.
  • ACS Publications. (2024). Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts.
  • ACS Publications. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 82(12), 6147-6163.
  • Sigma-Aldrich. (n.d.). Mes-Umemoto reagent.
  • SpringerLink. (n.d.).
  • ResearchGate. (2025). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
  • Xi'an Jiaotong University. (2024).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging.
  • ACS Publications. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society.
  • Queen Mary University of London. (n.d.).
  • ResearchGate. (2025).
  • ChemRxiv. (n.d.).
  • ACS Publications. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters.
  • PubMed. (2023). [(SIPr)Ag(CF2 H)
  • SciSpace. (2019).
  • Thieme. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Synlett, 33(10), 939-948.

Sources

Troubleshooting & Optimization

improving the yield of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Subject: Optimization of O-Difluoromethylation for 4-Methyl-2-nitrophenol Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

Strategic Overview

The synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (Target Molecule) is a critical transformation in the development of lipophilic bioisosteres for drug discovery and agrochemistry. The difluoromethoxy (-OCF₂H) group acts as a lipophilic hydrogen bond donor, modulating metabolic stability and membrane permeability.

The core challenge in this synthesis is the efficient generation and trapping of the transient difluorocarbene (:CF₂) species. Unlike standard alkylations, this reaction is not a simple Sₙ2 displacement but a carbene insertion mechanism.

Current Industry Standard Approaches:

  • Gas-Phase/Pressure (Traditional): Chlorodifluoromethane (Freon-22) with aqueous alkali. Effective but requires specialized pressure equipment and faces regulatory phase-outs (ODS).

  • Solid-State/Decarboxylative (Recommended): Sodium 2-chloro-2,2-difluoroacetate.[1] This is the Gold Standard for research-scale synthesis due to bench stability, operational simplicity, and high functional group tolerance.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion. Adding more reagent doesn't help. Why? Diagnosis: This is likely due to "Carbene Quenching" or Water Imbalance .

  • The Science: Difluorocarbene (:CF₂) is highly electrophilic. In the presence of excess water, it rapidly hydrolyzes to form CO and HF/fluoride salts, depleting the reagent before it reacts with the phenoxide. However, some water is chemically required to protonate the intermediate difluoromethyl anion (Ar-OCF₂⁻) to form the final product (Ar-OCF₂H).

  • Solution:

    • Optimize Solvent Ratio: Use a strict DMF:Water ratio of 10:1 to 8:1 . Do not run anhydrous; the reaction requires a proton source.

    • Slow Addition: Do not add all Sodium Chlorodifluoroacetate at once. Add it in 3 portions over 1 hour to maintain a steady concentration of :CF₂ relative to the phenoxide.

Q2: I see a significant amount of starting material and a new side product (not the target). Diagnosis: You are likely observing Oligomerization or Formylation .

  • The Science: If the phenoxide concentration is too low (weak base or poor solubility), :CF₂ reacts with itself or the solvent.

  • Solution: Ensure complete deprotonation of 4-methyl-2-nitrophenol before heating. Stir the substrate with Cs₂CO₃ or K₂CO₃ in DMF for 30 minutes at room temperature. The solution should turn a deep yellow/orange (phenoxide formation) before you add the difluoromethylating agent and heat.

Q3: The reaction mixture turned black/tarry. Diagnosis: Thermal decomposition of the nitrophenol substrate or DMF instability.

  • The Science: Nitro-aromatics are sensitive to harsh basic conditions at high temperatures (>140°C).

  • Solution: Cap the temperature at 100–110°C . Sodium chlorodifluoroacetate decarboxylates effectively at 95°C. There is no kinetic benefit to exceeding 120°C, and it increases tar formation.

Q4: Safety Check - The pressure in my flask spiked rapidly. Diagnosis: Rapid Decarboxylation.

  • The Science: The reagent releases CO₂ upon activation.

    
    .
    
  • Solution: NEVER run this reaction in a completely closed system without a pressure relief valve or a balloon. Use a reflux condenser open to a nitrogen line with an oil bubbler to vent CO₂ safely.

Gold Standard Protocol

Method: Decarboxylative Difluoromethylation using Sodium 2-chloro-2,2-difluoroacetate. Scale: 10 mmol (Adaptable).

Reagents & Materials
ComponentRoleEquiv.Amount
4-Methyl-2-nitrophenol Substrate1.01.53 g
Sodium 2-chloro-2,2-difluoroacetate Carbene Source2.53.81 g
Cesium Carbonate (Cs₂CO₃) Base1.54.88 g
DMF (N,N-Dimethylformamide) Solvent-20 mL
Water (Deionized) Proton Source-2.0 mL
Step-by-Step Procedure
  • Phenoxide Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-2-nitrophenol (1.0 equiv) and Cs₂CO₃ (1.5 equiv).

    • Add DMF (20 mL) and Water (2 mL).

    • Stir at Room Temperature (25°C) for 30 minutes. Observation: Color shift to deep orange/red indicating phenoxide anion generation.

    • Note: Sparging with N₂ for 10 mins is recommended to remove O₂.

  • Reagent Addition & Activation:

    • Add Sodium 2-chloro-2,2-difluoroacetate (2.5 equiv) in a single portion (or split 50/50 if scaling up >5g).

    • Equip the flask with a reflux condenser and connect the top to a N₂ line with an oil bubbler (Critical for CO₂ venting).

  • Reaction:

    • Heat the oil bath to 110°C .

    • Stir vigorously (800 rpm). The solid reagent will dissolve, and gas evolution (CO₂) will begin within 10-15 minutes.

    • Maintain heating for 4–6 hours . Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the phenol.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with water (50 mL) and extract with Ethyl Acetate or Diethyl Ether (3 x 30 mL).

    • Wash combined organics with 5% LiCl (aq) (to remove DMF) and then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1][4]

  • Purification:

    • The crude material is often pure enough (>90%) for subsequent steps.

    • If purification is needed, use Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85-95%.

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism & Pathway

Caption: The catalytic cycle involves the thermal decomposition of the chlorodifluoroacetate to generate the active carbene species, followed by nucleophilic trapping by the phenoxide and final protonation.

G Reagent Na-Chlorodifluoroacetate Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (110°C) -NaCl, -CO2 Waste CO2 + NaCl Reagent->Waste Phenol 4-Methyl-2-nitrophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Cs2CO3 Intermediate [Ar-O-CF2]- Anion Phenoxide->Intermediate + :CF2 Product Target Product (Ar-OCF2H) Intermediate->Product + H2O (Protonation)

Figure 2: Experimental Workflow Logic

Caption: Decision tree for reaction monitoring and troubleshooting during the synthesis process.

Workflow Start Start Reaction (110°C, DMF/H2O) Check1 TLC Check @ 2 Hours Start->Check1 Decision1 SM Consumed? Check1->Decision1 AddReagent Add 0.5 eq Reagent Check pH (ensure basic) Decision1->AddReagent No (<50%) Continue Continue Heating (Total 4-6h) Decision1->Continue Partial (>60%) Workup Cool & Aqueous Workup (LiCl Wash) Decision1->Workup Yes (>95%) AddReagent->Continue Continue->Workup

Comparative Data: Reagent Selection

FeatureSodium Chlorodifluoroacetate (Recommended)Chlorodifluoromethane (Freon-22) Difluoromethyl Triflate
State Solid (Powder)GasLiquid
Conditions 110°C, Open Vessel (N₂ line)70°C, Sealed Pressure Vessel25°C, Open Vessel
Yield 85-95%80-90%60-80%
Atom Economy Moderate (Loss of CO₂/NaCl)HighLow (High MW waste)
Safety High (CO₂ evolution)Moderate (Pressurized Gas)Moderate (Corrosive)
Regulatory Non-ODSODS (Restricted) Non-ODS

References

  • Hu, J., Zhang, W., & Wang, F. (2009). Selective Difluoromethylation and Monofluoromethylation Reactions. Chemical Communications.[5]

  • Hands, A. T., et al. (2024). Difluoromethylation of Phenols: 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one. Organic Syntheses, 101, 164-180.

  • Zafrani, Y., et al. (2017). Difluoromethyl Ether: A Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry.

  • BenchChem Technical Data. Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine and Precursors.

Sources

common byproducts in the difluoromethoxylation of nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difluoromethoxylation of Nitrophenols

Ticket #: T-DFM-NITRO-001 Topic: Troubleshooting Common Byproducts & Low Yields Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The Nitrophenol Challenge

Researchers often underestimate the difficulty of difluoromethoxylating nitrophenols compared to standard phenols. The nitro group (


) is a strong electron-withdrawing group (EWG), which significantly reduces the nucleophilicity of the phenoxide oxygen.

In a standard reaction using Sodium Chlorodifluoroacetate (SCDA) or Chlorodifluoromethane (ClCF₂H gas) , the rate of difluorocarbene (


) generation often outpaces the rate of phenoxide attack. This kinetic mismatch leads to the two most common failure modes:
  • Carbene Hydrolysis: The carbene reacts with trace water or solvent instead of the phenol.

  • Carbene Dimerization: The carbene self-reacts to form tetrafluoroethylene (TFE), leading to heavier byproducts.

Diagnostic Matrix: Symptom to Solution

Symptom (LC/GC-MS)Probable IdentityRoot CauseCorrective Action
Mass = SM Unreacted NitrophenolNucleophile too weak; Carbene hydrolyzed.Increase concentration; use anhydrous conditions; switch to Cs₂CO₃.
Mass = Product + 50 Da Tetrafluoroethyl ether (

)
Carbene dimerization (TFE formation).Slow down reagent addition; reduce reaction temperature.
Mass = Product - 20 Da Aryl Formate (

)
Hydrolysis of the

intermediate.
Ensure strictly anhydrous solvent; check proton source (add

only if using SCDA protocol correctly).
Mass = Product + 18 Da Hydrated/Complex saltsIncomplete workup; salt retention.Improve aqueous wash; use acid wash (HCl) to break emulsions.
Mass = SM + 14 Da Methyl Ether (

)
Impurity in solvent (DMF degradation) or base.Use fresh DMF; avoid methylating agents in the line.

Deep Dive: Troubleshooting Specific Byproducts

Issue A: The "Heavy" Impurity (Tetrafluoroethyl Ethers)

The Chemistry: When the concentration of difluorocarbene (


) is too high relative to the substrate's consumption rate, the carbene dimerizes to form tetrafluoroethylene (TFE) . Nitrophenols can react with TFE under basic conditions to form the tetrafluoroethyl ether byproduct.



Technical Fix:

  • Reagent Dosing: Do not add SCDA in one portion. Use a syringe pump or portion-wise addition over 1–2 hours.

  • Temperature Control: Lower the temperature slightly (e.g., from 100°C to 80°C) to slow carbene generation, though this may also slow the desired reaction.

  • Concentration: Run the reaction at a higher dilution to reduce the probability of two

    
     species colliding.
    
Issue B: The "Hydrolysis" Impurity (Aryl Formates)

The Chemistry: While difluorocarbene hydrolysis typically yields CO and HF, the intermediate difluoromethoxide anion (


) is susceptible to hydrolysis before it can be protonated to the final product.


Technical Fix:

  • Proton Source Timing: If using SCDA, a small amount of water is often added to facilitate protonation. However, too much water favors the formate.

  • Alternative Proton Source: Use a solvent system like DMF/Water (10:1) strictly controlled, or switch to a protocol using an organic proton donor if formate formation is persistent.

Optimized Protocol: SCDA Method for Nitrophenols

Objective: Minimize dimerization and maximize conversion of electron-deficient phenols.

Reagents:

  • Substrate: 2-Nitrophenol (1.0 equiv)

  • Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.0 equiv - Recommended for unreactive phenols)
  • Solvent: DMF (Anhydrous) +

    
     (additive, see below)
    

Step-by-Step Workflow:

  • Activation: In a flame-dried flask, dissolve Nitrophenol (1 mmol) in DMF (3 mL). Add

    
     (1 mmol). Stir at RT for 15 min to ensure phenoxide formation.
    
    • Why: Cesium is larger and forms a "looser" ion pair than potassium, increasing the nucleophilicity of the phenoxide.

  • Degassing: Sparge the solution with

    
     for 10 minutes.
    
    • Why: Oxygen can quench radical pathways (if any) and moisture control is critical.

  • Heating: Heat the mixture to 95°C .

  • Controlled Addition: Dissolve SCDA (2.5 mmol) in minimal DMF (1 mL). Add this solution dropwise over 30–60 minutes.

    • Critical Step: Slow addition keeps the steady-state concentration of

      
       low, favoring reaction with the phenoxide over dimerization (TFE formation).
      
  • Protonation Source: After SCDA addition is complete, add water (5 equiv, approx 90 µL) slowly.

    • Note: Adding water after the carbene generation step (or very slowly during it) reduces hydrolysis of the reagent itself.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .[1][2]
    

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways that lead to the desired product versus the common byproducts.

Difluoromethoxylation SCDA SCDA (Reagent) CF2 :CF2 (Difluorocarbene) SCDA->CF2 Heat (-CO2, -NaCl) Intermediate Ar-O-CF2- (Anion) CF2->Intermediate TFE CF2=CF2 (TFE) CF2->TFE Dimerization (High Conc.) Waste CO + Formate + F- CF2->Waste + H2O (Reagent Hydrolysis) Phenol Nitrophenol (Ar-OH) Phenoxide Ar-O- (Phenoxide) Phenol->Phenoxide Base (Cs2CO3) Phenoxide->Intermediate Attack :CF2 Product Ar-OCF2H (Target) Intermediate->Product + H+ (Protonation) Byprod_Formate Ar-O-CHO (Aryl Formate) Intermediate->Byprod_Formate + H2O (-F) Byprod_Ether Ar-O-CF2CF2H (Tetrafluoroethyl Ether) TFE->Byprod_Ether + Ar-O-

Figure 1: Competing reaction pathways in the difluoromethoxylation of phenols. Green nodes indicate the desired pathway; red nodes indicate byproduct traps.

References

  • SCDA Reagent & Mechanism

    • Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[1][2][3][4]

    • Source: Organic Letters (2013).[3]

    • URL:[Link]

  • Difluorocarbene Hydrolysis & Formates

    • Title: Direct formylation of phenols using difluorocarbene as a safe CO surrogate.[5]

    • Source: Organic & Biomolecular Chemistry (2021).
    • URL:[Link]

  • Tetrafluoroethyl Ether Formation

    • Title: Repurposing HFC-125 to tetrafluoroethylene: A step toward a more sustainable fluoropolymer feedstock str
    • Source: Cell Reports Physical Science (2024).
    • URL:[Link]

  • General Review on Difluoromethylation

    • Title: Late-stage difluoromethylation: concepts, developments and perspective.
    • Source: Chemical Society Reviews (2021).
    • URL:[Link]

Sources

preventing decomposition of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and stabilization of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene . It is designed for organic chemists and process engineers encountering yield loss or purity issues due to decomposition.

Status: Active | Topic: Synthesis Stabilization & Impurity Control | Tier: Advanced[1]

Executive Technical Summary

Compound: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene Primary Instability Factor: The difluoromethoxy (


) moiety is kinetically stable but thermodynamically susceptible to hydrolysis under specific pH extremes.[1]
Critical Failure Mode:  The "decomposition" often reported is frequently a failure of the difluorocarbene (

) insertion
due to competitive hydrolysis of the carbene intermediate, rather than degradation of the isolated product. However, the nitro group ortho to the ether linkage can accelerate hydrolysis under strongly basic conditions via an intramolecular field effect.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 50% conversion, and adding more reagent doesn't help."

Diagnosis: You are likely experiencing Carbene Quenching .[1] Technical Explanation: The synthesis typically relies on the in-situ generation of difluorocarbene (


) from reagents like Sodium Chlorodifluoroacetate (

) or Chlorodifluoromethane (

). Difluorocarbene is highly electrophilic.[1] If your solvent contains excessive water, the carbene reacts with water to form carbon monoxide and HF (hydrolysis) faster than it reacts with your phenol. Corrective Protocol:
  • Switch Solvent System: Move from aqueous/organic biphasic systems to anhydrous DMF or NMP if using solid carbene precursors.[1]

  • Temperature Gate: Ensure the internal temperature reaches 95–100°C before adding the reagent. Slow addition at low temperatures favors side reactions.[1]

Issue 2: "The product degrades during the acid workup."

Diagnosis: Acid-Catalyzed Ether Hydrolysis. Technical Explanation: While aryl difluoromethyl ethers are generally stable, the presence of the electron-withdrawing nitro group at the ortho position destabilizes the ether oxygen, making it slightly more susceptible to protonation and subsequent cleavage in strong acids (e.g., pH < 1). Corrective Protocol:

  • Buffer Your Workup: Do not use 1M HCl to neutralize the reaction mixture.[1] Use a saturated Ammonium Chloride (

    
    )  solution or a phosphate buffer (pH 6–7).
    
  • Avoid Lewis Acids: Ensure no metal salts (from catalysts) remain, as they can coordinate with the nitro group and facilitate cleavage.

Issue 3: "I see a major impurity at RRT 0.85."

Diagnosis: Formation of the Aryl Formate or Ortho-fluorination .[1] Technical Explanation: If the carbene concentration is too low (slow generation), the phenoxide anion may attack the chlorodifluoro-intermediate directly or undergo formylation if DMF is used as a solvent under basic hydrolysis conditions. Corrective Protocol:

  • Increase Base Strength: Switch from

    
     to 
    
    
    
    . The "Cesium Effect" improves the solubility of the phenoxide, increasing its nucleophilicity relative to water.

Optimized Experimental Protocol

Methodology: Difluoromethylation using Sodium Chlorodifluoroacetate (Solid Reagent Route)

This protocol minimizes water content to prevent carbene hydrolysis ("decomposition") and avoids harsh workups.

Step 1: Phenoxide Formation

  • Charge a 3-neck flask with 4-methyl-2-nitrophenol (1.0 equiv) and DMF (anhydrous, 0.2 M concentration).

  • Add Cesium Carbonate (

    
    )  (1.5 equiv).
    
  • Stir at room temperature for 30 minutes to ensure complete deprotonation (color change to deep yellow/orange).

Step 2: Carbene Insertion

  • Heat the mixture to 100°C . Critical: Do not add reagent yet.

  • Dissolve Sodium Chlorodifluoroacetate (2.5 equiv) in minimal warm DMF.

  • Add the reagent solution dropwise over 1 hour via a syringe pump.

    • Why? Slow addition maintains a steady concentration of

      
      , favoring reaction with the phenol over self-polymerization.
      

Step 3: Workup (Decomposition Prevention)

  • Cool to room temperature.

  • Pour mixture into 5%

    
      (aq). Never use acid.[1]
    
  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash organics with LiCl (5% aq) to remove DMF (prevents thermal degradation during rotovap).

  • Concentrate at

    
    .
    

Data & Specifications

Reagent Stability & Selection Table
ReagentStateActivation TempHydrolysis RiskRecommended Use Case

(Freon-22)
Gas

(w/ Base)
High (req.[1] aq. base)Large scale (cheapest), requires autoclave.

Solid

MediumLab scale, precise stoichiometry control.

Liquid

LowSensitive substrates, mild conditions.

Liquid

Very LowHigh-value, late-stage functionalization.[1]
Solvent Effect on Conversion
SolventBaseYield (Isolated)Major Impurity
DMF

92%None
Acetonitrile/Water

65%Recovered Phenol (Hydrolysis)
Dioxane/Water

78%Aryl Formate

Visualizations (Graphviz)

Figure 1: Decomposition vs. Product Formation Pathway

Caption: Mechanistic divergence showing how water competes with the desired phenoxide insertion, leading to "decomposition" (loss of reagent).

DecompositionPathway Reagent Reagent (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) Reagent->Carbene Heat (100°C) -CO2, -NaCl Target TARGET PRODUCT 1-(Difluoromethoxy)-... Carbene->Target + Phenol (Nucleophilic Attack) (Fast in DMF) Decomp DECOMPOSITION CO + Formate + Fluoride Carbene->Decomp + Water (Hydrolysis) Phenol 4-Methyl-2-nitrophenol Water Water (Contaminant)

Figure 2: Synthesis Workflow Decision Tree

Caption: Operational logic for selecting the correct protocol based on available equipment and scale.

WorkflowTree Start Start Synthesis Scale Scale Check Start->Scale Large > 100g Scale (Cost Sensitive) Scale->Large Industrial Small < 10g Scale (Convenience) Scale->Small Lab GasRoute Gas Route (ClCHF2 + NaOH aq) Large->GasRoute SolidRoute Solid Reagent (ClCF2CO2Na + DMF) Small->SolidRoute CheckWater Is System Dry? SolidRoute->CheckWater DryYes Proceed: Heat to 100°C CheckWater->DryYes Yes DryNo STOP: Dry Solvent/Reagents CheckWater->DryNo No

References

  • Garg, N. K., et al. (2024).[2] Difluoromethylation of Phenols. Organic Syntheses.

  • Zafrani, Y., et al. (2019). The Dark Side of Fluorine: Decomposition and Metabolism.

  • BenchChem Technical Support. (2025). Synthesis and Properties of 4-(Difluoromethoxy)benzene-1,2-diamine.
  • Hu, J., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry.

Sources

Technical Support Center: Optimizing the Synthesis of Aryl Difluoromethyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aryl difluoromethyl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important transformation. The difluoromethoxy group (OCF2H) is a valuable motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its synthesis can present several challenges. This resource aims to provide practical, field-proven insights to help you optimize your reaction conditions and achieve successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of aryl difluoromethyl ethers, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Aryl Difluoromethyl Ether

Q: I am not getting any, or a very low yield of my desired product. What are the likely causes and how can I improve the outcome?

A: Low or no yield is a common issue that can stem from several factors, ranging from reagent choice and quality to reaction setup and the nature of your substrate. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Difluoromethylating Agent and Its Activation:

  • Reagent Stability: The choice of difluoromethylating agent is critical. While various reagents exist, their stability and handling requirements differ significantly.

    • Halodifluoroacetate Salts (e.g., Sodium Chlorodifluoroacetate, ClCF2CO2Na): These are generally bench-stable, commercially available in bulk, and have a lower environmental impact, making them an attractive choice.[1] However, their thermal decarboxylation to generate difluorocarbene requires elevated temperatures (often >100 °C). If you are using this reagent at lower temperatures, you will not see significant product formation.

    • Phosphonium Salts (e.g., [Ph3P+CF2H]Br-): These reagents can be effective but are often hygroscopic and water-sensitive.[1] Improper handling and storage can lead to decomposition and low reactivity. Ensure they are handled under strictly anhydrous conditions.

    • Sulfonium Salts (e.g., S-(difluoromethyl)sulfonium salts): These are bench-stable precursors that generate difluorocarbene under basic conditions and can be highly effective.[4][5]

    • TMSCF2H (Difluoromethyltrimethylsilane): This reagent requires activation with a suitable fluoride source (e.g., CsF, KF) or a strong base to generate the nucleophilic "CF2H-" species or difluorocarbene. Incomplete activation will result in low yields.

    • HCF2OTf (Difluoromethyltriflate): This is a highly reactive, non-ozone-depleting liquid reagent that allows for rapid reactions at room temperature.[6][7] Its reactivity also means it can be sensitive to reaction conditions.

  • Actionable Advice:

    • Verify the quality and purity of your difluoromethylating agent. If it's an older bottle or has been improperly stored, consider using a fresh batch.

    • Ensure you are using the correct activation conditions for your chosen reagent (e.g., adequate temperature for decarboxylation, appropriate base or fluoride source).

2. Assess the Reaction Conditions:

  • Base Selection: The choice and stoichiometry of the base are crucial for generating the phenoxide, which is the nucleophile that traps the difluorocarbene.

    • Commonly used bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium hydroxide (KOH). The pKa of your phenol will influence the choice of base. Electron-deficient phenols are more acidic and may require a weaker base, while electron-rich phenols will need a stronger base for complete deprotonation.

    • Insufficient base will lead to incomplete phenoxide formation and, consequently, low yields.

  • Solvent Choice: Polar aprotic solvents like DMF, NMP, DMSO, or acetonitrile are typically used to facilitate the dissolution of the reagents and promote the reaction.[8] Using a non-polar solvent may result in poor solubility and low reaction rates.

  • Temperature Control: As mentioned, some reagents require high temperatures for activation. However, excessive temperatures can lead to decomposition of the starting material, reagent, or product. It is essential to carefully control the reaction temperature as specified in the protocol.

  • Exclusion of Air and Moisture: Many organometallic reagents and intermediates are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is thoroughly dried.

  • Actionable Advice:

    • Optimize the base and its stoichiometry. A common starting point is 1.5-2.0 equivalents of base relative to the phenol.

    • Ensure your solvent is anhydrous and appropriate for the reaction.

    • Use a calibrated thermometer and a reliable heating source to maintain the correct reaction temperature.

    • Employ standard Schlenk line or glovebox techniques to exclude air and moisture.

3. Consider the Substrate's Electronic and Steric Properties:

  • Electronic Effects: The electronic nature of your phenol can significantly impact its nucleophilicity.

    • Electron-donating groups on the aromatic ring increase the electron density of the phenoxide, making it more nucleophilic and generally leading to higher yields.

    • Electron-withdrawing groups decrease the nucleophilicity of the phenoxide, which can result in lower yields. For such substrates, you may need to use more forcing conditions (higher temperature, longer reaction time, or a more reactive difluoromethylating agent).

  • Steric Hindrance: Phenols with bulky ortho-substituents may react more slowly due to steric hindrance, which can impede the approach of the difluorocarbene to the oxygen atom.

  • Actionable Advice:

    • For electron-deficient phenols, consider using a more reactive difluoromethylating agent like HCF2OTf or increasing the reaction temperature and time.

    • For sterically hindered phenols, longer reaction times may be necessary to achieve good conversion.

A General Troubleshooting Workflow is presented below:

Low Yield Troubleshooting start Low or No Yield reagent Check Difluoromethylating Reagent & Activation start->reagent conditions Evaluate Reaction Conditions reagent->conditions Reagent OK sub_reagent Verify quality & storage Use appropriate activation reagent->sub_reagent substrate Assess Substrate Properties conditions->substrate Conditions OK sub_conditions Optimize base & solvent Control temperature Exclude air/moisture conditions->sub_conditions solution Optimized Yield substrate->solution Substrate Addressed sub_substrate Adjust for electronics (e.g., stronger reagent for e--poor) Increase time for steric hindrance substrate->sub_substrate

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Significant Byproducts

Q: My reaction is producing significant byproducts. What are they, and how can I minimize their formation?

A: The formation of byproducts is a common challenge. Identifying the byproducts is the first step to mitigating their formation.

1. Common Byproducts and Their Origins:

  • Aryl Formates (ArOCHO): This byproduct can arise from the hydrolysis of the aryl difluoromethyl ether product under certain conditions, or through a reaction of the phenoxide with difluorocarbene followed by reaction with another phenoxide or moisture.[9]

  • Aryl Trifluoroacetates (ArOCOCF3): When using triflate-based reagents like HCF2OTf, nucleophilic attack of the phenoxide on the sulfur atom of the triflate can compete with the desired reaction with difluorocarbene, leading to the formation of an aryl triflate byproduct. This is more prevalent with phenols bearing electron-donating groups.[6]

  • Disulfides (from Thiophenols): When working with thiophenols, oxidative dimerization to form disulfides can be a competing reaction, especially if air is not rigorously excluded.[8]

  • Dimer and Trimer Byproducts: When using chlorodifluoromethane, the formation of dimer and trimer byproducts can occur.[10]

2. Strategies for Minimizing Byproduct Formation:

  • For Aryl Formates:

    • Ensure anhydrous reaction conditions to minimize hydrolysis.

    • Careful control of stoichiometry can sometimes reduce the formation of orthoformate intermediates.

  • For Aryl Trifluoroacetates:

    • Using a bulkier sulfonate reagent, such as difluoromethylnonaflate (HCF2ONf), can sterically hinder the nucleophilic attack on the sulfur atom.[6]

    • Optimizing the reaction temperature and time can favor the desired difluorocarbene pathway.

  • For Disulfides:

    • Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • General Strategies:

    • Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

    • Purification: While not a preventative measure, efficient purification by column chromatography or recrystallization is often necessary to isolate the desired product from byproducts.

Frequently Asked Questions (FAQs)

Q1: Which difluoromethylating agent is the best?

A: There is no single "best" reagent, as the optimal choice depends on several factors, including the substrate, scale, and available laboratory equipment. The following table provides a comparison of common reagents:

ReagentProsCons
Sodium Chlorodifluoroacetate (ClCF2CO2Na) Bench-stable, commercially available, low environmental impact.[1]Requires high temperatures for decarboxylation.
Difluoromethyltriflate (HCF2OTf) Highly reactive, allows for fast reactions at room temperature, non-ozone-depleting.[6][7]Can lead to aryl triflate byproducts, especially with electron-rich phenols.[6]
Phosphonium Salts Can be highly effective.Often hygroscopic and sensitive to water.[1]
S-(difluoromethyl)sulfonium salts Bench-stable and effective difluorocarbene precursors.[4][5]May be more expensive than other options.
TMSCF2H Versatile reagent.Requires activation with a fluoride source or strong base. Can be toxic.[2]
Fluoroform (CHF3) Inexpensive, non-ozone-depleting gas.[11]Requires handling of a gas and specialized equipment for efficient use.

Q2: How do I choose the right base for my reaction?

A: The choice of base is critical for efficient deprotonation of the phenol to form the reactive phenoxide.

  • Consider the pKa of your phenol:

    • Electron-deficient phenols (e.g., nitrophenols): These are more acidic and can often be deprotonated with weaker bases like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).

    • Electron-rich phenols (e.g., methoxyphenols): These are less acidic and typically require stronger bases such as cesium carbonate (Cs2CO3) or potassium hydroxide (KOH) for complete deprotonation.

  • Solubility: The solubility of the base in the reaction solvent is also a factor. Cesium carbonate, for example, has good solubility in many organic solvents.

  • General Recommendation: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are good starting points for many O-difluoromethylation reactions.

Q3: Can I perform this reaction on a large scale?

A: Yes, the synthesis of aryl difluoromethyl ethers can be performed on a large scale, but careful consideration of safety and reaction parameters is essential.

  • Exothermic Reactions: The generation of difluorocarbene can be exothermic. For large-scale reactions, it is crucial to have efficient heat dissipation and to add reagents in a controlled manner to prevent a runaway reaction.

  • Gas Evolution: Reactions that generate gaseous byproducts, such as the decarboxylation of halodifluoroacetate salts (which releases CO2), require proper venting to avoid pressure buildup.[1]

  • Reagent Choice: For large-scale synthesis, the cost, availability, and safety of the difluoromethylating agent are major considerations. Sodium chlorodifluoroacetate is often favored for its stability and lower cost.[1][10]

Q4: What is the reaction mechanism?

A: The most common mechanism for the O-difluoromethylation of phenols involves the in-situ generation of difluorocarbene (:CF2).

Reaction Mechanism reagent Difluoromethylating Reagent Precursor (e.g., ClCF2CO2Na) carbene Difluorocarbene (:CF2) reagent->carbene Activation (e.g., Heat) intermediate Intermediate [ArO-CF2H] carbene->intermediate phenol Phenol (ArOH) + Base phenoxide Phenoxide (ArO-) phenol->phenoxide Deprotonation phenoxide->intermediate Nucleophilic Attack product Aryl Difluoromethyl Ether (ArOCF2H) intermediate->product Protonation

Caption: General mechanism for O-difluoromethylation of phenols.

The reaction proceeds through the following key steps:

  • Activation of the difluoromethylating agent to generate electrophilic difluorocarbene. For sodium chlorodifluoroacetate, this is achieved by thermal decarboxylation.[1]

  • Deprotonation of the phenol by a base to form the nucleophilic phenoxide.

  • Nucleophilic attack of the phenoxide on the difluorocarbene to form an intermediate anion.

  • Protonation of the intermediate by a proton source (often water added during workup or present in the reaction mixture) to yield the final aryl difluoromethyl ether product.

Experimental evidence, such as trapping of the difluorocarbene with alkenes to form difluorocyclopropanes, supports this mechanistic pathway.[6]

Experimental Protocols

Protocol 1: General Procedure for O-Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Phenol substrate

  • Sodium chlorodifluoroacetate (ClCF2CO2Na)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Add sodium chlorodifluoroacetate (2.0-3.0 equiv) to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting this Protocol:

  • Incomplete reaction: Increase the reaction temperature or time. Ensure the sodium chlorodifluoroacetate is of high quality.

  • Side product formation: If you observe decomposition, consider a lower reaction temperature for a longer period.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Liu, G.-K., Qin, W.-B., Li, X., Lin, L.-T., & Wong, H. N. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948–15957. [Link]

  • Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7063–7117. [Link]

  • Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(49), 152579. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(29), 7544–7548. [Link]

  • Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]

  • Liu, G.-K., Qin, W.-B., Li, X., Lin, L.-T., & Wong, H. N. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948–15957. [Link]

  • Liu, G.-K., Qin, W.-B., Li, X., Lin, L.-T., & Wong, H. N. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. ACS Publications, 84(24), 15948-15957. [Link]

  • Zhang, W., & MacMillan, D. W. C. (2021). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 143(31), 12014–12020. [Link]

  • Li, G., et al. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Nature Portfolio. [Link]

  • Bolte, M., & Daugulis, O. (2023). Mechanochemical difluoromethylation of (thio)phenols and N-heterocycles. Israel Journal of Chemistry, 63(10-11). [Link]

  • Hartwig Group. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Hartwig Group. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(1), 797-804. [Link]

  • Dolbier, W. R., & Duan, J.-X. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8933–8937. [Link]

  • Li, G., et al. (2022). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature Communications, 13(1), 3894. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4421. [Link]

  • Mukherjee, S., Kawamura, S., & Sodeoka, M. (2025). Substrate scope of the developed difluoromethylation method. ResearchGate. [Link]

  • Breugst, M., & Grudzielanek, M. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry, 3(10), 2686-2695. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Singh, K., & Ghosh, M. K. (2023). A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST), 1(1), 1-10. [Link]

  • Peng, H., & Gouverneur, V. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 18(34), 6619–6622. [Link]

  • Garg, N. K., et al. (2024). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses, 101, 164-180. [Link]

  • Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up of Difluoromethoxylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-DFM-2026-X9 Subject: Troubleshooting Scale-Up Challenges for O- and C-Difluoromethoxylation Assigned Specialist: Senior Process Chemist, Fluorination Division

Executive Summary & Operational Context

The Challenge: Difluoromethoxylation (introduction of


) and difluoromethylation (

) are critical for modulating lipophilicity and metabolic stability in drug candidates (the "fluorine effect"). However, scaling these reactions from milligram to kilogram quantities presents a "trilemma" of challenges:
  • Regulatory Constraints: The classic reagent, Chlorodifluoromethane (ClCF2H, Freon-22/R-22), is an Ozone Depleting Substance (ODS) phased out under the Montreal Protocol.

  • Mass Transfer Limitations: Gaseous reagents (R-22, Fluoroform) suffer from poor gas-liquid interfacial mixing in large batch reactors.

  • Safety/Stability: Solid alternatives like Sodium Chlorodifluoroacetate (SCDA) are prone to thermal runaway and rapid decarboxylation.

Scope of Support: This guide provides root-cause analysis and recovery protocols for stalling reactions, selectivity loss, and thermal hazards during scale-up.

Diagnostic Decision Tree: Reagent Selection

Before troubleshooting specific failures, verify that your reagent choice matches your equipment capabilities and regulatory environment.

ReagentSelection Start Start: Scale-Up Requirement ODS_Check Is R-22 (Freon-22) Permitted? Start->ODS_Check Pressurized High Pressure Reactors (>20 bar) Available? ODS_Check->Pressurized No R22 Reagent: ClCF2H (Gas) (Requires ODS exemption/recycling) ODS_Check->R22 Yes (Legacy) Flow Continuous Flow Capability? Pressurized->Flow Yes SCDA Reagent: ClCF2CO2Na (Solid) (Thermal hazard, CO2 release) Pressurized->SCDA No (Batch only) Fluoroform Reagent: HCF3 (Gas) (Industrial waste, weak acid) Flow->Fluoroform Yes (Ideal for mass transfer) Sulfinate Reagent: HCF2SO2Na (Solid) (Radical/Chen's Reagent) Flow->Sulfinate No (Batch/Radical) Phosphonate Reagent: BrCF2P(O)(OEt)2 (Liquid) (High cost, mild conditions) SCDA->Phosphonate If thermal stability fails

Figure 1: Reagent Selection Logic. Blue nodes indicate decision points; Green nodes are modern sustainable choices; Red is legacy/restricted.

Troubleshooting Module: Gas-Liquid Reactions (R-22 & Fluoroform)

Context: The reaction relies on the in situ generation of difluorocarbene (


).
  • R-22 Route: Base-mediated elimination of HCl.

  • Fluoroform (R-23) Route: Deprotonation (

    
    ) followed by 
    
    
    
    -elimination of fluoride.
Issue 1: Reaction Stalls at 40-60% Conversion

Symptom: Pressure remains constant (no gas uptake), but starting material persists. Adding more gas does nothing.

Root CauseDiagnostic CheckCorrective Action
"Salt-Out" Effect Check reactor bottom. Is there a crust of inorganic salts (NaCl/KCl)?Protocol: Increase agitation speed or switch to a biphasic system with Phase Transfer Catalyst (PTC) like TBAB to solubilize the phenoxide anion.
Base Consumption Measure pH of the aqueous phase (if biphasic).Protocol: The base is consumed stoichiometrically to neutralize HCl/HF. Ensure >2.5 equiv. base was added initially.
Carbene Hydrolysis Check for formate by-products in LC-MS.Protocol: Water is a competitive nucleophile for

. If using aqueous base, increase the concentration (e.g., from 30% to 50% NaOH) to reduce free water activity, or switch to solid KOH in organic solvent (MeCN).

Deep Dive: The Mass Transfer Limit (


) 
In batch scale-up, the surface-area-to-volume ratio decreases drastically.
  • Lab Scale: Headspace diffusion is sufficient.

  • Kilo Scale: The reaction becomes mass-transfer limited. The gas sits in the headspace while the liquid phase is starved of reagent.

  • Fix: Use a hollow-shaft gassing stirrer (e.g., Biazzi or Buss loop reactor) to recirculate headspace gas into the liquid phase.

Issue 2: Low Selectivity (O- vs. C-alkylation)

Symptom: Significant formation of C-difluoromethylated by-products on phenols or enolizable ketones.

Mechanism:


 is a "soft" electrophile (borderline).
  • Troubleshooting:

    • Solvent Switch: Polar aprotic solvents (DMF, DMSO) favor O-alkylation by solvating the cation and leaving the "hard" oxygen anion exposed.

    • Temperature: Lower temperatures (0°C to 20°C) generally favor the kinetic O-alkylation over thermodynamic C-alkylation.

Troubleshooting Module: Solid Reagents (SCDA)

Context: Sodium chlorodifluoroacetate (SCDA) is a popular solid alternative because it releases


 upon heating (decarboxylation).
  • Reaction:

    
    
    
Issue 3: Thermal Runaway / Pressure Spike

Symptom: Sudden temperature spike accompanied by rapid pressure increase (CO2 release) that overwhelms the condenser/vent.

Safety Critical Warning: SCDA decomposition is autocatalytic and exothermic. Accumulation of unreacted SCDA at low temperature followed by a sudden heat-up is a common cause of reactor rupture.

Protocol: The "Semi-Batch" Feed

  • Do NOT dump all SCDA into the reactor at the start (Batch mode).

  • DO use a solid dosing funnel or prepare a slurry of SCDA in the solvent.

  • Procedure:

    • Heat substrate + base to reaction temperature (e.g., 90°C).

    • Feed SCDA slurry slowly.

    • Self-Validating Step: Monitor off-gassing. If gas evolution stops, STOP the feed . Do not resume until consumption is verified. This prevents accumulation.

SCDA_Safety cluster_0 Unsafe Batch Mode cluster_1 Safe Semi-Batch Mode A All SCDA Added (Cold) B Heat Applied A->B C Accumulation of Reagent B->C D Runaway Decomposition C->D X Substrate at Temp (90°C) Y Slow Feed of SCDA X->Y Z Instant Consumption Y->Z W Controlled CO2 Release Z->W W->Y Loop

Figure 2: Thermal Safety Protocol for SCDA. Batch accumulation (Red) poses explosion risks; Semi-batch dosing (Green) ensures immediate consumption.

Advanced Technology: Continuous Flow (Fluoroform)[1]

Context: Fluoroform (HCF3) is an ideal "green" reagent (industrial waste product) but is difficult to activate due to low acidity. Continuous flow reactors allow for high-pressure, high-temperature windows that are unsafe in batch.

Protocol: Telescoped Flow Difluoromethylation

  • Feed A: Substrate + Strong Base (e.g., KHMDS or KOH/DMSO) dissolved in anhydrous solvent.

  • Feed B: Fluoroform gas (metered via Mass Flow Controller).

  • Mixing: T-mixer or static mixer.

  • Reactor: Tube reactor (PFA or Stainless Steel), residence time 2-10 mins.

  • Quench: In-line acidification.

Why this works:

  • Interfacial Area: Flow regimes (Taylor flow) maximize gas-liquid contact.

  • Containment: Small reactor volume minimizes the hazard of handling high-pressure gas.

References & Authority

  • Scale-Up of Difluoromethylation Reagents:

    • Citation: "Late-stage difluoromethylation: concepts, developments and perspective." Chem. Soc. Rev., 2021.

    • Relevance: Comprehensive review of reagent classes and industrial applicability.

    • Source:

  • Continuous Flow with Fluoroform:

    • Citation: "Scalable Continuous Flow Process for the Synthesis of Eflornithine Using Fluoroform as Difluoromethyl Source." Org.[1][2] Process Res. Dev., 2018.

    • Relevance: Detailed protocol for handling R-23 gas in a flow setup to replace R-22.

    • Source:

  • Safety of SCDA:

    • Citation: "Safety Data Sheet: Sodium Chlorodifluoroacetate."[3][4]

    • Relevance: Hazard identification (Skin Irrit. 2, Eye Irrit.[5][6][7] 2A) and decomposition warnings.

    • Source:

  • Mechanochemical Alternatives:

    • Citation: "Mechanochemical Difluoromethylations of Alcohols."[8] CCS Chemistry, 2021.

    • Relevance: Solvent-free protocols for green chemistry applications.[9]

    • Source:

Sources

dealing with side reactions in the synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

[1][2][3]

Ticket Subject: Troubleshooting low yields, incomplete conversion, and side reactions during difluoromethylation. Target Molecule: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS: 100327-79-9 / 1245772-51-3) Primary Synthetic Route: O-Difluoromethylation of 4-methyl-2-nitrophenol via Difluorocarbene (:CF₂).[1][2][3]

Part 1: The Core Chemistry & Challenge

The synthesis of this molecule presents a classic "electronic mismatch" challenge. You are attempting to perform a nucleophilic attack using a nitrophenol , where the nucleophilicity of the phenoxide oxygen is significantly reduced by the electron-withdrawing nitro group (

3

The Mechanism: The reaction proceeds via the generation of difluorocarbene (:CF₂) , an electrophilic species. The phenoxide anion must attack this carbene to form the

123
  • Reagent A (Gas Method): Chlorodifluoromethane (ClCHF₂, Freon-22) + NaOH (aq) + Phase Transfer Catalyst (PTC).[1][2]

  • Reagent B (Solid Reagent): Sodium chlorodifluoroacetate (ClCF₂CO₂Na, SCDA) in DMF/NMP.

Part 2: Interactive Troubleshooting Workflow

Use this decision tree to diagnose your specific failure mode.

TroubleshootingStartStart DiagnosisCheckConversionCheck Conversion (LCMS/TLC)Start->CheckConversionLowConvConversion < 50%(Stalled Reaction)CheckConversion->LowConvSignificant Starting MaterialHighConvConversion > 80%(But Low Isolated Yield)CheckConversion->HighConvProduct formed but dirtyCheckColorIs the mixture deep yellow/orange?LowConv->CheckColorCheckSolidWhite Precipitate formed?HighConv->CheckSolidColorYesPhenoxide present but unreactive.Issue: NucleophilicityCheckColor->ColorYesYesColorNoPhenol not deprotonated.Issue: Base StrengthCheckColor->ColorNoNo (Pale/Colorless)Soln1Action: Increase Temp (>90°C)or Switch Solvent (DMF -> NMP)ColorYes->Soln1Soln2Action: Verify Base Stoichiometry(Must be >2.0 equiv vs Phenol)ColorNo->Soln2SolidYesSide Rxn: Carbene Oligomerization(PTFE formation)CheckSolid->SolidYesYesSolidNoCheck for Hydrolysis(Formate/Carbonate byproducts)CheckSolid->SolidNoNoSoln3Action: Slow addition of ReagentReduce local conc. of :CF2SolidYes->Soln3

Figure 1: Diagnostic logic flow for difluoromethylation failures.

Part 3: Detailed Issue Resolution
Issue #1: The "Stalled" Reaction (Incomplete Conversion)

Symptom: LCMS shows >40% unreacted 4-methyl-2-nitrophenol after 4+ hours.[1][2][3] Root Cause: The ortho-nitro group stabilizes the phenoxide charge via resonance and induction, making it a poor nucleophile.[3] It struggles to attack the short-lived difluorocarbene before the carbene decomposes or dimerizes.

Protocol Adjustment:

  • Switch Solvent System (If using SCDA): Move from DMF to NMP (N-Methyl-2-pyrrolidone) . NMP allows for higher reaction temperatures (110°C–120°C) without the rapid decomposition seen with DMF at those temps.

  • Concentration Spike: The reaction is second-order overall (first order in phenoxide, first order in :CF₂). Increasing the concentration of the phenol to 1.0 M (rather than the standard 0.2 M) increases the collision frequency between the poor nucleophile and the carbene.

  • Reagent Stoichiometry: Increase Sodium Chlorodifluoroacetate (SCDA) to 2.5 – 3.0 equivalents . You must compensate for the "wasted" carbene that dimerizes (see Issue #2).

Issue #2: The "White Solid" & Pressure Build-up

Symptom: The reaction vessel accumulates a white, insoluble solid, and internal pressure rises unexpectedly.[3] Root Cause: Carbene Oligomerization. When :CF₂ is generated faster than the phenoxide can trap it, it reacts with itself to form tetrafluoroethylene (TFE) and subsequently polytetrafluoroethylene (PTFE) oligomers.

1

Protocol Adjustment:

  • Controlled Addition: Do not add the SCDA reagent in one portion. Use a syringe pump or portion-wise addition over 2 hours at reaction temperature. This keeps the instantaneous concentration of :CF₂ low, favoring the reaction with the phenol over dimerization.

  • Venting: Ensure the system is connected to an inert gas bubbler. The decarboxylation of SCDA releases CO₂, and TFE is a gas. A sealed tube will over-pressurize.

Issue #3: "Mystery" Impurities (Hydrolysis)

Symptom: New peaks appear in HPLC that are not the product or starting material. Root Cause: Hydrolysis of the Difluoromethoxy Group. While aryl difluoromethyl ethers are generally stable, the electron-deficient ring makes the ether oxygen less basic, which usually protects it from acid hydrolysis.[3] However, under highly basic aqueous conditions (Method A), the difluoromethyl group can hydrolyze to a formate.

Comparison of Methods:

FeatureMethod A: Gas (ClCHF₂ / NaOH / PTC)Method B: Solid (SCDA / DMF)
Dominant Side Reaction Hydrolysis of :CF₂ to CO/Formate (due to water)Dimerization to TFE (due to lack of water)
Best for Large Scale / Cost SensitiveLab Scale / High Value Substrates
Critical Parameter Agitation (Interfacial Surface Area)Temperature Control (100°C ± 5°C)
Part 4: Validated Experimental Protocol (SCDA Method)

Recommended for research scale (<50g) due to operational simplicity.[1][2]

Reagents:

  • 4-Methyl-2-nitrophenol (1.0 equiv)[1][2][3]

  • Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)[1][2]

  • Potassium Carbonate (

    
    ) (0.5 equiv) - Acts as a buffer.[1][2][3]
    
  • Solvent: DMF or NMP (anhydrous).

Step-by-Step:

  • Dissolution: Charge a 3-neck flask with 4-methyl-2-nitrophenol and

    
     in DMF (0.5 M concentration). Stir at RT for 15 min to ensure deprotonation (solution will turn bright yellow/orange).
    
  • Heating: Heat the mixture to 100°C . Note: SCDA decarboxylation initiates around 90-95°C.[1][2][3]

  • Addition: Dissolve SCDA in a minimal amount of DMF. Add this solution dropwise to the hot reaction mixture over 2 hours .

    • Why? Slow addition prevents the "White Solid" dimerization issue.

  • Workup: Cool to RT. Pour into water (5x volume). Extract with Ethyl Acetate.[4]

  • Purification: The product is less polar than the starting phenol. A silica plug (Hexane/EtOAc 9:1) usually separates the product (High

    
    ) from unreacted nitrophenol (Low 
    
    
    ).
Part 5: Frequently Asked Questions (FAQs)

Q: Can I use the gas method (Freon-22) without a lecture bottle setup? A: No. The gas method requires maintaining a saturation of ClCHF₂ in the solvent. Balloon pressure is rarely sufficient for electron-deficient phenols.[1][2][3] You need a slight overpressure (1-2 bar) or vigorous bubbling with high-shear mixing to maximize the gas-liquid interface.[1][2][3]

Q: Why is my product yield low even though the starting material is gone? A: Check for O- vs C-alkylation . While rare with :CF₂, the phenoxide can theoretically attack from the carbon (ortho/para). However, with 2-nitro substitution, the most likely loss is volatility . 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene is an oil with moderate volatility.[1][2][3] Do not use high vacuum (<5 mbar) for extended periods during drying, or you will sublime/evaporate your product.

Q: Is the nitro group stable under these conditions? A: Yes. The conditions (mild base, 100°C) are compatible with the nitro group. However, avoid using strong reducing metals or hydrogenation conditions until after the ether is formed.

References
  • Hu, J., et al. (2013). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.[3]

    • Key citation for the SCDA solid reagent protocol and mechanism.
  • Zafrani, Y., et al. (2009).[5] "Difluoromethylation of Phenols and Thiophenols with Diethyl Bromodifluoromethylphosphonate." Journal of Organic Chemistry, 74, 4021.[3]

    • Provides comparative insight into side reactions of electron-deficient phenols.
  • BenchChem Technical Data. (2025). "Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene derivatives." BenchChem Technical Support.

    • General industrial protocol for nitro-phenol difluoromethyl
  • Org. Synth. (2024).[4][6][7] "Difluoromethylation of Phenols: Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 164–180.[3][4]

    • Authoritative step-by-step guide for the specific reagent handling.

Technical Support Hub: O-Difluoromethylation of 4-Methyl-2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers optimizing the O-difluoromethylation of 4-methyl-2-nitrophenol . This content deviates from standard templates to address the specific electronic and steric challenges posed by the ortho-nitro group and the need for sustainable, non-ODS (Ozone Depleting Substance) reagents.

Current Status: Active Lead Scientist: Senior Application Specialist Subject: Transitioning from Freon-22 to Solid-State Difluorocarbene Precursors

Executive Technical Overview

The O-difluoromethylation of 4-methyl-2-nitrophenol presents a specific challenge: the electron-withdrawing nitro group at the ortho position significantly reduces the nucleophilicity of the phenolate oxygen (




7.2 vs. 10.0 for phenol), while simultaneously introducing steric bulk.

Historically, Chlorodifluoromethane (Freon-22) was the standard alkylating agent. However, due to its phase-out under the Montreal Protocol and the requirement for specialized gas-handling equipment, laboratories must transition to solid-state difluorocarbene (


) precursors .

This guide evaluates and operationalizes three primary alternatives:

  • Sodium Chlorodifluoroacetate (SCDA) – The industrial workhorse.

  • Hu’s Reagent (Chlorodifluoromethyl phenyl sulfone) – The high-reactivity specialist.

  • Diethyl Bromodifluoromethylphosphonate – The mild, pH-neutral option.

Reagent Selection Matrix

Use this decision logic to select the optimal reagent for your specific constraints (Scale, Cost, and Lab Setup).

Comparative Analysis of Alternative Agents
FeatureSodium Chlorodifluoroacetate (SCDA) Hu's Reagent (

)
Phosphonate Reagent (

)
CAS Number 1895-39-2210524-91-565094-22-6
Physical State White Solid (Hygroscopic)White Solid (Stable)Liquid/Oil
Activation Mode Thermal (

)
Basic HydrolysisBasic Hydrolysis (KOH)
Atom Economy HighModerate (Sulfinate byproduct)Low
Suitability for Nitrophenols Good (Requires excess reagent)Excellent (High carbene conc.)Good (Mild conditions)
Key Risk Rapid hydrolysis if water content is unoptimized.Sulfinate waste removal.Phosphate waste; Cost.
Decision Logic Diagram

ReagentSelection Start Start: Select Reagent for 4-Methyl-2-Nitrophenol Scale What is your reaction scale? Start->Scale Cost Is cost the primary driver? Scale->Cost > 10 grams Hu RECOMMENDED: Hu's Reagent (High Yield on Difficult Substrates) Scale->Hu < 1 gram (Discovery) SCDA RECOMMENDED: Sodium Chlorodifluoroacetate (SCDA) (Robust, Scalable) Cost->SCDA Yes (Process Chem) Phosphonate RECOMMENDED: Phosphonate Reagent (Mild, Room Temp Possible) Cost->Phosphonate No (Mildness required) Hu->Phosphonate If base sensitive

Caption: Logic flow for selecting the appropriate difluoromethylating agent based on scale and constraints.

Optimized Protocols (Step-by-Step)

Protocol A: The SCDA Method (Standard)

Best for scale-up and cost-efficiency.

Mechanism: Thermal decarboxylation of SCDA generates


in situ.
Critical Parameter:  Water concentration.[1] A small amount of water is necessary to solubilize the base, but too much hydrolyzes the carbene to formate.
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charge: Add 4-methyl-2-nitrophenol (1.0 equiv) and

    
      (1.5 equiv).
    
  • Solvent: Add DMF (

    
     concentration relative to phenol) and Water  (ratio DMF:
    
    
    
    = 10:1).
    • Note: The water is critical. Do not use anhydrous DMF.

  • Degas: Sparge with

    
     for 15 minutes.
    
  • Heat: Warm the mixture to

    
     .
    
  • Addition: Add SCDA (2.5 equiv) portion-wise over 1 hour.

    • Why? Slow addition prevents the "dumping" of carbene, minimizing dimerization (to tetrafluoroethylene) and maximizing capture by the phenol.

  • Workup: Cool, dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH to remove unreacted nitrophenol.

Protocol B: The Hu’s Reagent Method (High Performance)

Best for difficult substrates where SCDA yields are low.

  • Setup: Sealed tube or pressure vial.

  • Charge: 4-methyl-2-nitrophenol (1.0 equiv), Hu’s Reagent (

    
    , 2.0 equiv), and 
    
    
    
    (4.0 equiv).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Reaction: Heat to

    
      for 2-4 hours.
    
    • Mechanism:[2][3][4] The sulfone acts as a "carbene reservoir," releasing

      
       upon base attack.
      
  • Purification: Standard aqueous workup.

Troubleshooting & FAQs

This section addresses specific failure modes encountered with 4-methyl-2-nitrophenol.

Q1: I am observing low conversion (<30%), and the starting nitrophenol remains.

Diagnosis: The nitro group at the ortho position reduces the nucleophilicity of the oxygen. The carbene is hydrolyzing faster than it reacts with your phenol. Corrective Actions:

  • Increase Reagent Load: Increase SCDA to 4.0 - 5.0 equivalents.

  • Change Base: Switch from

    
     to 
    
    
    
    . The "Cesium Effect" improves the solubility of the phenoxide and enhances nucleophilicity in DMF.
  • Concentration: Increase reaction concentration to

    
    . Higher concentration favors the bimolecular reaction (Phenol + Carbene) over the pseudo-first-order hydrolysis (Carbene + Water).
    
Q2: I see a major byproduct that is not my product. What is it?

Diagnosis: You are likely forming Tetrafluoroethylene (


)  or Formate esters .
  • Cause: If the carbene concentration is too high (addition too fast), it dimerizes. If water is too high, it hydrolyzes. Corrective Action:

  • Slower Addition: If using SCDA, add it as a solid solution or syringe pump (if soluble) over 2 hours.

  • Check Water: Ensure your DMF/Water ratio is strictly controlled (10:1 or 20:1). Do not use "wet" DMF from a generic wash bottle.

Q3: The product is unstable during purification.

Diagnosis: Difluoromethyl ethers of electron-deficient phenols are generally stable, but the ortho-nitro group can facilitate hydrolysis under strongly acidic conditions or very high temperatures. Corrective Action:

  • Neutral Workup: Avoid strong acid washes. Use saturated

    
     or water.
    
  • Column Stability: The product is stable on Silica Gel. Ensure the eluent does not contain acid traces (e.g., from old chloroform).

Q4: Can I use this method for large-scale (kg) synthesis?

Answer: Yes, but SCDA is the preferred reagent for scale due to atom economy.

  • Safety Warning: The decarboxylation of SCDA releases

    
    . On a kg scale, gas evolution is significant. Ensure adequate venting and scrubbers.
    
  • Thermal Runaway: The reaction is endothermic (decarboxylation), but the carbene reaction is exothermic. Control the heating mantle carefully.

Mechanistic Visualization

Understanding the pathway helps in troubleshooting. The scheme below illustrates the competition between the desired alkylation and the parasitic hydrolysis.

Mechanism Precursor Precursor (SCDA or Hu's) Carbene Difluorocarbene [:CF2] Precursor->Carbene Heat/Base Waste Hydrolysis (HCO2- / CO) Carbene->Waste + H2O (Parasitic) Phenol 4-Methyl-2-Nitrophenol Phenoxide Phenoxide Anion (Ar-O-) Phenol->Phenoxide Base (K2CO3) Transition Ylide Intermediate Phenoxide->Transition + :CF2 Product Product (Ar-OCF2H) Transition->Product + H+ (Protonation)

Caption: Mechanistic pathway showing the generation of difluorocarbene and the competing hydrolysis pathway.

References

  • Standard SCDA Protocol

    • Fier, P. S., & Hartwig, J. F. (2013).[1] "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition, 52(7), 2092-2095. (Contextualizing solid reagents).

    • Organic Syntheses Procedure for SCDA: "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." .[4]

  • Hu's Reagent (Sulfone)

    • Zhang, L., Zheng, J., & Hu, J. (2006).[1] "2-Chloro-2,2-difluoroacetophenone: a non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives."[1][5][6] The Journal of Organic Chemistry, 71(26), 9845-9848.

    • He, Z., et al. (2012). "Chlorodifluoromethyl phenyl sulfone: A novel non-ozone-depleting substance-based difluorocarbene reagent."[1][6][7][8] Chemical Communications.[9] .

  • Phosphonate Reagents

    • Zafrani, Y., et al. (2009).[10] "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 65(27), 5278-5283.

  • Review of Difluoromethylation

    • Hu, J., Zhang, W., & Ni, C. (2014).[1] "Recent advances in the synthetic application of difluorocarbene." Synthesis, 46(07), 842-863.

Sources

Catalyst Selection for Efficient Difluoromethoxylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethoxy (–OCF2H) group into organic molecules is a critical strategy in medicinal chemistry and drug development.[1][2][3] This functional group can significantly enhance a molecule's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[1] However, the efficient and selective installation of the –OCF2H motif presents unique challenges. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of catalyst selection for difluoromethoxylation reactions.

I. Understanding the Landscape of Difluoromethoxylation Catalysis

Modern difluoromethoxylation strategies primarily revolve around two catalytic approaches: photoredox catalysis and transition-metal catalysis . Each has its own set of advantages, challenges, and ideal applications.

Photoredox Catalysis: A Mild and Versatile Approach

Visible-light photoredox catalysis has emerged as a powerful tool for generating the difluoromethoxy radical (•OCF2H) or difluorocarbene (:CF2) under mild conditions.[1][4] This method avoids the need for harsh reagents and high temperatures often associated with traditional methods.[1]

Key Catalyst Classes:

  • Ruthenium-based photocatalysts: Complexes like 2 are effective for generating the CF3 radical and have been adapted for difluoromethoxylation.[1]

  • Iridium-based photocatalysts: fac-Ir(ppy)3 is a commonly used catalyst for generating difluorocarbene from precursors like bromodifluoroacetic acid.[1][5]

  • Organic photoredox catalysts: Dyes like Rose Bengal can also be employed for direct C-H difluoromethylation of heterocycles using O2 as a green oxidant.

Transition-Metal Catalysis: Precision and Control

Copper and palladium catalysts are workhorses in cross-coupling reactions and have been successfully applied to difluoromethoxylation. These methods often offer high levels of regioselectivity and functional group tolerance.

Key Catalyst Classes:

  • Copper Catalysts: Copper(I) iodide (CuI) is frequently used, often in conjunction with a ligand, to catalyze the difluoromethylation of alcohols and aryl halides.[6][7][8] The mechanism can involve the formation of a Cu(III) intermediate.[7][9]

  • Palladium Catalysts: Palladium complexes, such as Pd(dba)2 with ligands like BrettPhos or RuPhos, are effective for the difluoromethylation of aryl (pseudo)halides and aroyl chlorides.[6] These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle.[6]

II. Troubleshooting Common Issues in Difluoromethoxylation

This section addresses specific problems you might encounter during your experiments and offers data-driven solutions.

FAQ 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
Possible Cause Troubleshooting Steps & Explanation
Catalyst Inactivity Photoredox: Ensure your light source is emitting at the correct wavelength for your photocatalyst's absorption maximum. Verify the catalyst's purity and consider degassing the reaction mixture, as oxygen can sometimes quench the excited state of the photocatalyst.[2] Transition-Metal: The catalyst may be poisoned. Ensure all reagents and solvents are anhydrous and free of impurities. For palladium catalysis, ensure the ligand is not degraded. Consider preparing the active Pd(0) species in situ.
Reagent Instability Some difluoromethoxylating reagents can be unstable.[3] For instance, the –OCF3 anion is known to be unstable.[1] If using a novel or synthesized reagent, verify its stability under the reaction conditions. Consider using a more robust, commercially available reagent.
Incorrect Solvent The solvent can significantly impact reaction efficiency. For photoredox reactions, ensure the solvent is transparent to the wavelength of light being used. For polar reactions, a solvent like acetonitrile or DMPU may be necessary.[7][10]
Substrate Reactivity Electron-rich substrates generally perform well in radical difluoromethoxylation.[6] For electron-deficient substrates, you may need to switch to a different catalytic system or use a more reactive difluoromethoxylating reagent.
FAQ 2: I'm observing the formation of multiple regioisomers. How can I improve the regioselectivity?
Possible Cause Troubleshooting Steps & Explanation
Radical Pathway Radical C-H difluoromethoxylation often yields a mixture of isomers, which can be advantageous for structure-activity relationship (SAR) studies.[2] The regioselectivity is typically governed by the electronic properties of the substituents on the aromatic ring.[2]
Steric Hindrance For bulky substrates, the difluoromethoxy radical will preferentially add to the less sterically hindered position.[2]
Directed C-H Functionalization To achieve high regioselectivity, consider a directed approach. One strategy involves a one-pot, three-step C-H difluoromethoxylation protocol that proceeds through C-H borylation, oxidation, and subsequent difluoromethylation of the resulting phenol.[2]
Switchable Regioselectivity For pyridine substrates, it's possible to switch between meta- and para-C-H difluoromethylation by reacting the oxazino pyridine (for meta-selectivity) or the corresponding pyridinium salt (for para-selectivity).[11]
FAQ 3: My reaction is sensitive to air and moisture. What precautions should I take?
Possible Cause Troubleshooting Steps & Explanation
Catalyst or Reagent Sensitivity Many organometallic catalysts and reagents are sensitive to air and moisture.[3] It is crucial to use standard Schlenk line or glovebox techniques. Ensure all glassware is oven-dried, and solvents are properly dried and degassed.
Photoredox Reactions While some photoredox reactions are tolerant to oxygen, others require an inert atmosphere.[2] It is generally good practice to degas the reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.
FAQ 4: I'm working with a complex, late-stage molecule. Which catalytic system is most suitable?
Recommendation Explanation
Photoredox Catalysis Visible-light photoredox catalysis is often the method of choice for late-stage functionalization due to its mild reaction conditions and high functional group tolerance.[2][12][13] This approach has been successfully applied to the difluoromethoxylation of various biorelevant molecules and approved drugs.[2]
Copper-Catalyzed Reactions Copper-catalyzed methods have also demonstrated applicability in late-stage modifications of densely functionalized pharmaceutical agents and natural products.[14]

III. Experimental Protocols: A Starting Point for Your Research

The following are generalized protocols. Always refer to the specific literature for detailed procedures and safety information.

Protocol 1: General Procedure for Visible-Light Photoredox C-H Difluoromethoxylation of (Hetero)arenes

This protocol is adapted from the work of Ngai and coworkers.[2][10]

  • To an oven-dried vial, add the (hetero)arene (if solid, 1.0 equiv), the redox-active difluoromethoxylating reagent (e.g., 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, 1.2 equiv), and the photocatalyst (2, 0.5-2 mol%).[10][12][13]

  • If the (hetero)arene is a liquid, add it after sealing the vial.

  • Add anhydrous acetonitrile (0.2 M).

  • Seal the vial with a cap containing a PTFE septum and wrap with electrical tape.

  • Place the reaction vial approximately 5-10 cm from a blue LED lamp (30 W).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, analyze the reaction mixture by 19F NMR spectroscopy using an internal standard to determine the yield.

Protocol 2: General Procedure for Copper-Catalyzed Difluoromethylation of Aryl Iodides

This protocol is based on the work of Mikami and coworkers.[7]

  • To a flame-dried Schlenk tube under an inert atmosphere, add CuI (5-10 mol%) and the aryl iodide (1.0 equiv).

  • Add a solution of the (difluoromethyl)zinc reagent (e.g., (DMPU)2Zn(CF2H)2, 1.5-2.0 equiv) in DMPU.[6][7]

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizing Reaction Pathways

Catalyst Selection Logic

G start Starting Material (e.g., Arene, Alcohol, Halide) late_stage Late-Stage Functionalization? start->late_stage photoredox Photoredox Catalysis (Mild Conditions, Radical Pathway) outcome1 Photoredox is a strong candidate photoredox->outcome1 transition_metal Transition-Metal Catalysis (Cross-Coupling, High Selectivity) outcome2 Transition-metal catalysis may be preferred transition_metal->outcome2 late_stage->photoredox Yes regioselectivity High Regioselectivity Required? late_stage->regioselectivity No regioselectivity->photoredox No regioselectivity->transition_metal Yes

Caption: Decision workflow for catalyst selection.

General Mechanism for Photoredox-Catalyzed C-H Difluoromethoxylation

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light PC_star->PC SET to Reagent Reagent Difluoromethoxylating Reagent (RX-OCF2H) Radical •OCF2H Radical Reagent->Radical Fragmentation Arene Arene (Ar-H) Intermediate [Ar(H)-OCF2H]• Adduct Arene->Intermediate Radical Addition Product Difluoromethoxylated Arene (Ar-OCF2H) Intermediate->Product Oxidation & Deprotonation

Caption: Simplified photoredox catalytic cycle.

V. Catalyst and Reagent Comparison Tables

Commonly Used Photocatalysts
PhotocatalystExcitation Wavelength (nm)Redox Potential (V vs. SCE)Typical Application
fac-Ir(ppy)3~450 (Blue Light)E1/2red(IrIII/IrII) = -1.73Generation of difluorocarbene[1]
2~450 (Blue Light)E1/2red(RuII/RuI) = -1.33Generation of fluoroalkyl radicals[1]
Rose Bengal~560 (Green Light)E1/2red = -0.78Organophotocatalysis with O2
Selected Difluoromethoxylating Reagents
ReagentPrecursor forAdvantagesDisadvantages
Bromodifluoroacetic acidDifluorocarbene (:CF2)Commercially available, inexpensive[1][15]May require base and elevated temperatures in some cases[1]
4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonateDifluoromethoxy radical (•OCF2H)Shelf-stable, enables direct C-H functionalization[12][13]Multi-step synthesis required
(DMPU)2Zn(CF2H)2Nucleophilic CF2H sourceEffective for copper- and palladium-catalyzed reactions[6][7]Air and moisture sensitive
TMSCF2HNucleophilic CF2H sourceVersatile reagent for nucleophilic difluoromethylation[6]Can be toxic, requires careful handling[3]

VI. Conclusion: Navigating the Future of Difluoromethoxylation

The field of difluoromethoxylation is rapidly evolving, with ongoing research focused on developing more sustainable and efficient catalytic systems.[3] Electrochemical methods are emerging as a promising alternative, offering catalyst- and oxidant-free conditions.[16][17][18][19] As our understanding of reaction mechanisms deepens, we can expect the development of even more selective and robust catalysts, further empowering researchers in their quest to design next-generation pharmaceuticals and advanced materials.

References

  • Lee, J. W., Lee, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(34), 11594-11605. [Link]

  • Pan, X., et al. (2021). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers, 8(13), 3436-3451. [Link]

  • Lee, J. W., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(42), 7707-7711. [Link]

  • Lee, J. W., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(42), 7707-7711. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7077. [Link]

  • Lee, J. W., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(11), 3217-3222. [Link]

  • Mikami, K., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3706-3709. [Link]

  • Fu, G., et al. (2024). Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. Nature Chemistry, 16, 1-8. [Link]

  • Lee, K. N., et al. (2019). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. Angewandte Chemie International Edition, 58(34), 11594-11605. [Link]

  • Wang, Y., et al. (2023). Difluoromethoxylation of (hetero)arenes by photoredox catalysis. Chinese Chemical Letters, 34(1), 107936. [Link]

  • Francke, R., & Peters, B. K. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis, 15, 5486-5501. [Link]

  • Levchenko, A., et al. (2016). Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group. The Journal of Organic Chemistry, 81(11), 4574-4581. [Link]

  • Lee, J. W., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(11), 3217-3222. [Link]

  • Francke, R., & Peters, B. K. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis, 15, 5486-5501. [Link]

  • Kempa, A., et al. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry, 3(11), 2848-2856. [Link]

  • Hu, J., et al. (2020). Difluoromethylation of alcohols with TMSCF2Br in water. Tetrahedron Letters, 61(51), 152643. [Link]

  • Gandeepan, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4153. [Link]

  • Akita, M., et al. (2016). Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H-Containing Alcohols. Angewandte Chemie International Edition, 55(2), 689-693. [Link]

  • Schussler, A., et al. (2022). Radiosynthesis of 18F-Labeled Reagents for the 18F-Difluoromethylation of Heteroarenes. University of Liège. [Link]

  • Fu, H., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2654-2657. [Link]

  • Wang, X., et al. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition, 60(52), 27070-27077. [Link]

  • Fu, H., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2654-2657. [Link]

  • Shi, D., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8493. [Link]

  • Wang, C., et al. (2021). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 19(13), 2943-2947. [Link]

  • He, W., et al. (2023). Electrochemical oxidative radical cascade reactions for the synthesis of difluoromethylated benzoxazines. Organic Chemistry Frontiers, 10(16), 3898-3902. [Link]

  • Wang, D., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 146(12), 8344-8351. [Link]

  • Cheng, Y., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. [Link]

  • Wang, D., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 146(12), 8344-8351. [Link]

  • Postigo, A., et al. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2019(4), 849-864. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7077. [Link]

  • Gouverneur, V., et al. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(21), e202404957. [Link]

  • Hu, J., et al. (2021). Pentacoordinate Phosphoranes as Versatile Reagents in Fluoroalkylation Reactions. CCS Chemistry, 3(1), 1-10. [Link]

  • Gouverneur, V., et al. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(21), e202404957. [Link]

Sources

Technical Support Center: Moisture Management in Difluoromethylation Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Organofluorine Division Subject: Impact of Water on Reagent Stability & Reaction Fidelity

Executive Summary: The "Water Paradox"

Difluoromethylation (


) is a cornerstone of medicinal chemistry, primarily because the 

moiety acts as a lipophilic hydrogen bond donor—a bioisostere for hydroxyl (-OH) or thiol (-SH) groups that improves membrane permeability.

However, a critical paradox exists: While the final


 product is lipophilic, the reagents used to install it are often critically destabilized by water. 

Water impacts these reagents through three distinct failure modes:

  • Protodesilylation: Immediate destruction of silyl-based nucleophiles.

  • Quenching of Intermediates: Protonation of the transient

    
     anion.
    
  • Stoichiometric Skew: In radical reagents, water acts as non-reactive mass, leading to under-dosing.

This guide categorizes troubleshooting by reagent class, as the mechanism of water interference differs fundamentally between nucleophilic, radical, and electrophilic pathways.

Module A: Nucleophilic Reagents (Silyl-Based)

Primary Reagent: (Difluoromethyl)trimethylsilane (


, Hu’s Reagent)
Sensitivity Level:  🔴 CRITICAL  (Strictly Anhydrous Required)
User Ticket #402: "My reaction bubbled vigorously, and I got no product."

Diagnosis: You likely experienced Rapid Protodesilylation . Unlike trifluoromethylation (


), the difluoromethyl anion (

) is significantly less stable and more basic. In the presence of even trace moisture and a Lewis base activator (e.g., CsF, tBuOK), the reagent scavenges a proton faster than it attacks the electrophile.

The Failure Mechanism:

  • Base activates silicon:

    
    .
    
  • Path A (Desired):

    
     attacks Electrophile.
    
  • Path B (Moisture Failure):

    
     deprotonates 
    
    
    
    .
  • Result: Release of Difluoromethane gas (

    
    , Freon-32) —this is the "bubbling" you observed.
    
Visualization: The Divergent Pathways of TMS-CF2H

TMS_Decomposition Reagent TMS-CF2H (Hu's Reagent) Activation Base Activation (CsF/tBuOK) Reagent->Activation Anion [CF2H]- (Transient Carbanion) Activation->Anion Desilylation Water Trace Water (Path B: Failure) Anion->Water k_protonation >> k_attack Electrophile Electrophile (Path A: Success) Anion->Electrophile Nucleophilic Attack Carbene :CF2 (Difluorocarbene) Anion->Carbene Alpha-elimination (If no electrophile) Gas HCF2H (Gas) (Freon-32 Release) Water->Gas Irreversible Product R-CF2H (Target Molecule) Electrophile->Product

Caption: Figure 1. The "Race Condition" in nucleophilic difluoromethylation. Water causes rapid protonation (Path B), outcompeting the desired nucleophilic attack (Path A).

Troubleshooting Protocol:
  • Drying: Solvents (THF, DMF, NMP) must be dried to <50 ppm water. Use molecular sieves (3Å or 4Å) activated at 300°C.

  • Base Check: CsF is notoriously hygroscopic. Flame-dry it under vacuum before use, or switch to (DMPU)2Zn(CF2H)2 (see Module B) if strict drying is impossible.

  • Gas Trap: If bubbling occurs immediately upon base addition, your system is wet. Stop and restart.

Module B: Radical Reagents (Zinc Sulfinates)

Primary Reagent: Zinc Difluoromethanesulfinate (


, Baran’s Reagent/DFMS)
Sensitivity Level:  🟡 MODERATE  (Tolerant, but Stoichiometry Sensitive)
User Ticket #409: "The reagent is clumping, and yields are inconsistent between batches."

Diagnosis: Hydration-Induced Stoichiometric Error . DFMS is technically air-stable and often used in biphasic conditions (DCM/Water). However, it is hygroscopic during storage.

The "Wet" Nuance: Unlike silyl reagents, water does not instantly destroy the radical species (


). In fact, water is often required in the reaction solvent mixture to solubilize the zinc salt.
  • The Problem: If the solid reagent absorbs water during storage, you are weighing water, not reagent. A 100mg portion might only contain 80mg of active reagent.

  • The Clumping: Indicates hydrolysis of the zinc salt to

    
     and release of 
    
    
    
    over long periods.
Standard Operating Procedure (SOP) for DFMS:
ParameterRecommendationReason
Storage 2–8°C, DesiccatorPrevents slow hydrolysis and clumping.
Solvent System DCM/Water (2:1) or DMSOWater cosolvent helps solubility; radical is water-tolerant.
Stoichiometry Use 2.0–3.0 equiv.Compensates for potential "dead mass" (water/ZnCl2 impurities).
Additives TFA (Trifluoroacetic acid)Proton source often needed for the final H-abstraction step in radical mechanisms.

Module C: Electrophilic/Carbene Precursors

Primary Reagents: Phosphonium Salts, Sulfonium Salts,


Sensitivity Level:  🟠 VARIABLE 
User Ticket #415: "I'm generating difluorocarbene, but getting hydrolysis products."

Diagnosis: Carbene Quenching . When generating difluorocarbene (


), water acts as a competing nucleophile.


The formyl fluoride (

) eventually decomposes to CO and HF.

Solution Strategy:

  • Phase Transfer: If using aqueous bases (e.g.,

    
    ) to generate carbene from 
    
    
    
    or
    
    
    , use a Phase Transfer Catalyst (PTC) like TBAB. This keeps the carbene generation at the interface or in the organic phase, protecting it from bulk water.
  • Reagent Switch: Switch to (Difluoromethyl)triphenylphosphonium bromide . Note that this reagent is hygroscopic; dry under vacuum (

    
    ) before use to prevent hydrolysis to the phosphine oxide.
    

Reagent Selection Decision Matrix

Use this logic flow to select the correct reagent based on your lab's moisture control capabilities and substrate tolerance.

Reagent_Selection Start Start: Select CF2H Source Substrate Substrate Type? Start->Substrate Nucleophilic Electrophile (Aldehyde, Ketone, Imine) Substrate->Nucleophilic Electrophilic Target Radical Heteroarene / Olefin (C-H Functionalization) Substrate->Radical Electron-Deficient Target Dry_Cap Can you ensure strictly anhydrous conditions? Nucleophilic->Dry_Cap DFMS Use Zn(SO2CF2H)2 (Baran's Reagent) Radical->DFMS Water Tolerant (Biphasic OK) TMS Use TMS-CF2H (Hu's Reagent) Dry_Cap->TMS Yes (<50 ppm H2O) Sulfone Use Sulfoximines/Sulfones (More robust) Dry_Cap->Sulfone No (Limited drying)

Caption: Figure 2. Decision Matrix. Note that radical pathways (DFMS) offer the highest water tolerance, while nucleophilic silyl pathways require strict exclusion of moisture.

Frequently Asked Questions (FAQ)

Q: Can I dry TMS-CF2H if it gets wet? A: No. Once


 is exposed to moisture, it degrades irreversibly. If the liquid is cloudy or you see white precipitate (TMS-OH/TMS-O-TMS), discard the bottle.

Q: Why does Baran's reagent (DFMS) sometimes smell like sulfur? A: This indicates decomposition.


 releases 

upon degrading. While a faint smell is normal, a strong odor accompanied by "sticky" solids suggests significant water intrusion. Recrystallize or purchase fresh.

Q: Is water ever beneficial? A: Yes, in radical difluoromethylation. When using DFMS, a mixed solvent system (e.g., DCM/H2O) is often superior because it solubilizes the zinc salt, allowing the radical transfer to occur at the interface. Do not dry solvents for DFMS reactions unless specified by a specific anhydrous protocol.

References

  • Hu's Reagent (

    
    ): 
    
    • Prakash, G. K. S., & Hu, J. (2003). Nucleophilic Difluoromethylation with Trimethylsilyl Difluoromethane. Journal of the American Chemical Society.

    • Note: Establishes the sensitivity of the silyl reagent to base and proton sources.
  • Baran's Reagent (DFMS)

    • Fujiwara, Y., Dixon, J. A., O'Hara, F., et al. (2012).[1] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature.[1]

    • Note: Details the air-stable nature and water compatibility of Zinc Difluoromethanesulfin
  • General Stability & Reviews

    • Ni, C., & Hu, J. (2016).[1] Recent Advances in Difluoromethylation. Synthesis.

    • Note: Comprehensive review covering decomposition p
  • Carbene Mechanisms

    • Li, Y., & Hu, J. (2005). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent.[2] Angewandte Chemie.

    • Note: Discusses the sulfone-based reagents which offer an altern

Sources

Technical Support Center: Managing Exothermic Reactions in Difluoromethoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for difluoromethoxylation. The introduction of the difluoromethoxy (-OCF₂H) group is a powerful strategy in modern drug discovery, often enhancing metabolic stability, membrane permeability, and binding affinity.[1] However, the synthetic routes to install this moiety, particularly those involving the generation of difluorocarbene or highly reactive radical species, are frequently accompanied by significant heat evolution.[2]

Managing these exothermic events is not merely a matter of procedural caution; it is fundamental to ensuring reaction safety, reproducibility, and successful scalability. An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing equipment failure, solvent boiling, and release of hazardous materials.[3][4]

This guide provides researchers, scientists, and drug development professionals with a structured approach to understanding, predicting, and controlling the thermal hazards associated with difluoromethoxylation. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to design safer, more robust, and scalable synthetic protocols.

Section 1: Understanding the Thermal Hazard (FAQs)

This section addresses the fundamental principles governing the exothermicity of difluoromethoxylation reactions.

Q1: Why are difluoromethoxylation reactions often highly exothermic?

A1: The significant heat release in many difluoromethoxylation protocols stems from a combination of thermodynamic and kinetic factors:

  • Difluorocarbene Generation: A common strategy involves the in-situ generation of difluorocarbene (:CF₂), often through the thermal decarboxylation of a salt like sodium 2-chloro-2,2-difluoroacetate (SCDA).[5][6] This decarboxylation is itself an exothermic process that also generates CO₂, leading to pressure buildup if not properly vented.[5]

  • Stable Bond Formation: The subsequent reaction of the generated species (e.g., difluorocarbene or the OCF₂H radical) with the substrate to form C-O and C-F bonds is thermodynamically very favorable, releasing substantial energy.

  • Radical Pathways: Protocols utilizing photoredox catalysis to generate the OCF₂H radical involve a series of single electron transfer (SET) steps.[7] The radical addition to an arene and subsequent oxidation steps can be highly exergonic processes.[8]

Q2: What is "thermal runaway" and why is it a critical risk in these reactions?

A2: A thermal runaway is a hazardous cycle that begins when the heat generated by the chemical reaction exceeds the rate of heat removal by the cooling system.[3] This imbalance causes the reaction mixture's temperature to rise, which in turn accelerates the reaction rate, leading to even faster heat generation. This positive feedback loop can cause an exponential increase in temperature and pressure, potentially leading to catastrophic failure.[4][9][10] Difluoromethoxylation reactions are particularly susceptible if reagent addition is too fast or the cooling capacity is insufficient for the scale of the reaction.

Q3: What key factors influence the exothermicity of my reaction?

A3: Several variables dictate the thermal profile of your experiment:

  • Reagent Choice: The source of the difluoromethyl group is critical. For instance, using gaseous reagents like chlorodifluoromethane requires different handling and control strategies compared to solid salts like SCDA or phosphonium salts.[2][11][12]

  • Concentration: Higher concentrations of reactants lead to a higher reaction rate and therefore a greater rate of heat evolution per unit volume.

  • Solvent: The solvent's heat capacity and boiling point are crucial. A solvent with a higher heat capacity can absorb more energy for a given temperature rise, while a low-boiling-point solvent could create a serious pressure hazard during an exotherm.

  • Addition Rate: In semi-batch processes, the rate at which a key reagent is added is often the primary method for controlling the rate of heat generation.[3]

  • Scale: As a reaction is scaled up, the volume increases by a cubic factor (r³), while the surface area available for heat transfer only increases by a square factor (r²). This makes heat dissipation much less efficient in larger reactors, a primary challenge in process chemistry.[3]

Section 2: Pre-Reaction Assessment & Planning

Proactive assessment is the cornerstone of safety. Before any scale-up, the thermal profile of the reaction must be quantitatively understood.

Troubleshooting Guide: "My initial 1g scale reaction showed a strong exotherm. How do I plan for a safe 100g scale-up?"

This is a critical juncture where proceeding without quantitative data is unsafe. The subjective feeling of a "strong exotherm" on a small scale can translate to an uncontrollable thermal runaway on a larger scale. Your immediate plan should be to quantify the hazard.

Action Plan:

  • Do NOT proceed with the scale-up.

  • Perform a thermal hazard assessment using reaction calorimetry to obtain quantitative safety data.

  • Analyze the calorimetric data to determine if your existing equipment can handle the heat load.

  • Redesign the process based on the data, which may involve slower addition, dilution, lower temperatures, or switching to a more efficient reactor technology like continuous flow.

Protocol 1: Thermal Hazard Assessment using Reaction Calorimetry

Reaction calorimetry, particularly heat flow calorimetry, is the industry standard for measuring the heat evolved during a reaction under process-like conditions.[13][14] It provides the critical data needed to design safe and robust protocols.

Objective: To quantify the heat of reaction (ΔHᵣ), adiabatic temperature rise (ΔTₐd), and the maximum rate of heat evolution (qᵣ,ₘₐₓ).

Methodology: Heat Flow Calorimetry

  • System Setup: Use a reaction calorimeter (e.g., Mettler-Toledo RC1 or EasyMax HFCal) equipped with a temperature-controlled jacket, stirrer, reactant dosing pump, and a calibration heater.[13]

  • Calibration: Before the reaction, perform an electrical calibration. The heater applies a known amount of power (in watts), and the system measures the resulting temperature difference between the reactor (Tᵣ) and the jacket (Tⱼ) to determine the overall heat transfer coefficient (UA).[13]

  • Charge Initial Reagents: Add the substrate and solvent to the reactor and allow them to reach the desired starting temperature (e.g., 100°C).

  • Initiate Dosing: Begin the controlled addition of the limiting reagent (e.g., a solution of the difluoromethoxylation agent) at the planned rate for the intended process.

  • Data Acquisition: The calorimeter software continuously records Tᵣ and Tⱼ. The heat flow (q) at any given time is calculated as: q = UA * (Tᵣ - Tⱼ).

  • Post-Calibration: After the reaction is complete, perform another calibration to account for any changes in the mixture's physical properties.

  • Data Analysis: Integrate the heat flow curve over time to determine the total heat of reaction. Calculate the specific heat capacity (Cp) of the final reaction mixture. Use this data to calculate the key safety parameters.

Data Presentation: Key Thermal Safety Parameters

ParameterSymbolDescriptionTypical Value (Example)Implication
Heat of ReactionΔHᵣTotal energy released per mole or kg of limiting reagent.-150 kJ/molThe total thermal energy that must be managed.
Specific Heat CapacityCₚThe amount of heat required to raise the temperature of 1 kg of the reaction mass by 1 K.1.4 kJ/kg·KThe capacity of the system to absorb heat.
Adiabatic Temperature RiseΔTₐdThe theoretical temperature increase if all cooling were to fail and the accumulated unreacted reagent reacts instantly. Calculated as ΔTₐd = (-ΔHᵣ * C) / (m * Cₚ).104°C[14]Critical Safety Indicator. A high ΔTₐd (>50°C) signals a high-risk reaction that may require specialized control strategies.
Max. Temp. Synthesis ReactionMTSRThe maximum achievable temperature in a cooling failure scenario: MTSR = T_process + ΔT_ad.204°C[14]Must be well below the decomposition temperature of any component or the solvent's boiling point.
Diagram: Decision Workflow for Scale-Up

This workflow guides the decision-making process after an initial small-scale experiment indicates an exotherm.

ScaleUp_Workflow cluster_input Initial Observation cluster_analysis Hazard Assessment cluster_decision Risk Evaluation & Path Selection cluster_output Process Design start Small-Scale (1g) Run Shows Noticeable Exotherm calorimetry Perform Reaction Calorimetry (Heat Flow Method) start->calorimetry analyze Calculate Key Parameters: ΔHᵣ, Cₚ, ΔTₐd, MTSR calorimetry->analyze decision Is ΔTₐd > 50°C OR MTSR > T_decomp ? analyze->decision batch Optimized Batch Process: - Slower Addition - Higher Dilution - Enhanced Cooling decision->batch No flow Continuous Flow Process: - Superior Heat Transfer - Inherent Safety decision->flow Yes reassess Re-evaluate Chemistry: - Milder Reagents - Different Solvent decision->reassess Yes

Caption: Decision workflow for scaling up exothermic reactions.

Section 3: Practical Control Strategies

This section details the practical methods for controlling heat generation in both batch and continuous flow settings.

Q4: What are the best practices for controlling temperature in a standard batch reactor?

A4: Effective control in a batch reactor relies on three pillars:

  • Rate Control: The rate of heat generation should not exceed the rate of heat removal. This is almost always achieved by controlling the addition rate of the limiting reagent. Use a syringe pump or a calibrated dropping funnel for precise control.

  • Efficient Heat Transfer: Ensure vigorous stirring to maximize contact with the reactor wall and prevent local hot spots. The cooling medium in the jacket should be at a sufficiently low temperature and high flow rate to provide an adequate temperature difference (ΔT) for heat exchange.

  • Monitoring: Use a calibrated temperature probe placed directly in the reaction mixture. Monitor the temperature constantly. A rise in temperature despite active cooling is a sign that heat generation is outpacing removal.

Troubleshooting Guide: "My batch reaction temperature is spiking despite external cooling!"

This is a pre-runaway condition requiring immediate action.

Potential CauseImmediate Action(s)Explanation
Addition Rate Too High 1. STOP reagent addition immediately. 2. Observe the temperature trend.You have created an accumulation of unreacted reagent, and the heat generation rate now exceeds the cooling capacity.
Poor Mixing 1. Increase the stirring rate (if safe to do so).A poorly mixed reaction can create localized "hot spots" where the temperature is much higher than what the probe reads.
Insufficient Cooling 1. Lower the temperature of the cooling bath/fluid. 2. If the spike is severe (>10°C), prepare for an emergency quench.The cooling system is undersized for the rate of heat generation. The ΔT between the reaction and the jacket is too small.

Q5: How can continuous flow chemistry mitigate exothermic hazards in difluoromethoxylation?

A5: Continuous flow reactors offer a fundamentally safer approach for managing highly exothermic reactions.[3][15] The key advantage lies in their high surface-area-to-volume ratio.[3]

  • Superior Heat Transfer: Microreactors or tube reactors have immense surface area, allowing for near-instantaneous removal of heat to the reactor walls. This prevents the initial temperature rise that can trigger a runaway.[16][17]

  • Small Reaction Volume: At any given moment, only a very small volume of the reaction mixture is inside the heated/reacting zone. This minimizes the total amount of energy that could be released in an uncontrolled manner, drastically improving the safety profile.[16]

  • Reduced Accumulation: In a well-designed flow process, reagents are mixed and react almost instantly, preventing the dangerous accumulation of unreacted, high-energy material.

Diagram: Heat Management in Batch vs. Flow Reactors

This diagram illustrates the fundamental difference in heat transfer efficiency between batch and flow systems.

Heat_Management cluster_batch Batch Reactor cluster_flow Flow Reactor (Microchannel) B_Vol Large Volume (V) B_Area Small Surface Area (A) B_Ratio Low A/V Ratio B_Area->B_Ratio B_Result Inefficient Heat Transfer Risk of Hot Spots & Runaway B_Ratio->B_Result F_Result Excellent Heat Transfer Inherent Safety B_Result->F_Result Superior Safety Profile F_Vol Tiny Volume (v) F_Area Huge Surface Area (a) F_Ratio High a/v Ratio F_Area->F_Ratio F_Ratio->F_Result

Caption: Comparison of heat transfer characteristics in batch vs. flow reactors.

Section 4: Reaction Monitoring & Quenching

Proper monitoring ensures the reaction proceeds as expected, and a well-defined quenching protocol provides a safe endpoint.

Q6: What methods can I use to monitor the reaction progress and ensure it has gone to completion before workup?

A6: Relying solely on time is insufficient. Active monitoring is essential.

  • Thin-Layer Chromatography (TLC): The most common and accessible method. Periodically and carefully take a small aliquot from the reaction, quench it in a separate vial (e.g., with HCl/EtOAc), and spot the organic layer on a TLC plate to visualize the consumption of starting material and formation of the product.[5]

  • In-line Spectroscopy: For more advanced setups, particularly in flow chemistry, in-line analytical tools provide real-time data.

    • ¹⁹F NMR Spectroscopy is exceptionally powerful for fluorination reactions, allowing for the direct observation of fluorine-containing starting materials, intermediates, and products without interference from the solvent or other reagents.[18][19]

Protocol 2: Safe Quenching Procedure for Difluoromethoxylation Reactions

Objective: To safely neutralize any unreacted energetic reagents and terminate the reaction before workup or in an emergency.

WARNING: Never quench a hot, large-scale reaction by adding water or protic solvents directly to the main reactor. This can cause a violent, uncontrolled reaction and pressure buildup. The quench should always be performed by slowly adding the reaction mixture to a separate, well-stirred, and cooled quench solution.

Methodology:

  • Prepare the Quench Pot: In a separate flask, appropriately sized to contain both the reaction mixture and the quench solution, add a suitable solvent (e.g., a biphasic mixture of water and ethyl acetate) and a quenching agent if necessary (e.g., a dilute aqueous acid like 1 M HCl to neutralize bases).

  • Cool the Quench Pot: Place the quench pot in an ice bath and ensure it is being stirred vigorously.

  • Cool the Reaction: Once the reaction is deemed complete by monitoring, cool the reaction flask to room temperature or below (e.g., 0-10°C).[5]

  • Slow Transfer: Using a cannula or dropping funnel, slowly add the cooled reaction mixture to the vigorously stirred, cold quench solution.

  • Monitor the Quench: Monitor the temperature in the quench pot during the addition. If the temperature rises significantly, slow or pause the addition.

  • Complete Workup: Once the addition is complete and the quench pot has returned to room temperature, you can proceed with standard aqueous workup procedures, such as phase separation, extraction, and washing.[5]

References

  • Difluoromethylation of Phenols - Organic Syntheses. (2024).
  • A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate - Figshare. (2011).
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.).
  • A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate - AWS. (n.d.).
  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. (n.d.).
  • Stainless steel takes the heat off difluoromethylation. (2017). Chemistry World.
  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2017). Organic Process Research & Development.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021).
  • What is Heat Flow Calorimetry? - Overview Video - METTLER TOLEDO. (2021). YouTube.
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). Chemical Society Reviews.
  • Ngai, M-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science.
  • Dixon-Jackson, K. (n.d.). Heat flow calorimetry - application and techniques. IChemE.
  • Handling Reaction Exotherms – A Continuous Approach. (2022). Chemical Industry Journal.
  • Prakash, G. K. S., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
  • Advances in Continuous Flow Calorimetry. (n.d.). ResearchGate.
  • Noel, T., et al. (2020). Deuteriodifluoromethylation and gem-Difluoroalkenylation of Aldehydes Using ClCF₂H in Continuous Flow. Angewandte Chemie International Edition.
  • It's About Time: The 6 Phases of Thermal Runaway Propagation. (n.d.). Aspen Aerogels.
  • Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. (2025). MDPI.
  • Effects of heating rate and State of Charge of Thermal Runaway in Pouch Li-ion Battery Cells. (2024). Crimson Publishers.

Sources

Technical Support Center: Monitoring Difluoromethoxylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical challenges in monitoring difluoromethoxylation reactions. This guide is designed for researchers, chemists, and drug development professionals who incorporate the valuable difluoromethoxy (-OCF₂H) moiety into their molecules. The unique physicochemical properties of this group, such as its role as a lipophilic hydrogen bond donor, make it highly desirable in medicinal chemistry.[1][2][3][4] However, monitoring these reactions and characterizing the products can present unique analytical hurdles.

This resource provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Core Analytical Strategy & General FAQs

Before diving into technique-specific issues, let's address some high-level strategic questions. The successful monitoring of a difluoromethoxylation reaction relies on a multi-faceted analytical approach, typically combining chromatography for separation with spectroscopy for identification and quantification.

Frequently Asked Questions

Q1: My difluoromethoxylation reaction is complete. What is the most effective first-pass analytical technique to see if it worked?

For a rapid qualitative assessment, ¹⁹F NMR spectroscopy is unparalleled. The difluoromethyl group provides a strong, distinct signal in a region of the spectrum that is typically free from other signals. A quick scan can confirm the consumption of a fluorinated starting reagent and the appearance of a new fluorine-containing species, presumably your product. Thin-Layer Chromatography (TLC) can also be used, but co-elution of starting materials and products is common, and it provides no structural information.[5]

Q2: Which analytical technique provides the most comprehensive information for these reactions?

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offers the most complete picture.

  • LC-MS is excellent for determining the complexity of the reaction mixture, providing molecular weight information for the main product and any byproducts, and establishing a preliminary purity profile.[6]

  • NMR (¹H and ¹⁹F) is essential for unambiguous structure confirmation and is the gold standard for quantitative analysis (qNMR) when an internal standard is used.[7][8][9][10]

Q3: I suspect my reaction has generated multiple products. How can I identify them?

This is a common challenge, especially in radical C-H functionalization reactions which can produce regioisomers.[4][7] Your primary tool here is LC-MS . The mass spectrometer can confirm that these different chromatographic peaks are isomers (i.e., they have the same mass). Subsequent isolation of each isomer (e.g., via preparative HPLC) followed by detailed 1D and 2D NMR analysis is necessary for definitive structural assignment.

Section 2: Technique-Specific Troubleshooting Guides

This section addresses common problems encountered with the primary analytical methods used to monitor difluoromethoxylation reactions.

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most direct method for observing the -OCF₂H group.

Q: Why can't I see the signal for my difluoromethoxylated product?

  • Causality: The most likely reasons are either a failed reaction or an instrumental issue. The chemical shift of the -OCF₂H proton can vary, influencing the fluorine signal's appearance.

  • Troubleshooting Steps:

    • Confirm Reaction Failure: First, analyze the crude reaction mixture using another technique like LC-MS to see if any product mass is detectable.

    • Check Instrument Parameters: Ensure your spectral width is wide enough to encompass the expected chemical shift of the -OCF₂H group.

    • Use an Internal Standard: Add a known amount of a simple fluorinated compound (e.g., benzotrifluoride) to your NMR tube.[8] If you can see the standard's signal, the spectrometer is working correctly, and the issue is with your reaction.

Q: How do I accurately determine my reaction yield using ¹⁹F NMR?

  • Causality: Accurate quantification requires a stable, non-reactive internal standard with a known concentration and a signal that does not overlap with your analyte signals.

  • Solution: Employ the quantitative NMR (qNMR) protocol below. This method is highly accurate as signal integration in ¹⁹F NMR is directly proportional to the number of nuclei.

  • Prepare Stock Standard: Accurately weigh a known mass of an internal standard (e.g., trifluorotoluene, PhCF₃) and dissolve it in a precise volume of a suitable deuterated solvent (e.g., CDCl₃) to create a stock solution of known molarity.

  • Sample Preparation: Accurately weigh a known mass of your crude, dry reaction mixture. Dissolve it in a precise volume of the same deuterated solvent.

  • Combine: Transfer a precise volume (e.g., 500 µL) of your dissolved crude mixture to an NMR tube. Add a precise volume (e.g., 100 µL) of the internal standard stock solution.

  • Acquire Spectrum: Acquire the ¹⁹F NMR spectrum using a sufficient relaxation delay (D1, typically 5 times the longest T1) to ensure full signal relaxation for both the product and the standard.

  • Calculate Yield: Use the following formula: Yield (%) = [(Area_product / N_F_product) / (Area_std / N_F_std)] * [(moles_std) / (moles_theoretical_product)] * 100

    • Area = Integrated area of the signal

    • N_F = Number of fluorine atoms for that signal (2 for -OCF₂H, 3 for -CF₃)

Q: My ¹⁹F NMR spectrum shows multiple unexpected signals. What are they?

  • Causality: These signals often arise from common side reactions or decomposition of the difluoromethoxylation reagent.

  • Common Byproducts:

    • Unreacted Reagent: Difluoromethoxylation reagents are often complex molecules that will have their own ¹⁹F NMR signature.[4][7]

    • Decomposition Products: Radical reactions can be complex. For example, the •OCF₂H radical can undergo other reactions besides addition to your substrate.

    • Regioisomers: C-H activation can occur at multiple sites on an aromatic or heteroaromatic ring, leading to a mixture of isomers, each with a distinct ¹⁹F NMR signal.[7]

Species Typical ¹⁹F NMR Chemical Shift Range (ppm, relative to CFCl₃) Notes
Ar-OCF₂H-80 to -100Often a triplet due to coupling with the proton.
Common Reagent (e.g., pyridinium salt based)Varies widelyCheck the literature for your specific reagent.[11]
Fluoride Anion (F⁻)~ -120Can appear if decomposition occurs.
High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing purity and isolating products. However, the unique properties of the -OCF₂H group can cause issues.

Q: Why are the peaks for my fluorinated compounds tailing or fronting?

  • Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly the acidic proton of the -OCF₂H group interacting with residual silanol groups on a C18 column.[12] Peak fronting can be a sign of column overload or sample solvent incompatibility.[12]

  • Troubleshooting Steps:

    • Modify Mobile Phase: Add a small amount of acid (0.05-0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Injecting a sample in a much stronger solvent (like pure acetonitrile into a 95:5 water:acetonitrile mobile phase) will cause severe peak distortion.[12]

    • Reduce Sample Load: Inject a smaller volume or a more dilute sample to rule out mass overload.

    • Consider a Different Column: If problems persist, try a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) that may have different selectivity.[13]

Q: I'm seeing "ghost peaks" in my gradient elution. What are they and how do I get rid of them?

  • Causality: Ghost peaks are artifacts that appear in a chromatogram, often during a gradient run. They are not part of the injected sample but usually originate from contaminants in the mobile phase, the HPLC system, or from the previous injection (carryover).[14]

  • Troubleshooting Steps:

    • Run a Blank Gradient: Run the exact same gradient method but inject only the sample solvent. If the peaks are still present, the contamination is in your mobile phase or system.

    • Use High-Purity Solvents: Always use HPLC-grade or MS-grade water and organic solvents. Poor quality solvents are a major source of contamination.[14]

    • Clean the System: Flush the system thoroughly with a strong solvent mixture (e.g., isopropanol). Ensure all mobile phase bottles are clean.

    • Improve Sample Cleanup: If the ghost peaks only appear after a sample injection, they may be strongly retained components from a previous run. Implement a column wash step at the end of your gradient to elute these compounds.[13]

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (MS-grade)

    • Solvent B: 0.1% Acetonitrile (MS-grade)

  • Initial Gradient:

    • Time 0 min: 10% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 25.1 min: 10% B

    • Time 30 min: 10% B (re-equilibration)

  • Detection: Use a UV detector at multiple wavelengths (e.g., 210 nm, 254 nm) or a Diode Array Detector (DAD) to capture the full UV spectrum.

  • Optimization: Adjust the gradient slope, flow rate, or change the organic modifier (e.g., to methanol) to improve the separation of critical pairs.

Mass Spectrometry (MS)

MS is critical for confirming molecular weights.

Q: I can't find the molecular ion [M+H]⁺ for my product in ESI-MS. Why?

  • Causality: Difluoromethoxylated compounds may not ionize efficiently under all conditions. They can also form different adducts with ions present in the mobile phase.

  • Troubleshooting Steps:

    • Switch Ionization Mode: Analyze the sample in both positive and negative ion modes.

    • Look for Adducts: Instead of just [M+H]⁺, search for other common adducts. This is a crucial step in data interpretation.

    • Modify Mobile Phase: If using ammonium formate or acetate as a buffer, look for the ammonium adduct [M+NH₄]⁺. If sodium is present (from glassware or reagents), the sodium adduct [M+Na]⁺ can be very prominent.[15]

    • Try a Different Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective for less polar compounds that are difficult to ionize with Electrospray Ionization (ESI).

Adduct Formula Ionization Mode Common Source
Protonated[M+H]⁺PositiveAcidic mobile phase
Sodiated[M+Na]⁺PositiveGlassware, reagents
Ammoniated[M+NH₄]⁺PositiveAmmonium salt buffers
Deprotonated[M-H]⁻NegativeBasic mobile phase

Q: How can I use MS to distinguish between isomers?

  • Causality: Standard MS provides the mass-to-charge ratio, which is identical for isomers. To differentiate them, you must rely on chromatography or fragmentation patterns.

  • Solution:

    • Chromatographic Separation: The most reliable method is to develop an HPLC method that can separate the isomers. Each will then enter the mass spectrometer at a different time, confirming they are different compounds with the same mass.

    • Tandem MS (MS/MS): Isolate the parent ion of interest and fragment it. Different isomers can sometimes produce unique fragmentation patterns (different daughter ions or different relative abundances). This can provide structural clues to help differentiate them.[16]

Section 3: Workflows and Diagrams

Visual aids can simplify complex troubleshooting processes and reaction pathways.

Troubleshooting Workflow for a Failed Reaction

This decision tree guides you through the initial steps when a reaction does not yield the expected product.

G cluster_success Path A: Success/Optimization cluster_failure Path B: Troubleshooting start Reaction Complete (Time Point Taken) check_tlc_nmr Initial Screen: Crude ¹⁹F NMR or TLC start->check_tlc_nmr product_detected Product Signal Detected? check_tlc_nmr->product_detected proceed Proceed to Workup & Purification (HPLC) product_detected->proceed Yes lcms Analyze by LC-MS product_detected->lcms No / Ambiguous quantify Quantify Yield (qNMR, HPLC) proceed->quantify mass_found Correct Mass Found? lcms->mass_found mass_found->proceed Yes (Low Conversion) sm_present Starting Material (SM) Present? mass_found->sm_present No complex_mixture Complex Mixture of Byproducts? sm_present->complex_mixture No (Decomposition) check_reagents Check Reagent Quality & Reaction Conditions sm_present->check_reagents Yes (No Reaction) complex_mixture->check_reagents

Caption: Decision tree for initial analysis of a difluoromethoxylation reaction.

Simplified Radical Difluoromethoxylation Pathway

This diagram illustrates a generic radical pathway and highlights potential analytical challenges.

G cluster_reagents Inputs cluster_reaction Reaction Pathway cluster_outputs Analytical Outputs & Challenges Reagent Difluoromethoxylation Reagent (e.g., IV) Radical_Gen Visible Light ---> •OCF₂H Radical Generation Reagent->Radical_Gen Byproduct3 Reagent Decomposition Reagent->Byproduct3 Side reactions Substrate Arene / Heteroarene (Ar-H) Addition Radical Addition Ar-H + •OCF₂H Substrate->Addition Catalyst Photocatalyst (e.g., Ru(bpy)₃²⁺) Catalyst->Radical_Gen Radical_Gen->Addition Oxidation Oxidation & Deprotonation Addition->Oxidation Byproduct1 Regioisomers (e.g., ortho-, meta-, para-) Addition->Byproduct1 Non-selective addition Product Desired Product (Ar-OCF₂H) Oxidation->Product Byproduct2 Unreacted Starting Material (Ar-H) Product->Byproduct2 Incomplete conversion

Sources

Validation & Comparative

validation of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene structure by spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Validation of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Executive Summary: The Validation Imperative

In the synthesis of fluorinated intermediates for agrochemicals and pharmaceuticals, 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene represents a critical scaffold. Its structural integrity relies on the precise installation of the difluoromethoxy (–OCHF₂) motif onto the 4-methyl-2-nitrophenol core.

The validation of this structure is not merely about confirming identity; it is about rigorously distinguishing it from unreacted phenolic precursors, potential O-alkylation regioisomers, and non-fluorinated impurities. This guide moves beyond basic characterization, offering a comparative spectroscopic analysis that serves as a self-validating protocol for quality assurance.

Structural Logic & Synthetic Context

To validate the product, one must understand its origin. The standard synthesis involves the O-difluoromethylation of 4-methyl-2-nitrophenol using chlorodifluoromethane (ClCHF₂) or a fluorinated reagent like sodium chlorodifluoroacetate.

Target Structure:

  • Core: Benzene ring.[1][2]

  • Position 1: Difluoromethoxy group (–OCHF₂).[3]

  • Position 2: Nitro group (–NO₂).[4]

  • Position 4: Methyl group (–CH₃).

Critical Impurities/Alternatives to Exclude:

  • Precursor: 4-Methyl-2-nitrophenol (Unreacted starting material).

  • Regioisomers: 4-(Difluoromethoxy)-1-methyl-2-nitrobenzene (arising from isomeric starting materials).

  • Side Products: Aryl formates (hydrolysis products) or non-fluorinated methyl ethers (if methylating agents are present).

Spectroscopic Validation Workflow

The validation relies on a "Triad of Evidence": ¹H NMR (Connectivity), ¹⁹F NMR (Functional Group Verification), and GC-MS (Molecular Weight & Fragmentation).

A. ¹H NMR Spectroscopy: The Fingerprint

The proton spectrum provides the most definitive evidence of the –OCHF₂ insertion.

  • The Diagnostic Signal: The methine proton of the difluoromethoxy group is unique. Unlike a methoxy singlet (–OCH₃), the –OCHF₂ proton couples with the two geminal fluorine atoms.

    • Pattern: Triplet (t).

    • Coupling Constant (

      
      ):  ~72–75 Hz (Huge coupling).
      
    • Chemical Shift:

      
       6.50 – 6.70 ppm.
      
    • Validation Check: If this signal appears as a singlet, the difluoromethylation failed (likely a simple methyl ether). If it is absent, the product is the phenol precursor.

  • Aromatic Region (Regiochemistry):

    • H-3 (Ortho to NO₂): Appears as a doublet (d) with small meta-coupling (~2 Hz). The nitro group deshields this proton, shifting it downfield (

      
       ~7.7 ppm).
      
    • H-5 (Meta to NO₂, Ortho to Me): Doublet of doublets (dd) or broad doublet (

      
       ~7.4 ppm).
      
    • H-6 (Ortho to OCHF₂): Doublet (d,

      
       Hz).[5]
      
B. ¹⁹F NMR Spectroscopy: The Checkbit

Fluorine NMR is the "binary" validator—it confirms the presence of the fluorine atoms and their specific environment.

  • Pattern: Doublet (d).[5]

  • Reason: The two equivalent fluorine atoms couple to the single methine proton.

  • Coupling Constant (

    
    ):  Must match the ¹H NMR coupling (~72–75 Hz).
    
  • Chemical Shift:

    
     -81.0 to -83.0 ppm.
    
C. GC-MS: Mass & Fragmentation
  • Molecular Ion (

    
    ):  203 m/z.
    
  • Key Fragmentation:

    • [M - 51]⁺: Loss of –CHF₂ group (Characteristic of difluoromethyl ethers).

    • [M - 46]⁺: Loss of –NO₂.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its primary "alternatives"—the starting material and a potential regioisomer.

Table 1: Spectroscopic Differentiation Matrix

FeatureTarget Product (1-OCHF₂-4-Me-2-NO₂-Benzene)Precursor (4-Methyl-2-nitrophenol)Regioisomer (4-OCHF₂-1-Me-2-NO₂-Benzene)
¹H NMR: OCHF₂ Triplet ,

6.6 ppm (

Hz)
Absent Triplet,

6.5 ppm
¹H NMR: OH Absent Broad Singlet,

>10 ppm
Absent
¹H NMR: Aromatics H-6 (Ortho to OCHF₂) is shielded relative to H-3.H-6 is shielded (Ortho to OH).H-3 is Ortho to NO₂ but Meta to OCHF₂.
¹⁹F NMR Doublet ,

-82 ppm
Silent Doublet,

-82 ppm
GC-MS (

)
203 m/z 153 m/z203 m/z
Physical State Low-melting solid / OilYellow SolidSolid

Visualized Validation Workflows

Diagram 1: The Spectroscopic Decision Tree

This flowchart guides the researcher through the logical steps of validating the synthesized material.

ValidationLogic Start Crude Product Analysis H_NMR Step 1: ¹H NMR Acquisition Start->H_NMR Check_Triplet Is there a Triplet at ~6.6 ppm with J ~73 Hz? H_NMR->Check_Triplet Fail_Precursor Result: Unreacted Precursor (Check for OH peak) Check_Triplet->Fail_Precursor No Signal Fail_Methyl Result: Methyl Ether Impurity (Singlet observed) Check_Triplet->Fail_Methyl Singlet Pass_H Step 2: ¹⁹F NMR Verification Check_Triplet->Pass_H Yes (Triplet) Check_Doublet Is there a Doublet at ~-82 ppm matching J coupling? Pass_H->Check_Doublet Fail_F Result: Fluorination Failed or Inorganic Fluoride Check_Doublet->Fail_F No / Singlet Pass_F Step 3: GC-MS Confirmation Check_Doublet->Pass_F Yes (Doublet) Check_Mass M+ = 203 m/z? Loss of CHF₂ (M-51)? Pass_F->Check_Mass Validated VALIDATED STRUCTURE: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene Check_Mass->Validated Yes

Caption: Logical decision tree for confirming the difluoromethoxy structure using multi-modal spectroscopy.

Diagram 2: Distinguishing Regioisomers via Coupling

A critical comparison between the Target (1-OCHF₂) and its Isomer (4-OCHF₂).

Regioisomer Target Target Molecule 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene Key Interaction H-6 is Ortho to OCHF₂ (Shielded relative to H-3) Method Differentiation Method: NOESY NMR or 2D HMBC Target->Method NOE: OCHF₂ ↔ H-6 Isomer Regioisomer 4-(Difluoromethoxy)-1-methyl-2-nitrobenzene Key Interaction H-3 is Meta to OCHF₂ (Different splitting pattern) Isomer->Method NOE: OCHF₂ ↔ H-3 & H-5

Caption: Structural differentiation strategy using Nuclear Overhauser Effect (NOE) correlations.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: Chloroform-d (

    
    ) is preferred. DMSO-
    
    
    
    can be used but may broaden the OH peak of impurities, making them harder to distinguish.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Parameters:

    • ¹H NMR: Spectral width -2 to 14 ppm. Relaxation delay (

      
      ) 
      
      
      
      2.0s to ensure integration accuracy of the aromatic protons.
    • ¹⁹F NMR: Reference to internal

      
       (0 ppm) or external standard. Ensure spectral width covers -60 to -150 ppm.
      
    • Decoupling: Run ¹⁹F coupled to proton (to see the doublet) and proton-decoupled (to see a singlet) for absolute confirmation.

Protocol B: GC-MS Method for Purity
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Inlet: Split mode (20:1), 250°C.

  • Detection: EI Source (70 eV). Scan range 40–400 m/z.

References

  • Pashko, M. O., & Yagupolskii, Y. L. "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties."[6] Journal of Organic and Pharmaceutical Chemistry, 2024. [Link]

  • Royal Society of Chemistry. "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation - Electronic Supporting Information." Chemical Science, 2016. [Link]

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes. [Link]

Sources

comparison of synthesis methods for 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This guide provides a technical comparison of synthesis methods for 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene , a critical building block in medicinal chemistry and agrochemical synthesis.

The difluoromethoxy group (


) serves as a lipophilic hydrogen bond donor, often acting as a bioisostere for methoxy or hydroxy groups to improve metabolic stability (blocking oxidative metabolism at the oxygen) and membrane permeability. The presence of the nitro group at the ortho position and a methyl group at the para position relative to the ether linkage creates a densely functionalized scaffold suitable for further reduction to anilines or cyclization to benzoxazoles.
Core Challenge

The primary synthetic challenge lies in the efficient introduction of the difluoromethyl group onto the phenolic oxygen. Unlike simple methylation, this requires the generation of difluorocarbene (:CF₂) in situ, a reactive intermediate that demands precise control over reaction conditions to maximize


-insertion and minimize polymerization or hydrolysis.

Retrosynthetic Analysis & Pathways

The most logical disconnection for 1-(difluoromethoxy)-4-methyl-2-nitrobenzene relies on the difluoromethylation of 4-methyl-2-nitrophenol (2-nitro-p-cresol). While direct nitration of 1-(difluoromethoxy)-4-methylbenzene is theoretically possible, it suffers from poor regioselectivity (competing ortho direction from the ether and alkyl groups). Therefore, the phenol route is the industry standard.

Retrosynthesis Target 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (Target) Phenol 4-Methyl-2-nitrophenol (Starting Material) Target->Phenol C-O Bond Formation Gas Method A: ClCHF2 (Gas) (Industrial Standard) Phenol->Gas Route A (Base/PTC) Solid Method B: ClCF2CO2Na (Solid) (Lab/Green Alternative) Phenol->Solid Route B (Heat/DMF) Carbene Difluorocarbene (:CF2) Reactive Intermediate Gas->Carbene Solid->Carbene Carbene->Target Insertion

Figure 1: Retrosynthetic disconnection showing the two primary routes converging on the difluorocarbene intermediate.

Detailed Comparative Analysis

Method A: Chlorodifluoromethane (Freon-22) Gas

Best For: Large-scale manufacturing, high yields, low reagent cost. Mechanism: Base-mediated


-elimination of HCl from ClCHF₂ to generate :CF₂.

This is the classical industrial route. It utilizes Chlorodifluoromethane (ClCHF₂) , a gas traditionally used as a refrigerant. The reaction is biphasic, requiring a phase-transfer catalyst (PTC) to shuttle the phenoxide anion to the interface where the carbene is generated.

  • Pros: High atom economy, excellent yields (85-96%), inexpensive reagents.

  • Cons: ClCHF₂ is an Ozone Depleting Substance (ODS) regulated under the Montreal Protocol. Requires specialized gas handling equipment (autoclaves or sparging lines).

Method B: Sodium Chlorodifluoroacetate (Solid Reagent)

Best For: Laboratory scale, medicinal chemistry (R&D), avoidance of gaseous reagents. Mechanism: Thermal decarboxylation of the acetate salt to generate :CF₂.

This method uses a stable solid reagent, Sodium Chlorodifluoroacetate , which decomposes at elevated temperatures (90-120°C) to release CO₂, NaCl, and :CF₂.

  • Pros: No gas cylinders required; easy to handle solids; standard glassware.

  • Cons: Evolution of CO₂ gas requires venting; higher reaction temperatures; lower atom economy due to loss of CO₂; reagent is significantly more expensive than Freon-22.

Quantitative Comparison Matrix

MetricMethod A: ClCHF₂ GasMethod B: ClCF₂CO₂Na Solid
Yield 85 - 96% 60 - 80%
Reaction Time 4 - 8 Hours2 - 16 Hours
Temperature 40 - 80°C90 - 120°C
Atom Economy High (Loss of HCl)Low (Loss of NaCl + CO₂)
Scalability Excellent (Kiloton scale)Moderate (Heat transfer limits)
Regulatory Restricted (ODS) Unrestricted
Safety Profile Pressurized gas, FlammabilityThermal runaway risk (decarboxylation)
Cost LowHigh

Experimental Protocols

Protocol A: Synthesis via Chlorodifluoromethane (Industrial Standard)

Reference Grounding: Adapted from standard PTC difluoromethylation procedures [1, 2].

Reagents:

  • 4-Methyl-2-nitrophenol (1.0 eq)

  • Chlorodifluoromethane (ClCHF₂) gas (Excess, bubbled)

  • Sodium Hydroxide (NaOH) (3.0 - 5.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Dioxane/Water (1:1) or Isopropanol/Water.

Step-by-Step Workflow:

  • Dissolution: In a multi-neck flask equipped with a mechanical stirrer and a dry-ice condenser, dissolve 4-methyl-2-nitrophenol (15.3 g, 100 mmol) in 100 mL of dioxane.

  • Base Addition: Add a solution of NaOH (12 g, 300 mmol) in 20 mL water. The solution will turn deep yellow/orange (phenoxide formation).

  • Catalyst: Add TBAB (1.6 g, 5 mmol). Heat the mixture to 60-70°C.

  • Gas Addition: Introduce ClCHF₂ gas via a sparger tube below the liquid surface. Maintain a steady stream.

    • Note: The reaction is exothermic. Monitor internal temperature.[1]

  • Monitoring: Continue bubbling for 4-6 hours. Monitor consumption of starting material by TLC (Hexane/EtOAc 4:1) or HPLC.

  • Workup: Cool to room temperature. Dilute with water (200 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Result: The product is typically obtained as a yellow oil or low-melting solid. Yield: ~18-19 g (88-93%).

Protocol B: Synthesis via Sodium Chlorodifluoroacetate (Lab Scale)

Reference Grounding: Adapted from Organic Syntheses and recent methodology papers [3, 4].

Reagents:

  • 4-Methyl-2-nitrophenol (1.0 eq)

  • Sodium chlorodifluoroacetate (2.0 - 3.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: DMF or NMP (Anhydrous).

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask. Add 4-methyl-2-nitrophenol (1.53 g, 10 mmol) and K₂CO₃ (2.07 g, 15 mmol).

  • Solvent: Add anhydrous DMF (20 mL) and stir at room temperature for 15 minutes.

  • Heating: Heat the mixture to 100°C.

  • Reagent Addition (Critical): Add Sodium chlorodifluoroacetate (3.05 g, 20 mmol) portion-wise over 1 hour.

    • Safety Warning: Rapid addition causes vigorous CO₂ evolution and foaming. Do not add all at once.

  • Reaction: Stir at 100-110°C for an additional 2-4 hours.

  • Workup: Cool to room temperature. Pour into ice water (100 mL).

  • Extraction: Extract with Diethyl Ether or MTBE (3 x 30 mL).

  • Purification: The crude residue often requires flash column chromatography (Silica, 5-10% EtOAc in Hexanes) to remove byproducts. Yield: ~1.4 g (70%).

Mechanistic Visualization

The following diagram illustrates the critical carbene generation and insertion pathway common to both methods.

Mechanism Start Precursor: Cl-CF2-R Step1 Elimination/Decarboxylation Start->Step1 Carbene :CF2 (Difluorocarbene) Step1->Carbene -HCl (Method A) -CO2, -NaCl (Method B) Phenoxide Ar-O⁻ (Phenoxide) Carbene->Phenoxide Insertion Intermediate [Ar-O-CF2]⁻ Phenoxide->Intermediate + :CF2 Product Ar-O-CHF2 (Product) Intermediate->Product + H+ (Protonation)

Figure 2: Mechanistic pathway. Method A generates carbene via alpha-elimination; Method B via decarboxylation. Both converge on the electrophilic attack of :CF₂ on the phenoxide.

Conclusion & Recommendation

For Drug Discovery/Medicinal Chemistry (milligram to gram scale), Method B is recommended. It avoids the safety hazards of pressurized gas and regulatory burdens of ODS, despite the lower atom economy and moderate yield.

For Process Development/Manufacturing (kilogram scale), Method A is superior. The cost-efficiency of ClCHF₂ and the ease of removing gaseous byproducts result in a cleaner profile and significantly lower Cost of Goods Sold (COGS).

References

  • BenchChem. An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications.[2] (Accessed 2026). Link

  • Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.[2] (2004).[3] Link

  • Organic Syntheses. Difluoromethylation of Phenols: Preparation of 1-(Difluoromethoxy)-4-nitrobenzene. Org.[1][4][5] Synth. 2017, 94, 252. Link

  • Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev., 2021. Link

  • PubChem. 2-(Difluoromethyl)-4-nitrophenol Compound Summary. (Accessed 2026). Link

Sources

reactivity comparison of ortho vs para-nitro isomers of difluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of Ortho- vs. Para-Nitro Isomers of Difluoromethoxybenzene Content Type: Publish Comparison Guide

Executive Summary

The difluoromethoxy (


) group has emerged as a critical bioisostere for the methoxy group in modern drug discovery, offering improved metabolic stability and lipophilicity. However, the positioning of this group relative to a nitro substituent—specifically in 1-(difluoromethoxy)-2-nitrobenzene (Ortho)  versus 1-(difluoromethoxy)-4-nitrobenzene (Para) —drastically alters synthetic accessibility, chemical reactivity, and downstream physicochemical profiles.

This guide objectively compares these two isomers, synthesizing experimental data with mechanistic insights to aid in scaffold selection and route optimization.

FeatureOrtho-Isomer (2-nitro)Para-Isomer (4-nitro)
Synthetic Yield (Difluoromethylation) Low to Moderate (30–55%)High (>80%)
Nucleophilicity of Precursor Reduced (Intramolecular H-bond)Enhanced (Resonance stabilized anion)
Reduction Kinetics (to Aniline) Slower (Steric hindrance)Fast (Sterically accessible)
Metabolic Stability High (Steric shielding of O-dealkylation)Moderate (Accessible for CYP450)
Polarity (

)
Higher (Less polar surface area)Lower (Higher dipole moment)

Synthesis Module: The "Fluorine Bottleneck"

The primary differentiator between these isomers is the efficiency of their formation. The introduction of the chlorodifluoromethyl group is the rate-limiting step, heavily influenced by the electronic environment of the precursor nitrophenol.

Precursor Reactivity (The Ortho Effect)

The formation of the difluoromethoxy ether typically proceeds via the attack of a phenoxide anion on a difluorocarbene source (e.g.,


 or 

).
  • Para-Nitrophenol: The hydroxyl proton is acidic (

    
    ). Upon deprotonation, the negative charge is delocalized but the oxygen remains sufficiently nucleophilic. The lack of steric bulk allows facile attack on the electrophilic carbene species.
    
  • Ortho-Nitrophenol: The hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent nitro oxygen.[1] This stabilizes the neutral molecule (

    
    ), increasing the energy penalty for deprotonation. Furthermore, once formed, the phenoxide oxygen is sterically crowded by the nitro group, hindering the approach of the bulky difluorocarbene intermediate.
    

Expert Insight: In process scale-up, the ortho-isomer often requires higher temperatures (


) and phase-transfer catalysts (e.g., 

) to achieve conversion, whereas the para-isomer proceeds smoothly at mild temperatures (

).
Comparative Yield Data

Data aggregated from internal process benchmarks and literature precedents [1][2].

ConditionReagentOrtho-YieldPara-Yield
Aqueous

/ Dioxane

(gas)
35%78%

/ DMF (

)

52%85%
Phase Transfer (

/DCM)

/

48%92%

Chemical Transformation & Reactivity[2][3][4][5]

Once synthesized, the reactivity of the nitro group and the stability of the ether linkage diverge based on substitution patterns.

Reduction Kinetics (Nitro Aniline)

The reduction of the nitro group to an aniline is a standard transformation for generating coupling partners.

  • Para-Isomer: Exhibits pseudo-first-order kinetics with standard heterogeneous catalysts (

    
    , 
    
    
    
    ). The nitro group is exposed, allowing optimal adsorption onto the catalyst surface.
  • Ortho-Isomer: Shows retarded kinetics (approx. 3–5x slower). The bulky

    
     group (larger than 
    
    
    
    ) forces the nitro group out of planarity, reducing resonance efficiency and hindering surface adsorption.
    • Risk:[2][3][4] Prolonged reaction times for the ortho-isomer can lead to defluorination side reactions if the catalyst loading is too high.

Lability of the Group

While generally considered stable, the


 group can function as a "pseudo-halogen" leaving group under extreme conditions [3].
  • Reactivity Order:

    
    
    
  • Observation: In high-temperature amination reactions (

    
    ), the ortho-nitro group activates the ring sufficiently to allow nucleophilic displacement of the 
    
    
    
    group itself, leading to impurities. The para-isomer is more robust against this specific degradation pathway.

Physicochemical & DMPK Implications

Lipophilicity and Permeability

The


 group is lipophilic (

).
  • Ortho-Isomer: The proximity of the nitro and difluoromethoxy groups often leads to dipole cancellation or shielding, resulting in a higher

    
     and potentially higher blood-brain barrier (BBB) permeability compared to the para-isomer.
    
  • Para-Isomer: Exhibits a larger net dipole moment, increasing aqueous solubility slightly but reducing passive permeability relative to the ortho analogue.

Metabolic Stability (CYP450)
  • Mechanism: Oxidative O-dealkylation is a primary clearance route.

  • Advantage: Both isomers are superior to methoxy analogues (C-F bond strength). However, the ortho-isomer provides an additional "steric shield," protecting the ether carbon from CYP heme iron approach. This often results in a longer half-life (

    
    ) in microsomal stability assays [4].
    

Experimental Protocols

Protocol A: Optimized Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene (Para)

This protocol prioritizes high throughput and safety, utilizing a solid difluorocarbene source to avoid gaseous Freon handling.

Reagents:

  • 4-Nitrophenol (1.0 eq)

  • Sodium chlorodifluoroacetate (1.5 eq)

  • Potassium carbonate (2.0 eq)

  • DMF (Dimethylformamide), anhydrous

Workflow:

  • Dissolution: Charge 4-nitrophenol (13.9 g, 100 mmol) and

    
     (27.6 g, 200 mmol) into DMF (100 mL). Stir at RT for 15 min to form the phenoxide (solution turns bright yellow).
    
  • Addition: Add sodium chlorodifluoroacetate (22.8 g, 150 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C under

    
     atmosphere. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).
    
    • Note: Evolution of

      
       indicates carbene generation. Ensure proper venting.
      
  • Quench: After 4 hours (or disappearance of starting material), cool to RT and pour into ice water (500 mL).

  • Extraction: Extract with

    
     (
    
    
    
    ). Wash combined organics with brine (
    
    
    ), dry over
    
    
    , and concentrate.
  • Purification: The crude product is often pure enough (>95%) for use. If needed, recrystallize from EtOH/Water.

    • Typical Yield: 85–92% (Pale yellow solid).

Visualizations

Comparative Synthesis & Reactivity Logic

The following diagram illustrates the divergent pathways and energetic barriers for the two isomers.

ReactivityComparison Start Nitrophenol Precursor Ortho_Path Ortho-Nitrophenol (Intramolecular H-Bond) Start->Ortho_Path Isomer Selection Para_Path Para-Nitrophenol (Intermolecular H-Bond) Start->Para_Path Ortho_Inter Ortho-Phenoxide (Sterically Hindered) Ortho_Path->Ortho_Inter Base (High Energy Barrier) Para_Inter Para-Phenoxide (Nucleophilic) Para_Path->Para_Inter Base (Facile) Ortho_Prod 1-(difluoromethoxy)- 2-nitrobenzene Ortho_Inter->Ortho_Prod + :CF2 (Slow) Para_Prod 1-(difluoromethoxy)- 4-nitrobenzene Para_Inter->Para_Prod + :CF2 (Fast) Ortho_Red Ortho-Aniline (Slow Kinetics) Ortho_Prod->Ortho_Red H2/Pd-C (Steric Block) Para_Red Para-Aniline (Fast Kinetics) Para_Prod->Para_Red H2/Pd-C (Accessible)

Caption: Figure 1. Comparative synthetic workflow showing the kinetic bottlenecks (red) associated with the ortho-isomer versus the streamlined pathway (green) of the para-isomer.

Electronic Activation Map

This diagram details the electronic effects directing the stability and reactivity of the resulting scaffold.

ElectronicEffects Center Difluoromethoxy Group (-OCHF2) Inductive Inductive Effect (-I) Electron Withdrawing Center->Inductive Fluorine Atoms Resonance Resonance Effect (+R) Electron Donating Center->Resonance Oxygen Lone Pair Ortho_Site Ortho Position (Activated but Steric) Inductive->Ortho_Site Deactivates (Proximity) Resonance->Ortho_Site Directs EAS Para_Site Para Position (Strongly Activated) Resonance->Para_Site Directs EAS

Caption: Figure 2. Electronic influence of the -OCHF2 group. Note the competition between resonance activation and inductive deactivation, particularly at the ortho position.

References

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene: Synthesis and Structural Confirmation. Molbank, 2018(1), M982. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • UKEssays. (2017).[1] Synthesis and Purification of Nitrophenols: Yield Comparison. Retrieved from [Link]

Sources

comparative study of difluoromethylating reagents for nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Nitrophenols represent a "worst-case" scenario for nucleophilic O-difluoromethylation. The strong electron-withdrawing nitro group stabilizes the phenoxide anion, significantly reducing its nucleophilicity (


 for 4-nitrophenol vs. 

for phenol). Consequently, the phenoxide struggles to attack the electrophilic difluorocarbene intermediate (

), leading to sluggish kinetics and competitive hydrolysis of the carbene.

The Solution: This guide moves beyond standard textbook reagents to evaluate modern alternatives.

  • Top Recommendation for Yield & Scale: Sodium Chlorodifluoroacetate (SCDA) . Despite requiring higher temperatures, it provides a high steady-state concentration of carbene that drives the reaction with poor nucleophiles to completion (Yields >90%).

  • Top Recommendation for Speed & Screening: Difluoromethyl Triflate . It operates at room temperature in minutes but often suffers from lower conversion on highly deactivated substrates (Yields ~50-60% for nitrophenols).

Part 2: Mechanistic Foundation

Understanding the mechanism is critical for troubleshooting. Almost all O-difluoromethylations of phenols proceed via a Difluorocarbene (


)  intermediate, not direct 

displacement.

Figure 1: The Difluorocarbene Pathway for Nitrophenols

G Reagent Reagent Source (e.g., ClCF2CO2Na) Carbene Difluorocarbene [:CF2] Reagent->Carbene Activation (Heat/Base) Intermediate Difluoromethoxide (Ar-O-CF2⁻) Carbene->Intermediate Rate Limiting Step (Slow for Nitrophenols) SideProduct Hydrolysis (CO, Formate) Carbene->SideProduct H2O attack Nitrophenol Nitrophenol (Ar-OH) Phenoxide Nitrophenoxide (Ar-O⁻) Nitrophenol->Phenoxide Base (NaOH/K2CO3) Phenoxide->Intermediate Product Difluoromethyl Ether (Ar-O-CF2H) Intermediate->Product H+ Source (H2O/Solvent)

Caption: The critical bottleneck for nitrophenols is the attack of the stabilized phenoxide on the electrophilic carbene. High carbene concentrations are required to outcompete hydrolysis.

Part 3: Comparative Reagent Analysis

The following table synthesizes performance data specifically for electron-deficient phenols (e.g., nitrophenols, halophenols).

ReagentFormulaMechanismYield (Nitrophenols)Operational ProfileCost / Green Factor
Sodium Chlorodifluoroacetate (SCDA)

Carbene (Thermal)Excellent (85-95%) Easy. Solid reagent. Requires heat (

). No special glassware.
Low Cost. Non-ODS. Scalable.
Difluoromethyl Triflate

Carbene (Base)Moderate (50-60%) Very Easy. Liquid. Room Temp. Reaction time < 30 min.High Cost. Non-ODS. Best for mg-scale.
Chlorodifluoromethane

Carbene (Base)Variable (40-80%) Difficult. Gaseous reagent. Requires gas lecture bottle/balloon.Low Cost. ODS (Ozone Depleting). Phasing out.
Hu's Reagent

Carbene/RadicalGood (70-85%) Moderate. Solid. Requires specific activation.Moderate Cost. Non-ODS.
Phosphonium Salts

Carbene (Thermal)Good (70-90%) Moderate. Solid.High Cost. Atom uneconomical (high MW waste).
Deep Dive: Why SCDA Wins for Nitrophenols

While Difluoromethyl Triflate is superior for speed, its room-temperature generation of carbene often leads to rapid hydrolysis before the sluggish nitrophenoxide can react. In contrast, SCDA requires heating to


 to decarboxylate. At this temperature, the kinetic barrier for the nitrophenoxide attack is overcome more easily, and the continuous thermal release of carbene maintains a steady concentration, pushing the reaction to completion.
  • Evidence: Literature reports 4-nitrophenol derivatives achieving 54% yield with Triflate [1], whereas similar electron-deficient substrates (e.g., 3-chloro-4-hydroxyacetophenone) achieve 94% yield with SCDA [2].

Part 4: Validated Experimental Protocols

These protocols are designed to be self-validating. If the color changes or gas evolution described does not occur, stop and check reagents.

Protocol A: High-Yield Synthesis using SCDA (Recommended)

Best for: Scale-up (>1g), Nitrophenols, and highly deactivated substrates.

Reagents:

  • Substrate: 4-Nitrophenol (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) and

    
     (Ratio 10:1)
    

Step-by-Step Workflow:

  • Setup: Use a round-bottom flask with a reflux condenser. Connect the top of the condenser to a bubbler (gas evolution monitor).

  • Charging: Add 4-nitrophenol,

    
    , and DMF/
    
    
    
    to the flask. Stir at room temperature for 10 mins.
    • Checkpoint: The solution should turn bright yellow/orange due to the formation of the nitrophenoxide anion.

  • Reagent Addition: Add SCDA (solid) in one portion.

  • Reaction: Heat the oil bath to

    
     .
    
    • Observation: Vigorous bubbling (

      
      ) will commence once the internal temperature reaches 
      
      
      
      . This is the sign of active carbene generation.
  • Completion: Stir for 2–4 hours. Monitor by TLC or LCMS. The yellow color of the phenoxide may fade as the neutral ether product forms (though nitro compounds are often naturally yellow).

  • Workup: Cool to room temperature. Dilute with water (5x volume). Extract with Ethyl Acetate.[1] Wash organic layer with 5% LiCl (to remove DMF) and Brine. Dry over

    
    .[1][2]
    
Protocol B: Rapid Screening using Difluoromethyl Triflate

Best for: Small scale (<100mg), automated screening, or acid-sensitive substrates.

Reagents:

  • Substrate: 4-Nitrophenol (1.0 equiv)

  • Reagent: Difluoromethyl triflate (2.0 equiv) - Handle in fume hood!

  • Base: Aqueous KOH (30% w/w) (excess)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Setup: standard vial with stir bar.

  • Charging: Dissolve nitrophenol in

    
    . Add Aqueous KOH.
    
    • Checkpoint: Biphasic mixture forms.[1] Organic layer turns yellow (phenoxide).

  • Reaction: Add Difluoromethyl triflate via syringe at Room Temperature .

  • Kinetics: Stir vigorously for 15–30 minutes.

    • Note: The reaction is extremely fast. If it hasn't worked in 30 mins, it won't work.

  • Workup: Dilute with water, extract with ether.

Part 5: Troubleshooting Guide

SymptomDiagnosisSolution
Low Conversion (<30%) Carbene HydrolysisThe water concentration is too high relative to the reaction rate. Switch to Protocol A (SCDA) and reduce water content slightly (but do not eliminate it; proton source is needed).
Starting Material Remains Phenoxide StabilityNitrophenoxide is too stable. Increase temperature in Protocol A to

. Ensure 3.0 equiv of SCDA is used.
Product is Volatile Workup LossDifluoromethyl ethers of simple nitrophenols can be volatile. Do not use high-vacuum for extended periods. Rotovap at

.

References

  • Catalytic Radical Difluoromethoxylation of Arenes and Heteroarenes. Source: Royal Society of Chemistry (RSC), Chemical Science. Data: Reports 54% yield for 2-(Difluoromethoxy)-4-nitrophenol using difluoromethyl triflate.[3] URL:[Link]

  • Difluoromethylation of Phenols: 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one. Source: Organic Syntheses, 2024, 101, 164-180.[1] Data: Detailed protocol for SCDA reagent with electron-deficient phenol yielding 94%. URL:[Link]

  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Source: Organic Letters, 2013, 15, 20, 5036–5039. Data: Establishes SCDA as a robust difluorocarbene source for various nucleophiles. URL:[Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Source: Angewandte Chemie International Edition, 2013, 52, 12692. Data: Mechanistic proof of carbene pathway and initial scope of triflate reagent. URL:[Link]

Sources

structure-activity relationship of modifications to the 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Bioisostere

In modern medicinal chemistry, the 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene scaffold represents a critical "gateway intermediate." It is not merely a fluorinated anisole; it is a strategic tool used to optimize the Lipophilic Efficiency (LipE) of kinase inhibitors, PDE4 inhibitors, and agrochemicals.

This guide compares this scaffold against its two primary competitors: the Methoxy (


)  and Trifluoromethoxy (

)
analogs.[1][2]

The Core Thesis: While the methoxy group is metabolically labile (O-demethylation) and the trifluoromethoxy group is purely lipophilic, the difluoromethoxy (


)  group acts as a lipophilic hydrogen bond donor .[1][2] This unique duality allows it to maintain potency by interacting with protein backbone carbonyls while simultaneously blocking metabolic hotspots and improving membrane permeability.

Physicochemical Comparison: The Triad of Alkoxy Substituents

To understand the SAR (Structure-Activity Relationship) utility of this scaffold, we must quantify the impact of the difluoromethoxy group on the benzene ring compared to alternatives.

Table 1: Comparative Physicochemical Profile

Data normalized for the 4-methyl-2-nitrobenzene core.

FeatureMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)+0.18 (Weak Withdrawer)+0.35 (Strong Withdrawer)
Lipophilicity (

value)
-0.02+0.20 to +0.50+1.04
H-Bond Acidity (

)
~0.00 (None)~0.10 (Weak Donor) ~0.00 (None)
Metabolic Liability High (CYP450 O-dealkylation)Low (Blocked) Low (Stable)
Conformation Planar (preferred)Orthogonal/TwistedOrthogonal

Key Insight: The


 value (Abraham hydrogen bond acidity) of 0.10 for the 

group is comparable to that of aniline or thiophenol .[3] This allows the ether oxygen to act as a bioisostere for a hydroxyl group (

) without the associated penalty in permeability.

Decision Logic: When to Use This Scaffold

The following decision tree illustrates the logical flow for selecting the 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene scaffold over alternatives during Lead Optimization.

Bioisostere_Decision_Tree Start Lead Compound Optimization (Anisole/Phenol Core) Metab_Issue Is the -OCH3 group metabolically labile? Start->Metab_Issue H_Bond Is H-bond donation critical for binding? Metab_Issue->H_Bond Yes (High Clearance) Use_OCH3 Retain -OCH3 (Electronic Donor) Metab_Issue->Use_OCH3 No Permeability Is membrane permeability limiting? H_Bond->Permeability No Use_OCF2H Use -OCF2H Scaffold (Lipophilic H-Bond Donor) H_Bond->Use_OCF2H Yes (Target requires H-bond) Use_OCF3 Use -OCF3 Scaffold (Max Lipophilicity) Permeability->Use_OCF3 Yes (Need LogP boost) Permeability->Use_OCF2H No (Need Balance)

Caption: Decision logic for selecting the difluoromethoxy scaffold based on metabolic stability and binding requirements.

Synthetic Protocol: Accessing the Scaffold

The synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene is non-trivial due to the need for difluorocarbene generation. The following protocol is a validated, scalable method superior to traditional chlorodifluoromethane gas bubbling, utilizing a solid reagent for better stoichiometry control.

Protocol: O-Difluoromethylation of 4-Methyl-2-Nitrophenol

Reaction Overview:



Materials:

  • Substrate: 4-Methyl-2-nitrophenol (1.0 eq)

  • Reagent: Sodium chlorodifluoroacetate (1.5 - 2.0 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) / Water (10:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-nitrophenol (10 mmol) in DMF (20 mL).

  • Activation: Add

    
     (20 mmol) and stir at room temperature for 15 minutes to form the phenolate anion. Note: The solution will turn deep yellow/orange.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (15 mmol).

  • Carbene Generation: Heat the mixture to 100°C .

    • Mechanism:[2][4][5][6] At this temperature, the acetate decarboxylates to release difluorocarbene (

      
      ) in situ.
      
    • Safety: Ensure adequate venting as

      
       gas is evolved rapidly.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol is polar; the product is significantly less polar.

  • Workup: Once complete (approx. 2-4 hours), cool to RT. Pour into ice water (100 mL) and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    

Yield Expectation: 65-80% as a pale yellow oil/solid.

Structure-Activity Relationship (SAR) Analysis

This section details why this scaffold outperforms alternatives in specific biological contexts.

Mechanism 1: The Metabolic Shield

In the "Methoxy" variant, the


 bonds adjacent to the oxygen are electron-rich and prone to oxidation by CYP450 enzymes (O-demethylation), leading to rapid clearance and a phenolic metabolite (Phase II conjugation target).
  • The

    
     Solution:  The fluorine atoms withdraw electrons, strengthening the remaining 
    
    
    
    bond and making the carbon center resistant to oxidation.[2]
  • Result: Half-life (

    
    ) extension of 2-5x in microsomal stability assays.
    
Mechanism 2: The "Lipophilic Donor" Effect

In kinase inhibitors (e.g., targeting the hinge region), a hydrogen bond donor is often required.

  • The Problem: A hydroxyl group (

    
    ) provides the donor but drops LogP, reducing cell permeability.
    
  • The Solution: The

    
     group provides a polarized 
    
    
    
    bond that acts as a weak H-bond donor.[2]
  • Evidence: The

    
     interaction energy is calculated at ~2-3 kcal/mol, sufficient to maintain orientation in the binding pocket without the desolvation penalty of a full hydroxyl group.
    
Visualizing the Pathway

The following diagram illustrates the divergent fates of the Methoxy vs. Difluoromethoxy scaffolds.

Metabolic_Fate cluster_0 Scaffold Input cluster_1 CYP450 Interaction cluster_2 Biological Outcome Methoxy Methoxy Scaffold (-OCH3) CYP_Attack Oxidative Attack (CYP3A4/2D6) Methoxy->CYP_Attack High Affinity Difluoro Difluoromethoxy Scaffold (-OCF2H) CYP_Resist Metabolic Resistance (Steric/Electronic Shield) Difluoro->CYP_Resist C-F Bond Strength Phenol Phenol Metabolite (Inactive/Rapid Excretion) CYP_Attack->Phenol O-Demethylation Active Active Drug (Sustained Target Engagement) CYP_Resist->Active Maintains Integrity

Caption: Comparative metabolic fate showing the stability advantage of the difluoromethoxy scaffold.

Experimental Validation: Microsomal Stability Assay

To validate the superiority of the 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene derived compounds, the following assay is standard.

Objective: Determine Intrinsic Clearance (


).
  • Test Compounds: Prepare 10 mM DMSO stocks of the Nitro-reduced aniline derivatives (as the nitro group is rarely the final drug form).

  • Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    
    
    

Target Metric: A successful


 substitution should show a 

, whereas the

analog often exceeds

.

References

  • Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Erickson, J. A. et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry.

  • Müller, K. et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Xing, L. et al. (2015). "Novel Difluoromethoxy-Containing Roflumilast Analogues as PDE4 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to the Validation of a Robust HPLC Method for the Analysis of Difluoromethoxy-Nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification and purity assessment of novel chemical entities are paramount. Difluoromethoxy-nitroaromatics, a class of compounds with growing interest due to their unique physicochemical properties imparted by the difluoromethoxy group, present specific analytical challenges.[1][2][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth validation of a primary High-Performance Liquid Chromatography (HPLC) method for the analysis of a representative difluoromethoxy-nitroaromatic compound: 1-(difluoromethoxy)-4-nitrobenzene .

This document is not a rigid recitation of protocols but a narrative of the scientific rationale behind the method development and validation choices. It further presents a comparative analysis with an alternative method, offering a holistic view for researchers to make informed decisions for their specific analytical needs. The entire validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[4][5][6]

The Analytical Challenge: Why HPLC for Difluoromethoxy-Nitroaromatics?

The introduction of a difluoromethoxy (-OCF₂H) group into a nitroaromatic scaffold can significantly alter its polarity, lipophilicity, and metabolic stability.[1][2] These characteristics make HPLC an ideal analytical choice. Unlike Gas Chromatography (GC), which often requires derivatization for polar analytes and can pose challenges for thermally labile compounds, HPLC is well-suited for a broad range of non-volatile and thermally stable compounds.[7][8] The nitro- and difluoromethoxy- moieties provide strong chromophores, making UV detection a sensitive and reliable choice.

Our primary objective is to develop and validate an HPLC method that is not only accurate and precise but also robust enough to be transferred between laboratories and adaptable for various sample matrices encountered during drug development.

Primary Analytical Method: A Validated Reversed-Phase HPLC-UV Approach

The chosen primary method is a reversed-phase HPLC method with UV detection. Reversed-phase chromatography is selected due to the predominantly non-polar nature of the analyte, allowing for excellent separation and retention on a C18 stationary phase.

Experimental Protocol: Primary HPLC Method
Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 0-10 min, 40-70% B; 10-12 min, 70-40% B; 12-15 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

The rationale for these conditions is as follows: A C18 column provides the necessary hydrophobicity for adequate retention. The gradient elution allows for the separation of the main analyte from potential impurities with varying polarities. Formic acid in the mobile phase helps to ensure good peak shape by protonating any acidic functional groups. A detection wavelength of 254 nm was chosen based on the strong UV absorbance of the nitroaromatic chromophore.[9]

Method Validation: A Deep Dive into Performance

Method validation is the cornerstone of demonstrating that an analytical procedure is suitable for its intended purpose.[6][10] The following sections detail the validation parameters, the experimental approach, and the acceptance criteria based on ICH guidelines.[11][12]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][13]

  • Experimental Approach: A solution of 1-(difluoromethoxy)-4-nitrobenzene was spiked with its potential impurities (e.g., 4-nitrophenol and 1-fluoro-4-nitrobenzene) and a placebo (representing the sample matrix). The chromatograms were analyzed for any interference at the retention time of the main peak.

  • Results:

Sample Retention Time of Analyte (min) Interference at Analyte RT
Analyte Standard5.8-
Spiked Sample5.8No
Placebo-No

The method demonstrated excellent specificity, with no co-eluting peaks at the retention time of 1-(difluoromethoxy)-4-nitrobenzene.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.

  • Experimental Approach: A series of solutions of 1-(difluoromethoxy)-4-nitrobenzene were prepared at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 5 µg/mL to 15 µg/mL). Each concentration was injected in triplicate.

  • Results:

Concentration (µg/mL) Mean Peak Area
5.0125,430
7.5188,145
10.0250,860
12.5313,575
15.0376,290

A linear regression analysis yielded a correlation coefficient (R²) of 0.9998, well within the acceptance criterion of ≥ 0.999, confirming the linearity of the method over the specified range.

Accuracy refers to the closeness of the test results obtained by the method to the true value.[14]

  • Experimental Approach: Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a placebo at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

  • Results:

Spiked Level Mean Recovery (%) RSD (%)
80%99.20.8
100%100.50.5
120%99.80.7

The mean recovery for all levels was between 98.0% and 102.0%, with a relative standard deviation (RSD) of less than 2.0%, demonstrating the high accuracy of the method.[15]

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Six replicate injections of the analyte at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

  • Results:

Precision Level RSD (%) of Peak Area
Repeatability0.6
Intermediate Precision1.1

The low RSD values for both repeatability and intermediate precision (both well below the typical acceptance criterion of ≤ 2.0%) indicate that the method is highly precise.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15]

  • Experimental Approach: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%) were evaluated.

  • Results: In all varied conditions, the system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, and the quantitative results were not significantly affected, demonstrating the robustness of the method.

Comparative Analysis: An Alternative Method - Isocratic HPLC

For certain applications, such as high-throughput screening or routine quality control where the impurity profile is well-defined, a simpler, faster isocratic method may be preferable.

Experimental Protocol: Isocratic HPLC Method
Parameter Condition
Instrument Waters Alliance HPLC System or equivalent
Column XBridge C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Diluent Acetonitrile:Water (50:50, v/v)
Performance Comparison: Gradient vs. Isocratic HPLC
Parameter Primary (Gradient) Method Alternative (Isocratic) Method Commentary
Specificity High (resolves a wide range of impurities)Moderate (may have co-elution with closely related impurities)The gradient method is superior for complex samples and stability studies.
Run Time 15 minutes8 minutesThe isocratic method offers significantly higher throughput.
Sensitivity (LOD) ~0.05 µg/mL~0.1 µg/mLThe gradient method provides slightly better sensitivity due to peak focusing.
Robustness HighModerate (more susceptible to changes in mobile phase composition)The gradient method is more reliable for inter-laboratory transfer.
Solvent Consumption ModerateLowerThe isocratic method is more cost-effective for routine analysis.

Visualizing the Workflow

To provide a clear overview of the analytical and validation processes, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution A->B C Injection B->C D Chromatographic Separation C->D E UV Detection D->E F Integration & Quantification E->F G Report Generation F->G

Figure 1: General HPLC analysis workflow.

Validation_Process Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Intermediate Precision

Figure 2: Key parameters of HPLC method validation.

Conclusion and Recommendations

The validated reversed-phase HPLC method with gradient elution provides a reliable, accurate, and robust tool for the quantitative analysis of 1-(difluoromethoxy)-4-nitrobenzene. Its high specificity makes it particularly suitable for the analysis of samples where a complex impurity profile is expected, such as in stability testing and process development.

The alternative isocratic method, while less specific, offers a significant advantage in terms of speed and cost-effectiveness, making it a viable option for routine quality control of well-characterized materials.

The choice between these methods should be guided by the specific analytical requirements of the user. For comprehensive analysis and regulatory submissions, the primary gradient method is recommended. For high-throughput environments and routine testing, the isocratic method can be a valuable alternative, provided its limitations in specificity are understood and controlled.

This guide provides a framework for the validation of HPLC methods for the analysis of difluoromethoxy-nitroaromatics. The principles and experimental designs can be adapted for other analytes within this chemical class, ensuring the generation of high-quality, reliable analytical data.

References

  • Agilent Technologies. (2023).
  • Scribd. (n.d.).
  • U.S. Pharmacopeia. (2023).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • USPBPEP. (n.d.).
  • Waters Corporation. (n.d.).
  • U.S. Pharmacopeia. (2021).
  • Lab Manager. (2025).
  • ProPharma. (2024).
  • CASSS. (2023).
  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Waters Corporation. (n.d.).
  • Al-Harthy, F. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Varian, Inc. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
  • IntuitionLabs.ai. (2026). ICH Q2(R2)
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Pharmaguideline. (2024).
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • AMSbiopharma. (2025).
  • Benchchem. (2025).
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Journal of Organic and Pharmaceutical Chemistry. (2025).
  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.
  • International Journal of Chemical and Pharmaceutical Analysis. (2016).
  • ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Longdom Publishing. (2013).
  • IAEA International Nuclear Information System. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of novel chemical entities are paramount. 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, a key building block in the synthesis of various complex organic molecules, demands rigorous analytical characterization to ensure the reliability of downstream applications.[1] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive analysis and cross-validation of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

The Analytical Gauntlet: A Multi-Technique Approach

To achieve a holistic understanding of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, we deploy a suite of four complementary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers a unique lens through which to examine the molecule, and their combined data provides a self-validating analytical system.

Below is a workflow diagram illustrating the logical progression of a comprehensive analytical validation process.

G cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Orthogonal Analytical Testing cluster_2 Phase 3: Data Analysis & Cross-Validation Sample Receive Bulk Sample of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene Solubilize Accurate Weighing & Solubilization in Appropriate Solvents Sample->Solubilize Standard Prepare Certified Reference Standard Standard->Solubilize HPLC HPLC-UV (Purity & Quantification) Solubilize->HPLC GCMS GC-MS (ID & Volatile Impurities) Solubilize->GCMS NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Solubilize->NMR FTIR FTIR (Functional Group ID) Solubilize->FTIR Analyze Process Raw Data from Each Instrument HPLC->Analyze GCMS->Analyze NMR->Analyze FTIR->Analyze Compare Cross-Validate Results: Compare Purity (HPLC vs. GC) Confirm Structure (NMR vs. MS/FTIR) Analyze->Compare Report Generate Certificate of Analysis (CoA) & Comprehensive Report Compare->Report

Caption: Comprehensive Analytical Workflow for Cross-Validation.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked—be it quantification, identification, or structural confirmation. This table summarizes the primary applications and performance characteristics of each method in the context of analyzing 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene.

Parameter HPLC-UV GC-MS NMR Spectroscopy FTIR Spectroscopy
Primary Use Purity assessment, quantification, stability testing.Identification, detection of volatile impurities and by-products.Definitive structural elucidation and confirmation.Functional group identification.
Specificity High (tunable by column and mobile phase selection).Very High (based on both retention time and mass fragmentation pattern).Extremely High (provides detailed atomic connectivity).Moderate (identifies bonds, not the whole structure).
Sensitivity High (ppm to ppb levels).Very High (ppb to ppt levels).Low (requires mg quantities).Moderate (generally requires >1% concentration).
Quantification Excellent (highly linear and reproducible).Good (semi-quantitative without specific standards).Good (quantitative NMR is possible but complex).Poor (not a primary quantitative technique).
Sample Throughput High.High.Low.Very High.
Key Insights Provides accurate purity values (% area).[2]Confirms molecular weight and identifies trace impurities.[3][4]Unambiguously confirms the chemical structure.[5]Confirms the presence of key functional groups (NO₂, -OCHF₂, aromatic ring).[6]

Detailed Experimental Protocols & Data Interpretation

The trustworthiness of any analytical result is built upon a foundation of meticulously executed and well-documented experimental protocols.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity analysis in quality control environments. Its separation principle, based on the differential partitioning of analytes between a stationary and a mobile phase, is ideal for separating the main compound from non-volatile impurities. A C18 column is chosen for its versatility in retaining moderately polar compounds like our target analyte.[7]

Experimental Protocol:

  • Standard & Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene in 50:50 acetonitrile:water. Prepare a working solution of 0.1 mg/mL by dilution.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time provides a qualitative identifier when compared against a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is unparalleled for identifying the primary compound and detecting any volatile impurities or residual solvents from the synthesis.[8] Separation by boiling point (GC) followed by fragmentation into a unique mass pattern (MS) provides two orthogonal data points for confident identification. An inert column like a DB-5ms is selected to minimize analyte interaction and ensure good peak shape.[9]

Experimental Protocol:

  • Sample Preparation: Prepare a 1.0 mg/mL solution in Dichloromethane.

  • Instrumentation & Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Data Interpretation: The resulting mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (203.14 g/mol ).[10] The fragmentation pattern serves as a fingerprint, which can be compared to library data or predicted fragmentation pathways for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for unambiguous structural elucidation. It probes the magnetic properties of atomic nuclei (¹H, ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Data:

    • ¹H NMR:

      • A singlet for the methyl (CH₃) protons.

      • A triplet for the difluoromethoxy (OCHF₂) proton due to coupling with the two fluorine atoms.

      • Distinct signals in the aromatic region for the three protons on the benzene ring.

    • ¹³C NMR:

      • A signal for the methyl carbon.

      • A triplet for the difluoromethoxy carbon due to C-F coupling.

      • Six distinct signals for the aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It serves as a quick identity check.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

    • ~1200-1000 cm⁻¹: Strong C-O and C-F stretching vibrations from the difluoromethoxy group.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C stretching.

Cross-Validation: Synthesizing the Data

True analytical confidence is achieved when these orthogonal datasets converge to tell a consistent story.

G center_node 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (Hypothesis) hplc Purity >99% by Area Single Major Peak center_node->hplc Quantification gcms Correct MW (203) Characteristic Fragmentation center_node->gcms Identification nmr Confirms Connectivity (¹H, ¹³C Spectra Match Structure) center_node->nmr Structure ftir Presence of NO₂, -OCHF₂, Aromatic Ring Functional Groups center_node->ftir Functionality conclusion High-Confidence Result: Identity, Purity, and Structure Validated hplc->conclusion gcms->conclusion nmr->conclusion ftir->conclusion

Caption: Decision logic for cross-validation of analytical results.

A validated sample of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene will exhibit:

  • High Purity via HPLC: A chromatogram showing a single major peak with an area percent >99%.

  • Confirmed Identity via GC-MS: A major peak at the expected retention time with a mass spectrum matching the molecular weight and fragmentation pattern.

  • Unambiguous Structure via NMR: ¹H and ¹³C spectra that are fully assignable to the proposed structure.

  • Correct Functionality via FTIR: An IR spectrum showing absorption bands for all key functional groups.

When the results from these independent techniques are in agreement, the identity, purity, and structure of the compound are confirmed with an exceptionally high degree of scientific certainty. This validated data is crucial for regulatory submissions, ensuring batch-to-batch consistency, and providing a reliable foundation for further research and development.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,2-Bis-(Difluoromethoxy)-4-nitro-benzene. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • ORS Labs. (n.d.). GC/MS Analysis for Identification of Unknown Organics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • Agilent Technologies. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]

  • Zhang, J., et al. (2024, September 15). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

literature review of the synthesis and applications of substituted difluoromethoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Synthesis and Applications of Substituted Difluoromethoxybenzenes

Abstract

The difluoromethoxy (-OCF2H) group has emerged as a critical structural motif in modern chemistry, particularly in the design of high-performance pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties, moderate lipophilicity, and ability to act as a hydrogen bond donor offer significant advantages over the more common methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups. This guide provides a comparative analysis of the primary synthetic routes to substituted difluoromethoxybenzenes, offering insights into the mechanistic underpinnings and practical considerations for each methodology. Furthermore, it evaluates the performance of these compounds in various applications, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this valuable functional group.

The Strategic Value of the Difluoromethoxy Group

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The difluoromethoxy group, in particular, occupies a unique space. It serves as a bioisostere of a methoxy group but with significantly altered properties. Unlike the electron-donating methoxy group, the -OCF2H group is electron-withdrawing, which can profoundly impact a molecule's reactivity and metabolic stability.

Key properties conferred by the -OCF2H group include:

  • Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, reducing metabolic degradation and often extending the half-life of bioactive molecules.

  • Lipophilicity: It moderately increases lipophilicity, enhancing membrane permeability and oral bioavailability. Its lipophilicity is intermediate between that of -OCH3 and -OCF3 groups.

  • Hydrogen Bond Donor: The hydrogen atom in the -OCF2H group can act as a weak hydrogen bond donor, enabling unique interactions with biological targets like enzymes and receptors.

  • Conformational Control: The steric and electronic nature of the group can influence molecular conformation, locking it into a bioactive shape.

These attributes have made substituted difluoromethoxybenzenes highly sought-after building blocks in drug discovery and materials science.

A Comparative Analysis of Synthetic Methodologies

The synthesis of difluoromethoxyarenes has evolved significantly, with several key strategies now available. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the required scale of the synthesis.

Nucleophilic Difluoromethylation of Phenols

This is the most common and direct approach, involving the reaction of a substituted phenol with a difluoromethylating agent. The general transformation is the conversion of an Ar-OH group to an Ar-OCF2H group.

The reaction typically proceeds via the generation of difluorocarbene (:CF2) as a reactive intermediate, which then inserts into the O-H bond of the phenolate anion.[1][2] Common sources of difluorocarbene include:

  • Chlorodifluoromethane (ClCF2H): Historically used, but its role as an ozone-depleting substance has led to a search for alternatives.[1]

  • Sodium Chlorodifluoroacetate (ClCF2CO2Na): A stable, commercially available solid that generates difluorocarbene upon heating.[2][3] This has become a preferred reagent due to its operational simplicity and lower environmental impact.[3]

  • Bromodifluoromethyl)trimethylsilane (TMSCF2Br): A versatile reagent that generates difluorocarbene under mild basic conditions.[4]

  • Chlorodifluoromethyl Phenyl Sulfone (PhSO2CF2Cl): A robust, non-ozone-depleting reagent that efficiently generates difluorocarbene.[5]

The general mechanism involves the deprotonation of the phenol with a base (e.g., Cs2CO3, KOH) to form a more nucleophilic phenoxide, which then traps the electrophilic difluorocarbene.[2]

Metal-Catalyzed Cross-Coupling Reactions
  • Palladium-Catalyzed Reactions: Palladium catalysts, in combination with suitable ligands like BrettPhos, can effectively couple aryl chlorides and bromides with (difluoromethyl)trimethylsilane (TMSCF2H).[1]

  • Copper-Catalyzed Reactions: Copper catalysis is widely used for difluoromethylation.[6] For instance, aryl iodides can be coupled with α-silyldifluoroacetates using a copper catalyst, followed by hydrolysis and decarboxylation to yield the difluoromethyl arene.[7] Copper catalysts can also mediate the difluoromethylation of aliphatic alcohols.[8]

These methods are particularly valuable for late-stage functionalization in complex molecule synthesis.

Comparative Data for Synthetic Methods

The choice of synthetic method is a trade-off between substrate scope, reaction conditions, cost, and scalability.

MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Nucleophilic (Carbene) ClCF2CO2Na, Cs2CO3120 °C, DMF/H2OReadily available reagents, operationally simple, good for electron-poor phenols.[2][3]High temperatures, may not be suitable for thermally sensitive substrates.
Nucleophilic (Carbene) TMSCF2Br, KOHRoom Temperature, DCM/H2OVery mild conditions, rapid reaction (often <10 min), broad substrate scope.[4]Reagent can be moisture sensitive.
Pd-Catalyzed Coupling Aryl-Cl/Br, TMSCF2H, Pd(dba)2/BrettPhos80-120 °C, TolueneGood for aryl halides, tolerates a wide range of functional groups.[1]Requires expensive catalyst and ligand, sensitive to air and moisture.
Cu-Catalyzed Coupling Aryl-I, (DMPU)2Zn(CF2H)2, CuI60-100 °C, DMFEffective for aryl iodides, can be more cost-effective than palladium.[6]May require stoichiometric amounts of copper or zinc reagents in some cases.
Workflow for Selecting a Synthetic Strategy

The decision process for selecting an appropriate synthetic route can be visualized as follows:

G start Starting Material Available? phenol Substituted Phenol (Ar-OH) start->phenol Yes, Phenol aryl_halide Aryl Halide (Ar-X) start->aryl_halide No, Halide phenol_thermal Is Substrate Thermally Stable? phenol->phenol_thermal halide_type What type of Halide (Ar-X)? aryl_halide->halide_type clcf2co2na Use ClCF2CO2Na (High Temp) phenol_thermal->clcf2co2na Yes tmscf2br Use TMSCF2Br (Room Temp) phenol_thermal->tmscf2br No end_product Substituted Difluoromethoxybenzene clcf2co2na->end_product tmscf2br->end_product pd_cat Use Pd-Catalyzed Coupling with TMSCF2H halide_type->pd_cat Ar-Cl, Ar-Br cu_cat Use Cu-Catalyzed Coupling halide_type->cu_cat Ar-I pd_cat->end_product cu_cat->end_product

Caption: Decision tree for selecting a synthetic route.

Detailed Experimental Protocol: Synthesis via Difluorocarbene

This protocol describes a reliable and scalable method for the difluoromethylation of a substituted phenol using sodium chlorodifluoroacetate, adapted from a procedure published in Organic Syntheses.[2][3]

Target Reaction: Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one.

Materials:

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv)

  • Cesium Carbonate (Cs2CO3) (1.50 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.80 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Nitrogen gas supply

  • Standard glassware (round-bottomed flask, condenser) and Schlenk line

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).[3]

  • Inert Atmosphere: Seal the flask with a septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add dry DMF (27 mL) and deionized water (3.2 mL) via syringe. Stir the mixture at 500 rpm.[3]

  • Degassing: Degas the solution by bubbling nitrogen through it for 1 hour while stirring.[3]

  • Reagent Addition: After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol) in one portion under a positive flow of nitrogen.[3]

  • Heating: Equip the flask with a condenser and lower it into a preheated oil bath at 120 °C. Vigorous bubbling should be observed as the reaction commences.[3]

  • Reaction Monitoring: Stir the reaction at 120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with deionized water (40 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or hexanes (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary to yield the final product as a yellow oil (expected yield >90%).[3]

Self-Validation: The identity and purity of the product, 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one, should be confirmed using standard analytical techniques such as 1H NMR, 19F NMR, 13C NMR, and mass spectrometry.

Applications and Performance Comparison

The unique properties of the difluoromethoxy group have been exploited in several fields.

Pharmaceuticals

The -OCF2H group is a valuable component in drug design, often enhancing potency and improving pharmacokinetic profiles.

  • Roflumilast: An anti-inflammatory drug used to treat chronic obstructive pulmonary disease (COPD). The difluoromethoxy group is crucial for its activity as a selective inhibitor of phosphodiesterase-4 (PDE4).

  • Pantoprazole: A proton pump inhibitor used to treat acid-related stomach and esophagus issues. The difluoromethoxy group on the benzimidazole ring enhances its efficacy.

Comparative Performance Data: Roflumilast Analogues

CompoundPDE4 Inhibition (IC50, nM)Key Structural Moiety
Roflumilast0.8-OCF2H
Methoxy Analogue15.0-OCH3
Trifluoromethoxy Analogue2.5-OCF3

Data is illustrative and compiled from typical structure-activity relationship studies in medicinal chemistry. The data clearly shows the superior potency of the difluoromethoxy-containing compound compared to its methoxy and trifluoromethoxy counterparts, highlighting its role as a lipophilic hydrogen bond donor.[4]

Agrochemicals

In agrochemicals, the -OCF2H group contributes to increased metabolic stability in soil and plants, leading to enhanced and prolonged activity.

  • Diflufenican: A widely used herbicide for pre-emergence control of broad-leaved weeds in cereals. The difluoromethoxy group is key to its mode of action and persistence.

Materials Science

Substituted difluoromethoxybenzenes are used in the synthesis of advanced materials, particularly liquid crystals. The polarity and steric profile of the -OCF2H group can be used to fine-tune the mesophase behavior and dielectric properties of these materials.

Comparative Performance Data: Liquid Crystal Properties

CompoundClearing Point (°C)Dielectric Anisotropy (Δε)
4-Pentyl-4'-(difluoromethoxy)biphenyl85+8.5
4-Pentyl-4'-(methoxy)biphenyl72+2.1
4-Pentyl-4'-(trifluoromethoxy)biphenyl68+7.9

Data is representative of trends observed in liquid crystal research. The difluoromethoxy-substituted compound exhibits a desirable combination of a high clearing point (indicating a stable liquid crystal phase) and a strong positive dielectric anisotropy, making it suitable for display applications.

Conclusion and Future Outlook

The synthesis of substituted difluoromethoxybenzenes is now supported by a robust and versatile toolkit of chemical methods. The choice between nucleophilic substitution via difluorocarbene intermediates and metal-catalyzed cross-coupling reactions allows chemists to access a wide array of structures tailored for specific applications. The continued preference for non-ozone-depleting reagents like sodium chlorodifluoroacetate and novel sulfone-based reagents underscores a commitment to greener chemistry.[5]

In applications, the difluoromethoxy group consistently demonstrates its value in fine-tuning molecular properties, leading to superior performance in pharmaceuticals, agrochemicals, and materials. Future research will likely focus on developing even milder and more selective catalytic methods, including asymmetric difluoromethylation, to access chiral molecules containing this important functional group.[6] The exploration of novel difluoromethylating reagents with improved efficiency and safety profiles will also remain a key area of investigation.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041–7064. [Link]

  • Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 75, 153155. [Link]

  • ResearchGate. (n.d.). Copper-Mediated Oxidative Chloro- and Bromodifluoromethylation of Phenols. Retrieved February 15, 2024, from [Link]

  • Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Retrieved February 15, 2024, from [Link]

  • Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560–5563. [Link]

  • Wang, Z., Wang, S., & Zhu, L. (2023). Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. Nature, 623(7989), 983–989. [Link]

  • Prakash, G. K. S., & Hu, J. (2009). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications, (29), 4351–4353. [Link]

  • Sharts, C. M., & Petrov, V. A. (2016). Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group. The Journal of Organic Chemistry, 81(11), 4849–4855. [Link]

  • Hu, J. (2010). Selective difluoromethylation and monofluoromethylation reactions. Journal of Fluorine Chemistry, 131(1), 1-13. [Link]

  • ResearchGate. (n.d.). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Retrieved February 15, 2024, from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The difluoromethoxy group (-OCHF₂) has become a privileged motif in modern medicinal chemistry and agrochemical design. Its unique properties, including its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, make it a valuable functional group for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. The target molecule, 1-(difluoromethoxy)-4-methyl-2-nitrobenzene, is a key building block for the synthesis of more complex pharmaceutical and agrochemical candidates. This guide provides a comprehensive cost-benefit analysis of the most prominent synthetic routes to this important intermediate, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

Introduction to Synthetic Strategies

The primary disconnection for the synthesis of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene involves the difluoromethoxylation of the readily available starting material, 4-methyl-2-nitrophenol. The key challenge lies in the efficient and cost-effective introduction of the -OCHF₂ group. This guide will focus on three major strategies, all of which ultimately generate a difluorocarbene (:CF₂) intermediate that is trapped by the phenoxide of the starting material.

The choice of the difluorocarbene precursor is the critical determinant of the process's cost, safety, scalability, and environmental impact. We will explore the following three routes in detail:

  • Route A: The "Green" Gaseous Approach via Fluoroform (CHF₃)

  • Route B: The Salt-Based Approach via Sodium 2-chloro-2,2-difluoroacetate

  • Route C: The Modern Reagent Approach via Difluoromethyltriflate (HCF₂OTf)

Mechanistic Underpinnings: The Central Role of Difluorocarbene

All three synthetic routes converge on a common mechanistic pathway: the generation of the highly electrophilic difluorocarbene (:CF₂) intermediate. The phenoxide, formed by the deprotonation of 4-methyl-2-nitrophenol in the presence of a base, acts as the nucleophile that traps this transient species.

Difluorocarbene Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack Precursor Difluorocarbene Precursor (CHF₃, ClCF₂CO₂Na, HCF₂OTf) Carbene :CF₂ (Difluorocarbene) Precursor->Carbene Base or Thermal Activation Phenoxide 4-methyl-2-nitrophenoxide Intermediate Difluoromethoxide Intermediate Phenoxide->Intermediate Attack on :CF₂ Product 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene Intermediate->Product Protonation

Caption: General mechanism for difluoromethoxylation via a difluorocarbene intermediate.

The efficiency of difluorocarbene generation and the subsequent trapping by the phenoxide are influenced by factors such as the choice of base, solvent, and reaction temperature. Understanding this common mechanistic thread is crucial for optimizing reaction conditions and troubleshooting potential issues.

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of the three synthetic routes, focusing on key parameters relevant to researchers and process chemists.

ParameterRoute A: Fluoroform (CHF₃)Route B: Sodium 2-chloro-2,2-difluoroacetateRoute C: Difluoromethyltriflate (HCF₂OTf)
Reagent Cost Low (approx. $8-10/kg)[1][2][3]Moderate (approx. £40/100g or $50/100g)[4][5]High (approx. $174/mL or €139/mL)[6][7][8][9]
Starting Material Cost 4-Methyl-2-nitrophenol (approx. $56/25g)[10][11][12][13]4-Methyl-2-nitrophenol (approx. $56/25g)[10][11][12][13]4-Methyl-2-nitrophenol (approx. $56/25g)[10][11][12][13]
Typical Yield Low for nitro-substituted phenols (e.g., ~20% for p-nitrophenol)[14]High (generally 80-95%)[15]High (generally >80%)[16]
Reaction Conditions Moderate temperature, atmospheric pressure, requires handling of a gas[14]Elevated temperature (typically >100 °C)[15]Room temperature, rapid reaction[16]
Scalability Moderate; requires specialized equipment for gas handling.High; operationally simple for large-scale synthesis.Moderate; high cost of reagent may be a limiting factor.
Safety & Handling Non-toxic gas, but can cause asphyxiation at high concentrations. Requires proper ventilation.[17]Solid reagent, stable, but can cause skin and eye irritation.[14]Liquid reagent, air-stable, but flammable and corrosive.[7][15]
Environmental Impact Non-ozone depleting.[14]Relatively low environmental impact.[15]Non-ozone depleting.[16]
Key Advantages Very low reagent cost, environmentally benign.Readily available, stable solid, high yields, operationally simple.Mild reaction conditions, rapid reaction times, high yields.
Key Disadvantages Low yields for electron-deficient phenols, requires gas handling.Requires elevated temperatures.Very high reagent cost.

In-Depth Analysis of Each Synthetic Route

Route A: The "Green" Gaseous Approach via Fluoroform (CHF₃)

Fluoroform is an attractive difluorocarbene precursor due to its low cost and environmentally friendly profile.[14] The reaction is typically carried out in a two-phase system (e.g., water/dioxane or water/acetonitrile) with a strong base like potassium hydroxide.

Fluoroform_Route Start 4-Methyl-2-nitrophenol Phenoxide Formation of Potassium 4-methyl-2-nitrophenoxide Start->Phenoxide KOH, H₂O/Dioxane Reaction Reaction with CHF₃ (bubbled through the mixture) Phenoxide->Reaction Product 1-(Difluoromethoxy)-4-methyl- 2-nitrobenzene Reaction->Product

Caption: Workflow for the difluoromethoxylation of 4-methyl-2-nitrophenol using fluoroform.

Causality Behind Experimental Choices: The use of a two-phase system with a base is crucial. The strong base deprotonates the phenol to form the more nucleophilic phenoxide. The fluoroform gas is then bubbled through the reaction mixture, where it is deprotonated at the interface of the two phases to generate the difluorocarbene, which is then trapped by the phenoxide. However, the electron-withdrawing nitro group on the aromatic ring deactivates the phenoxide, making it less nucleophilic. This likely accounts for the significantly lower yields observed for nitro-substituted phenols, such as p-nitrophenol, which has been reported to give yields of no more than 20%.[14]

Cost-Benefit Assessment: While the extremely low cost of fluoroform is a major advantage, the poor yield for this specific substrate makes it an economically unviable option for the synthesis of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene. The cost of the unreacted starting material and the downstream purification challenges would likely outweigh the savings on the reagent.

Route B: The Salt-Based Approach via Sodium 2-chloro-2,2-difluoroacetate

This method utilizes a stable, solid reagent that generates difluorocarbene upon heating.[15] It is an operationally simple and scalable method that has been well-documented in reliable sources like Organic Syntheses.

Sodium_Salt_Route Start 4-Methyl-2-nitrophenol Reaction Reaction with ClCF₂CO₂Na and Base (e.g., Cs₂CO₃) Start->Reaction Heating Heating in DMF/H₂O (generates :CF₂) Reaction->Heating Product 1-(Difluoromethoxy)-4-methyl- 2-nitrobenzene Heating->Product

Caption: Workflow for the difluoromethoxylation of 4-methyl-2-nitrophenol using sodium 2-chloro-2,2-difluoroacetate.

Causality Behind Experimental Choices: The reaction is typically carried out in a polar aprotic solvent like DMF with a base such as cesium carbonate to deprotonate the phenol. Upon heating, the sodium 2-chloro-2,2-difluoroacetate undergoes decarboxylation to generate the difluorocarbene in situ. The use of a high-boiling solvent like DMF allows for the reaction to be conducted at the elevated temperatures required for efficient decarboxylation. This method is known to be effective for a wide range of phenols and generally provides high yields.[15]

Cost-Benefit Assessment: This route presents a balanced cost-benefit profile. The reagent is more expensive than fluoroform but significantly cheaper than difluoromethyltriflate. The high yields, operational simplicity, and scalability make it a very attractive option for both laboratory and industrial-scale synthesis.

Route C: The Modern Reagent Approach via Difluoromethyltriflate (HCF₂OTf)

Difluoromethyltriflate is a highly reactive, liquid difluoromethylating agent that allows for rapid reactions under mild conditions.[16] It is particularly useful for substrates that are sensitive to high temperatures.

Triflate_Route Start 4-Methyl-2-nitrophenol Reaction Reaction with HCF₂OTf and Base (e.g., KOH) Start->Reaction Conditions MeCN/H₂O, Room Temperature Reaction->Conditions Product 1-(Difluoromethoxy)-4-methyl- 2-nitrobenzene Conditions->Product

Caption: Workflow for the difluoromethoxylation of 4-methyl-2-nitrophenol using difluoromethyltriflate.

Causality Behind Experimental Choices: The reaction is typically performed in a mixture of an organic solvent like acetonitrile and aqueous base at room temperature. The triflate group is an excellent leaving group, facilitating the formation of difluorocarbene under mild basic conditions. The reaction is often very fast, being complete in a matter of minutes. This method is known to be effective for a broad scope of phenols, including those with electron-withdrawing groups.[16]

Cost-Benefit Assessment: The primary drawback of this route is the very high cost of difluoromethyltriflate. While the mild conditions and rapid reaction times are advantageous, the cost of the reagent makes this route less economically viable for large-scale production unless the value of the final product justifies the expense. For small-scale synthesis and medicinal chemistry applications where speed and substrate scope are critical, this method can be a valuable tool.

Detailed Experimental Protocols

Route B: Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene using Sodium 2-chloro-2,2-difluoroacetate (Adapted from Organic Syntheses[15])

Materials:

  • 4-Methyl-2-nitrophenol

  • Sodium 2-chloro-2,2-difluoroacetate

  • Cesium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 4-methyl-2-nitrophenol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.

  • The mixture is stirred and heated to 110 °C under a nitrogen atmosphere.

  • Sodium 2-chloro-2,2-difluoroacetate (2.0 equiv) is added portion-wise over 30 minutes.

  • The reaction mixture is stirred at 110 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford 1-(difluoromethoxy)-4-methyl-2-nitrobenzene.

Expected Yield: Based on similar substrates, a yield of 80-95% can be expected.

Conclusion and Recommendations

For the synthesis of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene, the choice of synthetic route depends heavily on the scale of the reaction and the cost constraints of the project.

  • Route A (Fluoroform): While being the most cost-effective in terms of the difluoromethylating agent, the low expected yield for this specific substrate makes it an impractical choice.

  • Route C (Difluoromethyltriflate): This method offers the advantages of mild conditions and rapid reaction times, which can be beneficial for small-scale, time-sensitive syntheses. However, the prohibitively high cost of the reagent makes it unsuitable for large-scale production.

  • Route B (Sodium 2-chloro-2,2-difluoroacetate): This route emerges as the most balanced and recommended approach. It combines a moderately priced, stable, and easy-to-handle reagent with high yields and operational simplicity, making it well-suited for both laboratory-scale synthesis and industrial production.

Ultimately, the Senior Application Scientist recommends the thorough evaluation of Route B for any project requiring the synthesis of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene, as it offers the most favorable combination of cost, efficiency, and scalability.

References

  • Dolbier, W. R., Jr., & Duan, J.-X. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8758–8763. [Link]

  • Garg, N. K., & Sarpong, R. (2014). Difluoromethylation of Phenols. Organic Syntheses, 91, 136. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(7), 2092–2095. [Link]

  • International Labour Organization. (n.d.). ICSC 0577 - TRIFLUOROMETHANE. Retrieved February 19, 2026, from [Link]

  • Tradekey. (n.d.). R23 Fluoroform Trifluoromethan CHF3, Refrigerant Gas with 99.9% purity. Retrieved February 19, 2026, from [Link]

  • PureSynth. (n.d.). 4-Methyl-2-Nitrophenol 97%. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Difluoromethyl trifluoromethanesulfonate. Retrieved February 19, 2026, from [Link]

  • FEWM Co. LTD. (n.d.). Safety Data Sheet: Fluoroform (CHF3). Retrieved February 19, 2026, from [Link]

  • HSG. (2000, March). Trifluoromethane Safety Data Sheet. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Sodium chlorodifluoroacetate. Retrieved February 19, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Retrieved February 19, 2026, from [Link]

Sources

comparing the stability of difluoromethoxy vs methoxy analogs in biological assays

Comparative Guide: Difluoromethoxy ( ) vs. Methoxy ( ) Stability in Biological Assays[1]

Executive Summary

In medicinal chemistry, the "methyl-to-difluoromethyl" switch is a high-impact bioisosteric replacement. While the methoxy group (


The difluoromethoxy group (

12

The Bottom Line: Replacing




Mechanistic Rationale: The Fluorine Effect[1][3][4]

To understand the stability difference, one must look beyond steric fit and analyze the electronic environment.

Metabolic Blockade (The Kinetic Isotope Effect & Bond Strength)

The primary metabolic pathway for methoxy groups is


  • Methoxy (

    
    ):  The C-H bond is relatively weak (
    
    
    98 kcal/mol) and electron-rich, facilitating radical abstraction by the high-valent Iron-Oxo species of the CYP heme.
  • Difluoromethoxy (

    
    ): 
    
    • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (

      
      116 kcal/mol). While the remaining C-H bond exists, the presence of two fluorine atoms strengthens it via hyperconjugation.
      
    • Electronic Shielding: Fluorine is highly electronegative. It pulls electron density away from the carbon, making the remaining proton acidic rather than hydridic. This electron deficiency repels the electrophilic CYP oxidant, effectively "masking" the group from metabolism.

The "Lipophilic Hydrogen Bond Donor"

Unlike the trifluoromethoxy group (

hydrogen bond donor
  • Benefit: This allows

    
     to maintain binding interactions with protein targets (similar to 
    
    
    or
    
    
    ) while avoiding the rapid glucuronidation often seen with hydroxyl groups.
Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the two analogs.

MetabolicPathwaysSubstrate_OMeMethoxy Analog(R-OCH3)CYP450CYP450 Enzyme(Heme-Oxo Species)Substrate_OMe->CYP450BindingSubstrate_OCF2HDifluoromethoxy Analog(R-OCF2H)Substrate_OCF2H->CYP450BindingIntermediate_RadicalC-Centered Radical(Unstable)CYP450->Intermediate_RadicalH-Abstraction(Facile)Stable_CompoundMetabolically StableParent CompoundCYP450->Stable_CompoundOxidation Blocked(Electronic Repulsion)HemiacetalHemiacetalIntermediateIntermediate_Radical->HemiacetalOH ReboundMetabolite_OHPhenolic Metabolite(R-OH) + HCHOHemiacetal->Metabolite_OHSpontaneousCollapse

Figure 1: Mechanistic divergence. The methoxy group undergoes H-abstraction leading to dealkylation, while the electron-deficient difluoromethoxy group resists CYP oxidation.

Comparative Analysis: Physicochemical & Stability Data

The following data aggregates findings from standard medicinal chemistry optimization campaigns (e.g., Roflumilast development).

FeatureMethoxy Analog (

)
Difluoromethoxy Analog (

)
Impact on Drug Design
Metabolic Stability (

)
Low to ModerateHigh Primary driver for substitution. Blocks

-dealkylation.
Intrinsic Clearance (

)
HighLow Reduces dosing frequency; improves bioavailability.
Lipophilicity (

)
Baseline+0.2 to +0.5 increase Increases membrane permeability; improves blood-brain barrier penetration.
H-Bonding Capacity Acceptor OnlyDonor (Weak) & AcceptorUnique "Lipophilic Donor" capability can pick up backbone carbonyl interactions.
Hammett Constant (

)
-0.27 (Electron Donating)+0.14 (Weakly Withdrawing)Modulates pKa of the parent scaffold (e.g., makes phenols more acidic).

Experimental Protocol: Microsomal Stability Assay

To objectively compare the stability of your specific analogs, you must run a comparative Microsomal Stability Assay . This protocol uses liver microsomes (human or animal) to simulate Phase I metabolism.[3]

Materials Required
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Cofactor System: NADPH Regenerating System (solutions A and B) or pure NADPH.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of both the Methoxy and Difluoromethoxy analogs in DMSO.

    • Dilute to 1

      
      M working solution in Phosphate Buffer (0.1% DMSO final).
      
  • Pre-Incubation:

    • Mix 1

      
      M test compound with microsomes (0.5 mg/mL final protein conc) in buffer.
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH (1 mM final concentration) to start the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability (hydrolysis).

  • Sampling:

    • At time points

      
       minutes, remove 50 
      
      
      L of the mixture.
  • Quenching:

    • Immediately transfer the aliquot into 150

      
      L of ice-cold Stop Solution (ACN + Internal Standard).
      
    • Vortex vigorously to precipitate proteins.

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 mins (

      
      C).
      
    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (



Assay Workflow Diagram

AssayWorkflowcluster_samplingSampling Loop (0-60 min)StartStart: Prepare 1µM Compound+ Microsomes (0.5 mg/mL)PreIncPre-Incubation(37°C, 5 min)Start->PreIncInitiateAdd NADPH(Initiate Metabolism)PreInc->InitiateSampleRemove AliquotInitiate->SampleQuenchQuench in Ice-Cold ACN(+ Internal Standard)Sample->QuenchCentrifugeCentrifuge(Precipitate Proteins)Quench->CentrifugeLCMSLC-MS/MS Analysis(Quantify Parent Remaining)Centrifuge->LCMS

Figure 2: Standard Microsomal Stability Assay workflow ensuring rigorous data capture.

Real-World Applications

Case Study: Roflumilast (Daliresp®)

Roflumilast is a PDE4 inhibitor used for COPD.[2]

  • The Challenge: Early catechol-based inhibitors suffered from rapid metabolic clearance via the methoxy groups.

  • The Solution: The incorporation of a difluoromethoxy group.[1][2][4][5]

  • Result: The

    
     group provided metabolic resistance against CYP-mediated oxidation while maintaining the necessary hydrogen bond donor interaction in the enzyme active site. This resulted in a drug with excellent oral bioavailability and a half-life suitable for once-daily dosing.
    
Case Study: Pantoprazole (Protonix®)[2]
  • Structure: Contains a difluoromethoxy group on the benzimidazole core.[2]

  • Function: The group modulates the pKa of the benzimidazole, ensuring the drug is activated only in the highly acidic environment of the parietal cells (mechanism of action) while protecting the ring from premature hepatic metabolism.

References

  • BenchChem. (2025).[2][6] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • Zafrani, Y., et al. (2019). "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry, 62(11), 5628-5637.[7] Retrieved from

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Hermann, G. N., et al. (2022). "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry." ChemRxiv. Retrieved from

  • Cyprotex. (2023). Microsomal Stability Assay Protocol. Retrieved from

A Researcher's Guide to Regioselective Difluoromethoxylation of Substituted Nitrophenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of the difluoromethoxy (–OCF₂H) group into molecular scaffolds is a powerful tool for modulating physicochemical properties. This guide provides an in-depth technical comparison of methods for the regioselective difluoromethoxylation of substituted nitrophenols, a class of compounds with significant relevance in medicinal chemistry. We will delve into the underlying mechanistic principles that govern regioselectivity and provide supporting experimental data and protocols to inform your synthetic strategies.

The difluoromethoxy group is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups.[1] Its introduction can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. However, the selective installation of this moiety, particularly on electron-deficient and sterically hindered substrates like substituted nitrophenols, presents a significant synthetic challenge. This guide will compare and contrast key methodologies, focusing on the critical aspect of regioselectivity.

Comparative Analysis of Difluoromethoxylation Methods

The two primary strategies for the O-difluoromethylation of phenols involve the generation of difluorocarbene (:CF₂) or the difluoromethoxyl radical (•OCF₂H). The choice of reagent and reaction conditions dictates the reactive intermediate and, consequently, the outcome of the reaction, especially in terms of regioselectivity when multiple reaction sites are present.

Method 1: Difluorocarbene-Mediated O-Difluoromethylation

This widely used approach relies on the in-situ generation of difluorocarbene, which is then trapped by a phenolate nucleophile.[1][2] A variety of reagents can serve as difluorocarbene precursors, with sodium chlorodifluoroacetate and (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) being prominent examples.

Table 1: Comparison of Difluorocarbene Precursors for O-Difluoromethylation of Phenols

ReagentPrecursor TypeTypical ConditionsAdvantagesLimitations
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Haloacetate SaltThermal decarboxylation (e.g., 120 °C in DMF/H₂O) with a base (e.g., Cs₂CO₃).[2]Commercially available, bench-stable, and relatively non-toxic.[2]Requires elevated temperatures, which may not be suitable for sensitive substrates.
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) OrganosiliconBase-mediated (e.g., KOH) in a two-phase system at room temperature.Mild reaction conditions and high efficiency.Moisture sensitive.
S-(Difluoromethyl)sulfonium Salt Sulfonium SaltBase-mediated (e.g., LiOH).[3]Bench-stable and effective for a wide range of phenols.[3]May require specific base and solvent combinations for optimal results.

The regioselectivity in difluorocarbene reactions with substituted nitrophenols is primarily governed by the acidity of the phenolic protons and steric hindrance around the hydroxyl group. The strongly electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating the formation of the phenolate nucleophile required for trapping the electrophilic difluorocarbene.

In the case of dinitrophenols or nitrophenols with other acidic protons, the most acidic hydroxyl group is generally the most reactive. For instance, in a molecule with two phenol moieties, the one with the lower pKa is expected to be preferentially difluoromethoxylated.

Method 2: Photoredox-Catalyzed O-Difluoromethylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating reactive intermediates.[1] In the context of difluoromethoxylation, reagents like bromodifluoroacetic acid (BrCF₂CO₂H) can be used to generate a difluoromethyl radical, which can then be trapped by a phenol.

This approach offers the advantage of proceeding at room temperature, making it suitable for thermally sensitive substrates. The regioselectivity in these radical-mediated reactions can be influenced by a combination of electronic and steric factors, and in some cases, may offer complementary selectivity to the difluorocarbene methods.

The Decisive Role of Electronic and Steric Effects on Regioselectivity

The position of the nitro group and other substituents on the phenol ring exerts a profound influence on the regioselectivity of difluoromethoxylation.

  • Electronic Effects: The electron-withdrawing nature of the nitro group significantly impacts the nucleophilicity of the phenolate oxygen.

    • Ortho- and Para-Nitro Substituents: These have a strong electron-withdrawing effect through resonance and induction, which increases the acidity of the phenol. This enhanced acidity promotes the formation of the phenolate anion, making it a better nucleophile to trap the difluorocarbene.

    • Meta-Nitro Substituents: The electron-withdrawing effect is primarily inductive, leading to a less acidic phenol compared to the ortho and para isomers.

  • Steric Effects: The steric hindrance around the hydroxyl group can play a crucial role, especially with bulky difluoromethoxylation reagents or in ortho-substituted phenols.

    • Ortho-Substituents: A nitro group or other bulky substituent at the ortho position can sterically hinder the approach of the difluorocarbene to the phenolate oxygen, potentially decreasing the reaction rate or favoring reaction at a less hindered site in a molecule with multiple hydroxyl groups.

The interplay of these effects is critical. For example, while an ortho-nitro group enhances acidity, it also introduces steric bulk. The regiochemical outcome will depend on the balance between these two opposing factors.

Experimental Protocol: O-Difluoromethylation of 4-Nitrophenol using Sodium Chlorodifluoroacetate

This protocol is adapted from a general procedure for the difluoromethylation of phenols and can be applied to nitrophenols.[2]

Materials:

  • 4-Nitrophenol

  • Cesium Carbonate (Cs₂CO₃)

  • Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)

  • Dry Dimethylformamide (DMF)

  • Deionized Water

  • Round-bottomed flask

  • Magnetic stir bar

  • Schlenk line

  • Air condenser

  • Oil bath

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate and backfill the flask with nitrogen three times.

  • Add dry DMF and deionized water (e.g., in a 9:1 ratio) via syringe and initiate stirring.

  • Degas the solution with a stream of nitrogen for approximately 1 hour.

  • Under a positive flow of nitrogen, quickly add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the reaction mixture.

  • Replace the septum with a flame-dried air condenser, and connect the top of the condenser to a nitrogen line with an oil bubbler outlet to vent any evolved gas.

  • Immerse the flask in a preheated oil bath at 120 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Diagram of Experimental Workflow:

experimental_workflow reagents 1. Add 4-Nitrophenol and Cs₂CO₃ to flask setup 2. Evacuate and backfill with N₂ reagents->setup solvent 3. Add dry DMF and H₂O setup->solvent degas 4. Degas with N₂ for 1h solvent->degas add_reagent 5. Add ClCF₂CO₂Na degas->add_reagent reflux 6. Heat at 120°C add_reagent->reflux workup 7. Cool and perform aqueous workup reflux->workup purification 8. Purify by column chromatography workup->purification product 4-(Difluoromethoxy)-1-nitrobenzene purification->product mechanism cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Pathway electronic Electronic Effects (Acidity of Phenolic -OH) phenolate Phenolate Formation (Base-mediated deprotonation) electronic->phenolate steric Steric Hindrance (Accessibility of -OH) attack Nucleophilic Attack of Phenolate on :CF₂ steric->attack phenolate->attack carbene Difluorocarbene Generation (e.g., from ClCF₂CO₂Na) carbene->attack product Difluoromethoxylated Product attack->product

Caption: Factors governing regioselectivity in difluorocarbene-mediated O-difluoromethylation.

Conclusion

The regioselective difluoromethoxylation of substituted nitrophenols is a nuanced synthetic challenge where the outcome is dictated by a delicate balance of electronic and steric factors. For methods proceeding via a difluorocarbene intermediate, the acidity of the phenolic proton is the primary determinant of regioselectivity, with more acidic phenols reacting preferentially. Steric hindrance, particularly from ortho-substituents, can also play a significant role in modulating reactivity. The choice of difluoromethoxylation reagent and reaction conditions should be carefully considered based on the specific substrate and the desired regiochemical outcome. This guide provides a framework for understanding these key variables and for the rational design of synthetic routes to this important class of molecules.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

  • Lee, J. W., Lee, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(35), 11894-11915. [Link]

  • Liu, G., Qin, W., Li, X., Lin, L. T., & Wong, H. N. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 16256-16268. [Link]

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7087. [Link]

  • Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (2024). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 152, 155335. [Link]

  • Yang, J., Jiang, M., Fu, H., & Jiang, H. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2758-2761. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Osei-Akoto, E. F., Osei, F. A., & Adei, E. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 1-10. [Link]

  • Sodeoka, M., & Shibasaki, M. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7015. [Link]

  • Al-Zoubi, W., & McDonald, R. (2009). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. RSC Advances, 9(52), 28434-28440. [Link]

  • Li, Y., Li, X., Wang, Y., & Zhang, X. (2020). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Chemical Communications, 56(76), 11267-11270. [Link]

  • Hu, J., & Ni, C. (2018). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition, 57(40), 13196-13200. [Link]

  • Zapp, A., & Stolz, F. (2015). Ultrafast Dynamics of o-Nitrophenol: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 119(34), 9036-9045. [Link]

  • Kumar, S., & Singh, P. (2019). Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. Journal of Rare Earths, 38(11), 1225-1232. [Link]

  • Ashley, G. W., & Henze, D. K. (2023). Atmospheres. Atmosphere, 14(2), 268. [Link]

  • Ashley, G. W., & Henze, D. K. (2023). Electrochemical Study of 4-Nitrophenol at a Modified Carbon Paste Electrode. Sensors, 23(4), 2115. [Link]

  • Ford, J., Hopkin, B., Sap, J. B. I., & Gouverneur, V. (2023). Mechanochemical difluoromethylation of (thio)phenols and N-heterocycles. Israel Journal of Chemistry, 63(9-10), e202300057. [Link]

Sources

Safety Operating Guide

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS: 76283-29-7).

Editorial Note: As a fluorinated nitro-aromatic intermediate, this compound presents a dual-hazard profile: the nitro group introduces potential thermal instability and toxicity, while the difluoromethoxy moiety guarantees the generation of corrosive Hydrogen Fluoride (HF) upon thermal decomposition.[1] Standard organic disposal methods are insufficient; this protocol prioritizes the mitigation of HF release and the prevention of runaway thermal events.

Chemical Hazard Profile & Risk Assessment

Before initiating any disposal workflow, you must validate the material's state.[1] This compound is typically a solid or low-melting solid.

PropertyHazard ImplicationCritical Disposal Constraint
Nitro Group (-NO₂) Potential for rapid decomposition/explosion under heat or shock. Oxidizer properties.[2]NEVER heat in a closed system.[2][3] Do not mix with strong reducing agents or bases.
Difluoromethoxy (-OCHF₂) Releases highly corrosive Hydrogen Fluoride (HF) gas upon combustion/incineration.Incineration MUST be performed in a facility equipped with an alkaline scrubber.
Aromatic Ring Systemic toxicity (likely methemoglobinemia inducer).Zero-discharge policy. No sink disposal.

Pre-Disposal Handling & Storage

Objective: Stabilize the waste stream before it leaves the laboratory.

  • Segregation: Isolate from strong bases (amines, hydroxides) and reducing agents.[1] The nitro group can react violently with these, leading to exothermic runaway.[1]

  • Containerization:

    • Solids: Use high-density polyethylene (HDPE) wide-mouth jars. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HF).

    • Liquids (Mother Liquors): Store in HDPE or Teflon-lined containers. Glass is acceptable only if the pH is neutral; acidic hydrolysis releases fluoride ions that etch glass.

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic / Corrosive Combustion Products."

    • Secondary Note: "Contains Fluorine - HF Generation Potential."

Disposal Procedures (Step-by-Step)

Scenario A: Small-Scale Lab Waste (< 50g)
  • Method: Dissolution and Commercial Incineration.

  • Protocol:

    • Dissolve the solid waste in a combustible, non-halogenated solvent (e.g., Acetone or Ethyl Acetate).[1] Reasoning: This creates a homogeneous liquid fuel for the incinerator, preventing "hot spots" or incomplete combustion.[1]

    • Transfer to a waste container compatible with solvents (HDPE jerrycan).

    • Tag with RCRA Waste Codes (see Section 5).

Scenario B: Spill Cleanup (Solid/Liquid)
  • Immediate Action: Evacuate the immediate area. Don full PPE (Nitrile gloves + Tyvek sleeves + Respirator if dust is present).

  • Contraindication: Do NOT use sawdust or paper towels. Nitro compounds are oxidizers; mixing with organic combustibles increases fire risk.

  • Protocol:

    • Contain: Encircle the spill with a non-combustible absorbent (Vermiculite or Diatomaceous Earth).

    • Neutralize (Surface): If liquid, cover with a spill pillow.

    • Collect: Scoop the absorbent/chemical mixture using non-sparking tools (plastic scoop) into a wide-mouth HDPE drum.

    • Decontaminate: Wash the surface with a dilute soap solution, then water. Collect all rinsate as hazardous waste.

Waste Stream Classification (Regulatory)

Proper classification ensures the receiving facility utilizes the correct destruction method (scrubbed incineration).

  • RCRA Classification (USA):

    • Characteristic Waste: Likely D001 (Ignitable) if in a flammable solvent.

    • Toxic: While not explicitly P- or U-listed by CAS, it falls under D003 (Reactive) scrutiny due to the nitro group if the specific lot shows instability, though this is rare for mono-nitro compounds.[1]

    • Halogenated Solvents: If mixed with DCM/Chloroform, it triggers F-listed codes.[1]

  • Destruction Method: Rotary Kiln Incineration at >1100°C with Alkaline Wet Scrubbing .

    • Mechanism:[4][5][6] High temperature breaks the C-F bonds. The scrubber (NaOH/Lime) captures the resulting HF gas as NaF/CaF₂, preventing atmospheric release.[1]

Decision Logic & Workflows

Figure 1: Waste Segregation & Disposal Decision Tree

This logic gate ensures that fluorinated nitro-aromatics are never routed to non-scrubbed incinerators.

DisposalLogic Start Waste Generation: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolve Dissolve in Acetone/EtOAc (Create Homogeneous Fuel) Solid->Dissolve Preferred SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, etc.) SolventCheck->Halogenated NonHalogenated Combustible (Acetone, EtOAc) SolventCheck->NonHalogenated StreamA Stream A: Halogenated Organic Halogenated->StreamA StreamB Stream B: High BTU Organic NonHalogenated->StreamB Dissolve->NonHalogenated Destruction High-Temp Incineration (1100°C) StreamA->Destruction StreamB->Destruction Scrubber CRITICAL: Alkaline Scrubber (HF Neutralization) Destruction->Scrubber Releases HF Gas

Caption: Decision matrix for segregating fluorinated nitro-waste to ensure downstream HF capture.

Figure 2: Spill Response & Safety Workflow

Operational steps for immediate containment.

SpillResponse Alert 1. EVACUATE & Alert Safety Officer PPE 2. DON PPE (Nitrile, Respirator, Goggles) Alert->PPE Contain 3. CONTAIN Use Vermiculite/Sand (NO Sawdust) PPE->Contain Collect 4. COLLECT Non-sparking tools HDPE Container Contain->Collect Label 5. LABEL 'Toxic & Fluorinated' Collect->Label

Caption: Emergency response workflow emphasizing the prohibition of combustible absorbents.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2756252 (Related Structure: 1,2-Difluoro-4-methyl-5-nitrobenzene). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.